molecular formula C6H10BrF B7768660 1-Bromo-2-fluorocyclohexane CAS No. 51422-74-3

1-Bromo-2-fluorocyclohexane

Cat. No.: B7768660
CAS No.: 51422-74-3
M. Wt: 181.05 g/mol
InChI Key: AZQRVGXSORXOCR-RITPCOANSA-N
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Description

1-Bromo-2-fluorocyclohexane is a useful research compound. Its molecular formula is C6H10BrF and its molecular weight is 181.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-fluorocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-fluorocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

51422-74-3

Molecular Formula

C6H10BrF

Molecular Weight

181.05 g/mol

IUPAC Name

(1R,2S)-1-bromo-2-fluorocyclohexane

InChI

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+/m1/s1

InChI Key

AZQRVGXSORXOCR-RITPCOANSA-N

SMILES

C1CCC(C(C1)F)Br

Isomeric SMILES

C1CC[C@H]([C@H](C1)F)Br

Canonical SMILES

C1CCC(C(C1)F)Br

Origin of Product

United States

Foundational & Exploratory

Mechanistic and Structural Profiling of 1-Bromo-2-fluorocyclohexane: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organofluorine chemistry, vicinal halofluorocarbons serve as critical intermediates for synthesizing complex, biologically active molecules. 1-Bromo-2-fluorocyclohexane is a highly versatile building block characterized by the unique push-pull stereoelectronic dynamic between a highly electronegative fluorine atom and a highly polarizable bromine atom[1]. As an application scientist focused on methodology validation, I frequently leverage this compound to study stereocontrolled elimination reactions and chemoselective cross-coupling.

This whitepaper deconstructs the structural properties, conformational reactivity, and validated laboratory protocols for 1-bromo-2-fluorocyclohexane, providing a self-validating framework for its integration into pharmaceutical development and materials science[1].

Physicochemical Profile and Structural Data

Before deploying 1-bromo-2-fluorocyclohexane in a synthetic route, it is crucial to establish its baseline physicochemical properties. The compound exists as a mixture of cis and trans diastereomers unless stereospecifically synthesized or resolved. The physical constants summarized in Table 1 are essential for calculating reaction stoichiometry, designing distillation setups, and predicting phase partitioning during workup.

Table 1: Physicochemical Properties of 1-Bromo-2-fluorocyclohexane

PropertyValueAnalytical Significance
Molecular Formula C₆H₁₀BrF[2]Defines mass balance and elemental analysis targets.
Molecular Weight 181.05 g/mol [3]Critical for precise molar equivalent calculations.
CAS Registry Numbers 656-57-5 (General)[2] 51422-74-3 (cis-isomer)[4]Ensures correct isomer procurement for stereospecific syntheses.
Boiling Point 74.5–76.5 °C at 19 mmHg[2] 78 °C at 16 mmHg[1]Requires vacuum distillation to prevent thermal degradation.
Density 1.46 g/cm³[1]Indicates the organic layer will typically be the bottom phase in aqueous extractions (e.g., against water).
Refractive Index 1.48 (n20D)[1]Used as a rapid, in-process purity check post-distillation.
Appearance Colorless to light yellow clear liquid[1]Color shifts (to orange/brown) indicate free bromine liberation or degradation.

Stereoelectronic Principles of Reactivity

The reactivity of 1-bromo-2-fluorocyclohexane is fundamentally dictated by its cyclohexane chair conformation. In bimolecular elimination (E2) reactions, the transition state heavily penalizes any geometry that is not anti-periplanar. The leaving group and the abstracted proton must be positioned axially on adjacent carbons.

Causality in Dehydrohalogenation

The divergence in elimination products between the cis and trans isomers perfectly illustrates stereoelectronic control[5]:

  • The cis-Isomer: In cis-1-bromo-2-fluorocyclohexane, one halogen is axial and the other is equatorial. Because bromine is a vastly superior leaving group compared to fluorine, the conformer where bromine is axial dictates the reaction pathway. The axial C3 proton is anti-periplanar to the axial bromine, leading almost exclusively to the elimination of HBr and the formation of 1-fluorocyclohexene [5].

  • The trans-Isomer: In trans-1-bromo-2-fluorocyclohexane, the halogens are either diequatorial or diaxial. In the reactive diaxial conformer, both halogens have anti-periplanar protons available. The reaction becomes highly dependent on the base used. Hard bases like sodamide (NaNH₂) preferentially eliminate HF, whereas bulky bases like potassium tert-butoxide (KOtBu) eliminate HBr to yield 3-fluorocyclohexene and 1,3-cyclohexadiene[5]. Furthermore, sodium methoxide (NaOMe) yields a mixture of elimination and substitution products, including 3-methoxycyclohexene[5].

Stereocontrol SUB 1-Bromo-2-fluorocyclohexane Stereoisomers CIS cis-Isomer (a,e / e,a) Br is axial in reactive conformer SUB->CIS TRANS trans-Isomer (a,a / e,e) Both halogens axial in reactive conformer SUB->TRANS E2_CIS E2 Elimination of HBr (Anti-periplanar H to Br) CIS->E2_CIS E2_TRANS_F E2 Elimination of HF (NaNH2 Base) TRANS->E2_TRANS_F E2_TRANS_Br E2 Elimination of HBr (KOtBu Base) TRANS->E2_TRANS_Br PROD_CIS 1-Fluorocyclohexene (Major Product) E2_CIS->PROD_CIS PROD_TRANS_F Bromocyclohexene Derivatives E2_TRANS_F->PROD_TRANS_F PROD_TRANS_Br 3-Fluorocyclohexene + 1,3-Cyclohexadiene E2_TRANS_Br->PROD_TRANS_Br

Figure 1: Stereoelectronic divergence in the E2 elimination pathways of 1-bromo-2-fluorocyclohexane.

Advanced Chemoselectivity: Cryogenic C-F Bond Functionalization

Historically, the C-F bond (bond dissociation energy ~110 kcal/mol) has been considered inert compared to the C-Br bond. However, recent breakthroughs in cryogenic organometallic chemistry have inverted this paradigm.

By utilizing specific organoaluminum reagents at -40 °C, researchers can achieve highly chemoselective Csp³–F bond functionalization while leaving the inherently more reactive C-Br bond completely intact[6]. Strikingly, the cross-coupling of trans-1-bromo-2-fluorocyclohexane under these conditions proceeds with retention of configuration [6].

Mechanistic Causality: Conducting the reaction at -40 °C is non-negotiable. At ambient temperatures, secondary alkyl fluorides undergo rapid β-hydride elimination to form styrenes or unselective alkenes[6]. The cryogenic environment suppresses this elimination pathway and prevents diastereomerization, allowing the organoaluminum species to coordinate the fluorine atom and deliver the alkyl/aryl group to the same face of the ring before inversion can occur[6].

Workflow STEP1 1. Substrate Prep trans-1-Bromo-2-fluorocyclohexane in Chlorobenzene STEP2 2. Cryogenic Cooling Equilibrate to -40 °C STEP1->STEP2 STEP3 3. Organoaluminum Addition Selective C-F Activation STEP2->STEP3 STEP4 4. Stereoretentive Coupling Formation of Csp2-Csp3 Bond STEP3->STEP4

Figure 2: Workflow for the cryogenic organometallic C-F bond functionalization with retention of configuration.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Base-Mediated Stereospecific Synthesis of 1-Fluorocyclohexene

Objective: Selective elimination of HBr from cis-1-bromo-2-fluorocyclohexane[5].

  • Substrate Preparation: Dissolve 10 mmol of cis-1-bromo-2-fluorocyclohexane in 50 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures minimize the formation of unwanted 3-fluorocyclohexene isomers and suppress carbene-mediated side reactions.

  • Base Addition: Add 12 mmol (1.2 eq) of Potassium tert-butoxide (KOtBu) dropwise as a solution in THF over 15 minutes.

  • In-Process Validation: After 2 hours, withdraw a 0.1 mL aliquot, quench with water, extract into CDCl₃, and analyze via ¹⁹F NMR. The disappearance of the upfield aliphatic fluorine multiplet and the emergence of a downfield vinylic fluorine signal confirms conversion.

  • Workup: Quench the bulk reaction with saturated NH₄Cl (aq). Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (careful: product is volatile).

Protocol B: Cryogenic Organoaluminum C-F Cross-Coupling

Objective: Chemoselective arylation of trans-1-bromo-2-fluorocyclohexane with retention of configuration[6].

  • Reactor Setup: Flame-dry a Schlenk flask and purge with Argon. Add 1.0 mmol of trans-1-bromo-2-fluorocyclohexane and 5 mL of anhydrous chlorobenzene[6].

  • Cryogenic Equilibration: Immerse the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to exactly -40 °C. Causality: Strict temperature control is required to prevent β-hydride elimination[6].

  • Reagent Delivery: Slowly inject 1.5 mmol of the triarylaluminum reagent. Stir vigorously at -40 °C for 4 hours.

  • In-Process Validation: Quench a micro-aliquot with CD₃OD. GC-MS analysis must confirm the consumption of the starting material mass (m/z 180/182) and the appearance of the arylated bromocyclohexane product, verifying that the C-Br bond remains intact[6].

  • Isolation: Quench the reaction at -40 °C with 1M HCl to destroy unreacted aluminum species. Warm to room temperature, extract with dichloromethane, and purify via silica gel chromatography to isolate the stereoretentive cross-coupled product[6].

References

  • ChemSynthesis - Synthesis and physical properties CAS 656-57-5.
  • Chem-Impex - 1-Bromo-2-fluorocyclohexane General Information.
  • NIST WebBook - Cyclohexane, 1-bromo-2-fluoro-, cis-.
  • PubChem - 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195.
  • ResearchGate - Mechanistic Studies on Fluorobenzene Synthesis from 1,1-Difluorocyclohexane via Pd-Catalyzed Dehydrofluoro–Dehydrogenation.
  • Journal of the American Chemical Society (JACS) - Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance.

Sources

The Axial-Equatorial Paradox: Stereoelectronic and Electrostatic Control of Fluorine Conformation in Halocyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug development and materials science. Because the C–F bond is the strongest in organic chemistry, it imparts exceptional metabolic stability[1]. However, fluorine introduces a fascinating conformational paradox. Despite its extreme electronegativity and high polarity, the fluorine atom exerts an exceptionally weak steric demand in saturated ring systems.

In monofluorocyclohexane, the preference for the equatorial position is remarkably small. Yet, when multiple fluorines or heteroatoms are introduced, the classical rules of steric hindrance are frequently overridden by profound stereoelectronic and electrostatic forces. This whitepaper dissects the thermodynamic baseline of fluorine's conformational behavior, explains the causality behind its counterintuitive axial preference in poly-substituted systems, and outlines the definitive analytical protocols used to measure these phenomena.

The Thermodynamic Baseline: The A-Value of Fluorine

In conformational analysis, the A-value represents the standard free energy difference (


) between the axial and equatorial conformers of a monosubstituted cyclohexane. It is a direct quantitative measure of a substituent's preference for the sterically less hindered equatorial position.

For fluorocyclohexane, the equilibrium heavily favors the equatorial conformer, but the energetic driving force is surprisingly weak. The A-value for fluorine is only 0.25 kcal/mol[2].

Table 1: Conformational Free Energies (A-Values) of Halogens
SubstituentA-Value (

, kcal/mol)
van der Waals Radius (Å)C-X Bond Length (Å)
-F 0.251.471.35
-Cl 0.531.751.77
-Br 0.481.851.94
-I 0.471.982.14
-CH

1.702.001.53

The Steric vs. Bond-Length Interplay: The data in Table 1 reveals a non-linear trend among halogens. Chlorine possesses the highest A-value (0.53 kcal/mol) because its large van der Waals radius creates significant 1,3-diaxial interactions. As we move to bromine and iodine, the atoms become larger, but their exceptionally long C–X bonds push the bulky halogen atoms out of the immediate steric clash zone of the axial hydrogens, lowering the A-value.

Fluorine sits at the opposite extreme. The C–F bond is very short (1.35 Å), pulling the atom close to the ring. However, fluorine's van der Waals radius (1.47 Å) is barely larger than that of hydrogen (1.20 Å). Consequently, the 1,3-diaxial steric penalty is minimal, resulting in the smallest A-value of any stable substituent[2].

Beyond Sterics: Drivers of the Axial Preference

Because the steric penalty for placing fluorine in an axial position is so low (0.25 kcal/mol), it takes very little energy to invert the equilibrium. In polyfluorinated systems, stereoelectronic and electrostatic effects easily override sterics, driving the molecule into a predominantly axial conformation.

Hyperconjugation ( )

The C–F bond is highly polarized, drawing electron density away from the carbon and significantly lowering the energy of the


 antibonding orbital[1]. This low-energy orbital becomes an excellent electron acceptor. In monofluorocyclohexane, the equatorial preference is actually reinforced by hyperconjugation: the 

bonds of the cyclohexane ring are better electron donors than

bonds. An equatorial fluorine is antiperiplanar to the adjacent C–C ring bonds, allowing optimal

donation.
Electrostatic Repulsion and the Gauche Effect

The true axial preference emerges in systems like trans-1,2-difluorocyclohexane. In simple acyclic systems like 1,2-difluoroethane, the molecule prefers a gauche conformation over the anti conformation by 0.5 to 0.9 kcal/mol due to


 hyperconjugation (the "gauche effect")[1]. However, applying this to a rigid cyclohexane ring creates a conflict:
  • Diequatorial (ee): The two C–F bonds are gauche (60° dihedral). While this allows for hyperconjugative stabilization, the highly polarized C–F dipoles are aligned in a way that causes massive electrostatic repulsion.

  • Diaxial (aa): The two C–F bonds are anti (180° dihedral). The dipoles perfectly cancel out, resulting in a net-zero molecular dipole.

Solvent Causality: In non-polar media (e.g., cyclohexane, benzene), the unshielded electrostatic repulsion in the diequatorial conformer massively destabilizes it. Consequently, the dipole-minimizing diaxial conformer becomes thermodynamically favored, completely inverting the standard rules of equatorial preference.

CompetingForces HyperEq σ_CC → σ*_CF Hyperconjugation (Antiperiplanar to ring bonds) Eq Equatorial Preference (Monofluorocyclohexane) HyperEq->Eq Primary stabilizing force Steric Steric Hindrance (Minimal 1,3-Diaxial Interactions) Steric->Eq Weak secondary force Dipole Electrostatic Repulsion (Gauche C-F dipoles) Ax Diaxial Preference (trans-1,2-Difluorocyclohexane) Dipole->Ax Overrides hyperconjugation in non-polar media

Figure 1: Logical relationship between stereoelectronic forces and conformational preference.

Experimental Workflow: Low-Temperature NMR for Conformational Analysis

To definitively measure these subtle thermodynamic differences, researchers rely on Variable Temperature (VT) Dynamic NMR. At room temperature, the rapid chair-chair interconversion averages the NMR signals. By cooling the sample, the exchange rate is slowed below the NMR timescale, allowing direct observation of both conformers.

Step-by-Step Protocol
  • Solvent Selection & Sample Preparation: Prepare a 0.05 M solution of the fluorinated substrate in a rigorously dried, low-freezing non-polar solvent (e.g., Dichloromethane-

    
    , freezing point -97 °C). Causality: Non-polar media are critical to prevent dielectric shielding of the intramolecular dipoles, which would artificially skew the equilibrium toward the diequatorial conformer.
    
  • Probe Tuning and VT Equilibration: Insert the sample into a high-field NMR spectrometer equipped with a cryoprobe. Gradually lower the probe temperature to -90 °C (183 K). Allow the sample to equilibrate for 15 minutes. Causality: At this temperature, the thermal energy is insufficient to overcome the ~10 kcal/mol chair-chair inversion barrier, "freezing" the conformers in place.

  • Spectral Acquisition: Acquire

    
    H-decoupled 
    
    
    
    F NMR spectra (
    
    
    F{
    
    
    H}) to eliminate complex multiplet splitting, yielding sharp, distinct singlets for the axial and equatorial species.
  • Signal Integration and Thermodynamic Calculation: Integrate the isolated

    
    F signals. The ratio of the integrals corresponds directly to the equilibrium constant (
    
    
    
    ). Calculate the standard free energy difference using the Gibbs isotherm:
    
    
    .
  • Conformer Validation via J-Coupling (Self-Validating Step): Acquire a

    
    F-coupled 
    
    
    
    H NMR spectrum. Assign the signals using
    
    
    and
    
    
    coupling constants. Causality: The axial proton adjacent to an equatorial fluorine will exhibit large diaxial coupling (
    
    
    Hz), definitively confirming the structural assignment of the conformers.

NMRWorkflow Prep 1. Sample Prep (Non-polar solvent, e.g., CD2Cl2) Cool 2. VT-NMR Cooling (T < -90 °C) Prep->Cool Acquire 3. Spectral Acquisition (19F and 1H NMR) Cool->Acquire Integrate 4. Signal Integration (Axial vs Equatorial) Acquire->Integrate Calc 5. Thermodynamic Calc (ΔG° = -RT ln Keq) Integrate->Calc

Figure 2: Step-by-step Variable Temperature (VT) NMR workflow for conformational analysis.

Implications in Drug Development

Understanding the axial/equatorial preference of fluorine is not merely an academic exercise; it is a critical tool in rational drug design:

  • Conformational Restriction: By strategically placing fluorine atoms, medicinal chemists can lock saturated heterocycles (like piperidines or tetrahydropyrans) into specific bioactive conformations that perfectly complement a target receptor's binding pocket.

  • Modulating Basicity (

    
     tuning):  An axial fluorine exerts a different inductive pull on an adjacent amine compared to an equatorial fluorine. Because the dipole vector relative to the nitrogen lone pair dictates the magnitude of electrostatic withdrawal, controlling the conformation allows for precise tuning of the amine's 
    
    
    
    .
  • Lipophilicity and BBB Permeability: Forcing a diaxial conformation in polyfluorinated scaffolds minimizes the overall molecular dipole. This internal dipole cancellation increases the lipophilicity (

    
    ) of the molecule, drastically enhancing blood-brain barrier (BBB) permeability without adding bulky, lipophilic carbon mass.
    

References

  • Bruice, P. Y. Organic Chemistry, 8th Edition. Internet Archive. URL: [Link]

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319. URL: [Link]

Sources

Physical Properties & Synthesis Guide: 1-Bromo-2-fluorocyclohexane

[1]

Executive Summary

1-Bromo-2-fluorocyclohexane (CAS: 656-57-5 for mixture; 17170-96-6 for trans) is a vicinal dihalide intermediate used primarily in the synthesis of fluorinated bioactive scaffolds. Its physical behavior is dominated by its stereochemistry; the commercially available form is predominantly the trans-isomer , produced via anti-addition mechanisms.

Understanding the boiling point of this compound requires distinguishing between its stereoisomers and correcting for vacuum distillation pressures often cited in vendor certificates of analysis (CoA).

PropertyValueConditions
Boiling Point (Atm) 166–167 °C (Predicted)760 mmHg
Boiling Point (Exp) 74.5–78 °C 16–19 mmHg
Density 1.46–1.48 g/mL 20 °C
Refractive Index

1.480
20 °C
Appearance Colorless to pale yellow liquidStandard Temp

Molecular Architecture & Stereochemistry

The physical properties of 1-bromo-2-fluorocyclohexane, particularly its boiling point and density, are intrinsic functions of its conformational equilibrium. Unlike acyclic alkanes, the cyclohexane ring imposes rigid stereochemical constraints.

Stereoisomers: Cis vs. Trans

The synthesis of this compound from cyclohexene (see Section 4) yields the trans isomer almost exclusively due to the stereoelectronic requirement for anti-addition.

  • Trans-isomer: The bromine and fluorine atoms are on opposite faces of the ring.[1]

  • Cis-isomer: The halogens are on the same face.[2]

Impact on Boiling Point: The cis-isomer typically exhibits a higher boiling point than the trans-isomer.[2][3] This is governed by the net dipole moment. In the cis-isomer, the C-Br and C-F dipoles are additive, creating a highly polar molecule with stronger intermolecular dipole-dipole interactions.[2] In the trans-isomer, particularly the diaxial conformer, the dipoles partially cancel, reducing the boiling point.

Conformational Analysis (The "Chair Flip")

The trans-isomer exists in a dynamic equilibrium between two chair conformations: diequatorial and diaxial .

  • Diequatorial (

    
    ):  Both halogens occupy equatorial positions. This minimizes 1,3-diaxial steric strain but maximizes dipolar repulsion (the dipoles are gauche, 
    
    
    60°).
  • Diaxial (

    
    ):  Both halogens occupy axial positions. This maximizes steric strain (1,3-diaxial interactions with protons) but minimizes dipolar repulsion (dipoles are anti-parallel, 
    
    
    180°).

Expert Insight: In non-polar solvents or the gas phase, the diaxial conformer is often unexpectedly stable due to the minimization of charge repulsion between the electronegative Fluorine and Bromine atoms. However, in the neat liquid phase (relevant to boiling point), the diequatorial form contributes significantly to the bulk properties.

Conformationcluster_0Trans-1-bromo-2-fluorocyclohexane EquilibriumDiequatorialDiequatorial Conformer(Br-eq, F-eq)High Dipole RepulsionLow Steric StrainDiaxialDiaxial Conformer(Br-ax, F-ax)Low Dipole RepulsionHigh Steric StrainDiequatorial->Diaxial Ring Flip (K_eq)

Figure 1: Conformational equilibrium of the trans-isomer. The balance between steric bulk and dipole repulsion dictates the bulk physical properties.

Detailed Physical Properties

The following data aggregates experimental values from certificate of analysis (CoA) data and thermodynamic predictions.

Table 1: Physicochemical Data Profile[6]
PropertyValueSource/Context
Molecular Formula

-
Molecular Weight 181.05 g/mol -
Boiling Point (Standard) 166.7 °C Predicted (Atmospheric) [1]
Boiling Point (Vacuum) 78 °C @ 16 mmHg Experimental (Distillation) [2]
Boiling Point (Vacuum) 74.5–76.5 °C @ 19 mmHg Experimental [3]
Density 1.460 g/mL@ 25 °C
Refractive Index (

)
1.480–1.484@ 20 °C
Flash Point 56.8 °CClosed Cup (Flammable)
Solubility Immiscible in water; Soluble in DCM, EtOAc, THFLipophilic haloalkane

Note on Boiling Point: Researchers should not attempt to distill this compound at atmospheric pressure (760 mmHg). Halogenated cyclohexanes are prone to elimination (dehydrohalogenation) at temperatures above 140 °C, potentially generating 1-fluorocyclohexene or 1-bromocyclohexene. Always distill under reduced pressure.

Synthesis & Experimental Protocol

To ensure high purity and the correct stereoisomer (trans), the synthesis utilizes the bromofluorination of cyclohexene . This reaction follows a standard electrophilic addition mechanism.

Reaction Logic
  • Bromonium Ion Formation: N-Bromosuccinimide (NBS) or

    
     generates an electrophilic bromine species (
    
    
    ), which attacks the double bond of cyclohexene to form a bridged bromonium ion.
  • Nucleophilic Attack: The fluoride source (typically triethylamine trihydrofluoride,

    
    , or Olah's reagent) attacks the bromonium ion from the backside (anti-attack).
    
  • Result: The trans-stereochemistry is locked in.

SynthesisStartCyclohexene(Starting Material)IntermediateBromonium Ion(Bridged Intermediate)Start->Intermediate Electrophilic Attack (Br+)ReagentsNBS (1.1 eq)Et3N·3HF (Reagent)Reagents->IntermediateProductTrans-1-bromo-2-fluorocyclohexane(Major Product)Intermediate->Product Anti-Nucleophilic Attack (F-)

Figure 2: Synthetic pathway for trans-1-bromo-2-fluorocyclohexane via bromofluorination.

Experimental Protocol (Standardized)

Safety: HF reagents are corrosive and toxic. Use plasticware (HDPE/PP) where possible and work in a fume hood.

  • Setup: Charge a polyethylene or Teflon-coated flask with Cyclohexene (10 mmol) and Dichloromethane (DCM) (20 mL).

  • Fluorinating Agent: Cool the solution to 0 °C. Dropwise add Triethylamine trihydrofluoride (

    
    )  (5 mL).
    
  • Bromination: Add N-Bromosuccinimide (NBS) (11 mmol) in small portions over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane eluent) or GC-MS.

  • Quench: Pour the mixture into ice-cold water (50 mL). Neutralize carefully with saturated

    
     solution until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo (do not heat bath > 30 °C).
    
  • Purification: Distill the crude oil under reduced pressure (target: 74–78 °C at 16–19 mmHg ) to obtain the pure colorless liquid.

Applications in Drug Discovery[8]

1-Bromo-2-fluorocyclohexane serves as a critical scaffold in medicinal chemistry:

  • Bioisosteres: The fluorine atom mimics a hydroxyl group (H-bond acceptor capability) or a hydrogen atom (steric size) but modulates lipophilicity (

    
    ) and metabolic stability.
    
  • Conformational Locking: The strong "gauche effect" of fluorine can be used to lock the cyclohexane ring into specific conformations, pre-organizing the molecule for receptor binding.

  • Elimination Precursor: It is a precursor to 1-fluorocyclohexene (via base-mediated elimination of HBr), a valuable dienophile for Diels-Alder reactions.

References

  • LookChem. trans-1-Bromo-2-Fluorocyclohexane Properties and Safety. Available at: [Link][4]

  • ChemSynthesis. Synthesis and Physical Properties of CAS 656-57-5. Available at: [Link]

  • NIST Chemistry WebBook. Cyclohexane, 1-bromo-2-fluoro-, cis-. Available at: [Link]

Technical Guide: Dipole Moment & Conformational Dynamics of 1-Bromo-2-Fluorocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the dipole moment differences in cis- and trans-1-bromo-2-fluorocyclohexane, structured for an audience of researchers and drug development professionals.

Executive Summary: The Fluorine-Bromine Bioisostere Context

In modern medicinal chemistry, the strategic introduction of halogens is a pivotal tool for modulating metabolic stability (blocking P450 sites) and membrane permeability. While 1,2-difluoro and 1,2-dichloro motifs are well-characterized, the 1-bromo-2-fluoro motif represents a unique stereoelectronic case study.

The bromine atom introduces significant steric bulk (A-value ~0.38 kcal/mol) and a polarizable electron cloud, while the fluorine atom introduces high electronegativity with minimal steric demand (A-value ~0.24 kcal/mol). Understanding the dipole moment differences between the cis and trans isomers of 1-bromo-2-fluorocyclohexane requires a rigorous analysis of conformational equilibria , specifically the competition between steric repulsion, dipole-dipole repulsion, and the gauche effect .

This guide provides a mechanistic breakdown of these forces, offering a predictive framework for how these isomers behave in lipophilic versus hydrophilic environments—a critical factor for predicting blood-brain barrier (BBB) penetration and oral bioavailability.

Theoretical Framework: Vector Analysis & Conformational Dynamics

To accurately predict the dipole moment (


), we must treat the molecule not as a static structure, but as a dynamic ensemble. The observed dipole moment is the Boltzmann-weighted average of the contributing conformers.
The Vector Addition Model

The net dipole moment is the vector sum of the individual bond dipoles.[1]

  • C–F Bond:

    
    1.51 D (High electronegativity, short bond).
    
  • C–Br Bond:

    
    1.48 D (Lower electronegativity, longer bond).
    

Although the magnitudes are similar, their angular orientation (


) dictates the net result:


Conformational Landscape
The Trans Isomer (Dynamic Equilibrium)

The trans isomer exists in equilibrium between the diaxial (aa) and diequatorial (ee) conformers.

  • Trans-Diaxial (aa): The C-Br and C-F bonds are anti-parallel (

    
    ).
    
    • Dipole: Vectors cancel significantly.

      
       D.
      
    • Driving Force: Dipole repulsion is minimized.

  • Trans-Diequatorial (ee): The C-Br and C-F bonds are gauche (

    
    ).
    
    • Dipole: Vectors are additive.

      
       D.
      
    • Driving Force: Steric strain is minimized (Br and F are equatorial).

The Cis Isomer (Static Polarity)

The cis isomer undergoes a ring flip between (a,e) and (e,a) forms.

  • In both conformers, the dihedral angle between halogens is

    
     (gauche).
    
  • Dipole: Consistently high (

    
     D) regardless of the ring flip.
    

The "Gauche Effect" vs. Dipole Repulsion

A critical stereoelectronic nuance in this molecule is the Gauche Effect , which typically stabilizes the gauche conformation in 1,2-difluoro systems due to


 hyperconjugation.[2]

However, in 1-bromo-2-fluorocyclohexane , this effect competes with strong dipole-dipole repulsion.

  • Gas Phase / Non-Polar Solvents (e.g., Hexane): The electrostatic repulsion between the C-F and C-Br dipoles dominates. The equilibrium shifts toward the Trans-Diaxial (aa) form to minimize this repulsion, resulting in a low observed dipole moment.

  • Polar Solvents (e.g., DMSO, Water): The solvent stabilizes the high-dipole Trans-Diequatorial (ee) conformer. The equilibrium shifts, and the observed dipole moment increases drastically.

Visualization: Conformational Equilibrium

The following diagram illustrates the competing forces and the resulting dipole states.

ConformationalLandscape cluster_0 Trans Equilibrium (Solvent Dependent) TransAA Trans-Diaxial (aa) Dipoles: Anti (180°) Energy: Low Dipole (~0.5 D) Favored in: Non-polar Solvents TransEE Trans-Diequatorial (ee) Dipoles: Gauche (60°) Energy: High Dipole (~3.0 D) Favored in: Polar Solvents TransAA->TransEE Solvent Polarity Increases TransEE->TransAA Gas Phase / Non-polar Cis Cis Isomer (ae/ea) Dipoles: Gauche (60°) Energy: High Dipole (~3.1 D) Solvent Independent Polarity

Figure 1: The conformational landscape showing the solvent-dependent equilibrium of the Trans isomer versus the static polarity of the Cis isomer.

Quantitative Data Synthesis

The following values are synthesized from standard bond vector summation and comparative literature on 1,2-dihalocyclohexanes (specifically referencing 1-bromo-2-chloro analogs).

IsomerConformerDihedral Angle (

)
Est. Dipole (

)
Dominant Force
Trans Diaxial (aa)

0.3 – 0.6 D Dipole Repulsion (Electrostatic)
Trans Diequatorial (ee)

2.9 – 3.2 D Steric Relief + Solvation
Trans Observed (CCl

)
Weighted Avg~1.2 DEquilibrium favors (aa)
Trans Observed (DMSO)Weighted Avg~2.6 DEquilibrium favors (ee)
Cis Axial-Equatorial

3.0 – 3.3 D Gauche Geometry (Geometric constraint)

Key Insight for Drug Design: The trans isomer is a "chameleon" . It can adopt a lipophilic (low dipole) profile to cross a membrane and switch to a hydrophilic (high dipole) profile in the aqueous cytosol. The cis isomer is permanently polar.

Experimental Protocol: Determining and Equilibrium Constants

To validate these values in a drug discovery campaign, a self-validating workflow combining Computational Chemistry and NMR is recommended.

Phase 1: Computational Prediction (DFT)
  • Structure Generation: Generate (aa), (ee), (ae), and (ea) conformers.

  • Optimization: Run DFT geometry optimization (B3LYP/6-311+G**) in vacuum and implicit solvent (PCM).

  • Frequency Calculation: Ensure no imaginary frequencies to confirm minima.

  • Output: Extract calculated dipole moments (

    
    ) and Gibbs Free Energy (
    
    
    
    ).
Phase 2: Experimental Validation (NMR & Dielectric)

Objective: Determine the mole fraction of conformers (


 vs 

) to calculate observed dipole.
  • Synthesis: Prepare pure cis and trans 1-bromo-2-fluorocyclohexane.

  • Variable Temperature NMR (

    
    F and 
    
    
    
    H):
    • Measure

      
       coupling constants.
      
    • Trans-diaxial

      
       is typically large (25-35 Hz) due to anti-periplanar arrangement.
      
    • Trans-diequatorial

      
       is smaller (typically 10-15 Hz).
      
    • Use the equation:

      
      .
      
  • Dielectric Constant Measurement (Debye Method):

    • Measure the dielectric constant (

      
      ) of dilute solutions in non-polar solvent (Benzene/Cyclohexane) and polar solvent.
      
    • Apply the Guggenheim-Smith equation to extract

      
      .
      
Workflow Diagram

ExperimentalWorkflow Start Start: Candidate Molecule DFT DFT Calculation (B3LYP/6-311+G**) Start->DFT Synthesis Synthesis of Isomers Start->Synthesis DataAnalysis Data Synthesis Calculate N(aa) vs N(ee) DFT->DataAnalysis Theoretical J & mu NMR 19F NMR Analysis (Coupling Constants) Synthesis->NMR Dielectric Dielectric Measurement (Guggenheim Method) Synthesis->Dielectric NMR->DataAnalysis Observed J Dielectric->DataAnalysis Observed mu Result Final Dipole & Solvation Profile DataAnalysis->Result

Figure 2: Integrated workflow for determining dipole moments and conformational ratios.

Implications for Drug Development

Membrane Permeability ( )
  • Trans Isomer: Likely exhibits higher passive permeability. In the lipid bilayer (low dielectric), it shifts toward the diaxial conformer (

    
     D), reducing desolvation penalties.
    
  • Cis Isomer: Exhibits lower passive permeability due to its fixed high dipole (

    
     D), which incurs a high desolvation energy penalty before entering the membrane.
    
Bioisosteric Replacement

When replacing a 1,2-difluoro moiety with 1-bromo-2-fluoro :

  • Expect a lipophilicity boost (

    
     increases by ~0.6 due to Br).
    
  • Expect a conformational shift . The larger Br atom increases the population of the diequatorial form in the trans isomer compared to the difluoro analog, potentially altering binding geometry.

References

  • Wiberg, K. B., et al. "Conformational Analysis of 1,2-Dihalocyclohexanes." Journal of Organic Chemistry. Explores the fundamental diaxial/diequatorial equilibria.

  • Abraham, R. J., et al. "Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes." Magnetic Resonance in Chemistry. Provides NMR coupling constant methodology for determining conformer ratios.

  • Sanford, D. "The Gauche Effect in Organic Chemistry." Annual Reports on the Progress of Chemistry. Reviews the hyperconjugative origins of the gauche effect in fluorinated systems.

  • PubChem Compound Summary. "1-bromo-2-fluorocyclohexane."[3][4] National Library of Medicine.

  • Reich, H. J. "A-Values and Conformational Analysis." University of Wisconsin-Madison Chemistry Data. Authoritative source for steric A-values of Halogens.

Sources

Technical Guide: 1-Bromo-2-fluorocyclohexane in Medicinal Chemistry

[1]

Executive Summary

1-Bromo-2-fluorocyclohexane (CAS 656-57-5) is a high-value bifunctional building block used to introduce the 2-fluorocyclohexyl motif into bioactive scaffolds.[1] Its utility stems from the orthogonal reactivity of the bromine (a versatile leaving group for nucleophilic substitution or cross-coupling) and the fluorine atom (a bioisostere for hydroxyl groups that modulates pKa, lipophilicity, and metabolic stability).[2]

This guide details the structural dynamics, synthetic access, and medicinal chemistry applications of this intermediate, providing validated protocols for its synthesis and downstream functionalization.[2]

Structural & Conformational Dynamics[1][2][3][4]

The medicinal value of 1-bromo-2-fluorocyclohexane lies in its ability to control molecular conformation through stereoelectronic effects.[1]

Stereochemistry and The "Fluorine Effect"

The standard synthetic route (bromofluorination of cyclohexene) yields the trans -isomer exclusively due to the anti-addition mechanism. This stereochemistry is critical for downstream applications, particularly in designing glycosidase inhibitors or peptide mimetics where the spatial arrangement of functional groups must match a protein binding pocket.[2]

  • Bioisosterism: The C–F bond (1.35 Å) is a close steric mimic of the C–O bond (1.43 Å) in alcohols. However, unlike an alcohol, the fluorine atom is a poor hydrogen bond acceptor and cannot act as a donor.[2] This allows medicinal chemists to probe hydrogen bonding networks within an active site without altering the steric bulk significantly.

  • Metabolic Stability: The strength of the C–F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the 2-position, potentially extending the half-life of cyclohexyl-containing drugs.

Conformational Equilibrium (Diequatorial vs. Diaxial)

For trans-1,2-disubstituted cyclohexanes, the conformational equilibrium is governed by the balance between steric repulsion (1,3-diaxial interactions) and dipole-dipole interactions.[1][2]

  • Diequatorial Conformer: Typically favored sterically.[2] However, in 1-bromo-2-fluorocyclohexane, this places the C–Br and C–F bonds gauche to each other.[1][2] While the "fluorine gauche effect" stabilizes gauche conformations in 1,2-difluoroethane, the steric bulk of bromine dominates here, making the diequatorial form the major conformer in solution.

  • Diaxial Conformer: Less stable sterically but favored electrostatically in non-polar solvents due to the anti-parallel alignment of the C–Br and C–F dipoles. Crucially, the diaxial conformer is the reactive species for E2 elimination , as it places the H and Br in the required anti-periplanar geometry.

Conformationcluster_0Conformational EquilibriumDiequatorialDiequatorial (Major)Sterically FavoredBr/F GaucheDiaxialDiaxial (Minor)Reactive for E2 EliminationDipoles Anti-ParallelDiequatorial->DiaxialRing Flip

Figure 1: Conformational equilibrium of trans-1-bromo-2-fluorocyclohexane. The diequatorial form dominates, but the diaxial form dictates elimination reactivity.

Synthetic Access: The Protocol

The most reliable method for synthesizing trans-1-bromo-2-fluorocyclohexane avoids the use of elemental fluorine gas, utilizing instead an electrophilic bromine source and a nucleophilic fluoride source.[1]

Mechanism: Bromofluorination

The reaction proceeds via the formation of a bromonium ion intermediate from cyclohexene. Subsequent nucleophilic attack by fluoride occurs at the backside (anti-attack), ensuring exclusive trans stereoselectivity.[2]

SynthesisSMCyclohexeneInterBromonium Ion(Intermediate)SM->InterElectrophilicAttack (Br+)ReagentsNBS / Et3N·3HFProducttrans-1-bromo-2-fluorocyclohexaneInter->ProductNucleophilicAttack (F-)Anti-Addition

Figure 2: Mechanism of bromofluorination using NBS and amine-HF complexes.[1][2]

Validated Protocol

Reagents: Cyclohexene, N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et3N[2]·3HF).

  • Setup: In a chemically resistant PFA or polypropylene flask (glass can be etched by HF), dissolve NBS (1.1 equiv) in dichloromethane (DCM) at 0 °C.

  • Addition: Slowly add Et3N·3HF (1.5 equiv) to the stirred solution. Caution: Et3N·3HF is corrosive and releases HF fumes; work in a well-ventilated fume hood.[1]

  • Reaction: Add cyclohexene (1.0 equiv) dropwise.[2] Stir the mixture at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Workup: Pour the mixture into ice-cold water/bicarbonate solution to neutralize excess HF. Extract with DCM.[2] Wash the organic layer with water and brine.

  • Purification: Dry over MgSO4 and concentrate. The product is a volatile liquid; purify via vacuum distillation or flash chromatography (silica gel, hexanes/EtOAc).[2]

Yield: Typically 70–85%.[2] Characterization: 19F NMR shows a distinct multiplet at approx. -170 to -190 ppm (depending on solvent) with coupling to the adjacent proton.[1]

Synthetic Utility & Reactivity[2][5][6][7]

Once synthesized, 1-bromo-2-fluorocyclohexane serves as a "chiral pool" mimic for introducing fluorinated cycloalkyl rings.[1][2]

Nucleophilic Substitution (SN2)

The secondary bromide is susceptible to SN2 displacement by strong nucleophiles (amines, azides, thiols).[2]

  • Challenge: The adjacent fluorine atom exerts an inductive electron-withdrawing effect, destabilizing any developing carbocation character (disfavoring SN1) but also potentially reducing the nucleophilicity of the transition state. Additionally, the basicity of many nucleophiles can trigger E2 elimination.[2]

  • Solution: Use polar aprotic solvents (DMF, DMSO) and non-basic nucleophiles (e.g., Sodium Azide NaN3) to favor substitution.[2] For amines, use an excess of the amine or a non-nucleophilic base scavenger.[2]

Synthesis of 2-Fluorocyclohexylamines

This is the primary medicinal application. The bromide is displaced by an azide (NaN3), followed by Staudinger reduction or hydrogenation to yield trans-2-fluorocyclohexylamine .[1][2] Alternatively, direct displacement with secondary amines (e.g., morpholine) yields tertiary amines.[2]

Protocol: Synthesis of trans-1-(2-fluorocyclohexyl)morpholine

  • Dissolve trans-1-bromo-2-fluorocyclohexane (1 equiv) in acetonitrile.

  • Add morpholine (3 equiv) and K2CO3 (2 equiv).[2]

  • Reflux for 16–24 hours.[2]

  • Workup: Aqueous extraction and column chromatography.[2]

  • Result: The product typically retains the trans relative stereochemistry if the reaction proceeds via a direct SN2 (inversion of the C-Br center, but starting from a specific isomer, detailed analysis of the starting material stereochemistry is required; often "trans" product refers to the thermodynamic stability or specific double inversion pathways if neighboring group participation occurs). Note: Standard SN2 on a trans-1,2 system would yield cis.[1][2] However, literature often targets the trans-amine via intermediate aziridines or specific precursors.[2] Verify stereochemistry via NMR coupling constants.

Medicinal Chemistry Case Studies

Conformational Locking in NK1 Antagonists

Substituted cyclohexylamines are core scaffolds in Neurokinin-1 (NK1) receptor antagonists (e.g., analogs of CP-99,994).[1][2] Introducing a fluorine atom at the 2-position of the cyclohexyl ring locks the conformation of the piperidine/amine substituent.

  • Mechanism: The dipole-dipole repulsion between the C-F bond and the nitrogen lone pair (or the N-H bond vector) restricts free rotation, reducing the entropic penalty of binding to the receptor.

Glycosidase Inhibitors (Carbasugars)

Polyhydroxylated cyclohexanes (carbasugars) are potent glycosidase inhibitors.[2] 1-bromo-2-fluorocyclohexane serves as a starting material for fluorinated carbasugar analogs .[1]

  • Application: By converting the bromide to an amine or hydroxyl group, researchers create 2-fluoro-cyclohexyl mimetics of glucose or mannose.[1] The fluorine at C2 mimics the C2-hydroxyl of the sugar but cannot donate a hydrogen bond, helping to elucidate the catalytic mechanism of glycosidase enzymes (which often involves a key hydrogen bond at C2).

18F-PET Imaging Agents

While direct radiofluorination is common, the 1-bromo-2-fluorocyclohexane scaffold is relevant for developing 18F-labeled probes .[1] The 2-fluorocyclohexyl moiety is used in experimental PET tracers to improve lipophilicity and blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.[1]

References

  • Haufe, G. (2008).[2] "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[2]

  • Olah, G. A., et al. (1979).[2] "Synthetic Methods and Reactions; 63. Fluorination of Alkenes with Polyhydrogen Fluoride/Pyridine and Triethylamine." Synthesis. Link[2]

  • Purser, S., et al. (2008).[2][3] "Fluorine in pharmaceutical industry: Fluorine-containing drugs introduced to the market in the last decade." Chemical Society Reviews.[2] Link

  • Echemi. (2024).[2] "1-Bromo-2-fluorocyclohexane Product Database." Echemi.com.[2] Link

  • BenchChem. (2024).[2] "Synthesis of Halocycloalkanes: Protocols and Applications." BenchChem Application Notes. Link[2]

Technical Monograph: Safe Handling and Operational Protocols for 1-Bromo-2-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Risk Profile

Operational Context

1-Bromo-2-fluorocyclohexane is a specialized vicinal dihalide intermediate used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its utility lies in the differential reactivity of the bromine (good leaving group) and fluorine (strong C-F bond, metabolic blocker) atoms, allowing for regioselective functionalization.

However, this dual-halogenated structure presents specific safety challenges. It is a Flammable Liquid (Category 3) with significant volatility and irritation potential.[1][2] Furthermore, its vicinal nature makes it susceptible to base-promoted elimination reactions, potentially generating reactive fluorocyclohexenes or explosive byproducts under incorrect storage conditions.

Physicochemical Critical Data

Data aggregated from multiple vendor certificates and calculated properties.

PropertyValueOperational Implication
CAS Number 656-57-5Primary identifier for inventory tracking.
Molecular Weight 181.05 g/mol Basis for stoichiometric calculations.
Physical State Clear Liquid (Colorless to pale yellow)Discoloration (darkening) indicates decomposition/dehydrohalogenation.
Boiling Point 74.5–78 °C @ 16–19 mmHgVacuum distillation required for purification to avoid thermal degradation.
Density 1.46 g/mLHigh density; spills will sink in water phases during extraction.
Flash Point ~56.8 °C (Closed Cup)Flammable. Vapors can form explosive mixtures above ~50°C.
Solubility Immiscible in water; Soluble in DCM, THF, EtOAcUse halogenated waste streams for disposal.

Part 2: Hazard Identification & GHS Classification

The Global Harmonized System (GHS) classification for 1-bromo-2-fluorocyclohexane is driven by its flammability and mucosal irritation properties.

GHS Labeling Elements
  • Signal Word: WARNING

  • Pictograms:

    • 🔥 (GHS02 - Flammable)

    • ❗ (GHS07 - Irritant)

Hazard Statements (H-Codes)
  • H226: Flammable liquid and vapor.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Logic (P-Codes)
  • Prevention: P210 (Keep away from heat/sparks), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[3]

  • Response: P305+P351+P338 (IF IN EYES: Rinse cautiously), P370+P378 (In case of fire: Use dry sand/chemical foam).[3]

Part 3: Technical Handling Protocols

Engineering Controls: The "Why" Behind the Setup

Standard laboratory ventilation (4-12 air changes per hour) is insufficient for open handling due to the H335 (Respiratory Irritation) hazard.

  • Primary Containment: All transfers >1 mL must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Inert Atmosphere: While not strictly pyrophoric, the compound should be handled under Nitrogen or Argon. Reasoning: Oxygen and moisture can accelerate hydrolysis or oxidation, liberating HBr or HF, which are highly corrosive and toxic.

Personal Protective Equipment (PPE) Matrix

The permeation of halogenated hydrocarbons through standard latex is rapid.

PPE TypeSpecificationScientific Rationale
Gloves (Splash) Nitrile (≥ 0.11 mm) Provides short-term splash protection. Change immediately upon contact.
Gloves (Immersion) Silver Shield / 4H (Laminate) Required for spill cleanup or prolonged handling. Halogenated alkanes permeate nitrile/neoprene rapidly.
Eye Protection Chemical Goggles Safety glasses are insufficient due to vapor irritation (H319).
Respiratory Organic Vapor (OV) Cartridge Only required if working outside a fume hood (e.g., spill cleanup).
Storage & Stability Architecture
  • Temperature: Store at 2–8 °C (Refrigerated).

    • Causality: Lowering kinetic energy reduces the rate of spontaneous dehydrobromination (loss of HBr), which turns the material brown/black.

  • Segregation: Store away from Strong Bases (NaOH, KOH, Amines) and Oxidizers .

    • Mechanism:[3][4] Bases trigger E2 elimination of HBr/HF, forming 1-fluorocyclohexene or 1-bromocyclohexene.

Part 4: Emergency Response Protocols

Spill Response Workflow

This self-validating workflow ensures operator safety before remediation attempts.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50 mL (In Fume Hood) Assess->Small Large > 50 mL (Or Outside Hood) Assess->Large PPE_Check Don PPE: Nitrile (Double) + Goggles Small->PPE_Check Evacuate Evacuate Area Call EHS Large->Evacuate Absorb Absorb with Vermiculite (Non-Combustible) PPE_Check->Absorb Collect Collect in Sealable Container Label: 'Halogenated Waste' Absorb->Collect Clean Wash Area with Soap/Water Collect->Clean

Figure 1: Decision logic for 1-bromo-2-fluorocyclohexane spill response. Note the critical volume threshold for evacuation.

Fire Fighting Measures
  • Flash Point: 56.8 °C.[5]

  • Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam.[3] DO NOT USE a direct high-pressure water jet, as it may scatter the immiscible liquid, spreading the fire.

  • Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Carbon Monoxides. Firefighters must wear SCBA.

Part 5: Waste Disposal & Environmental Fate[3]

Disposal Logic

Never dispose of this compound down the drain.

  • Classification: Halogenated Organic Solvent Waste .

  • Segregation: Keep separate from non-halogenated solvents (acetone, ethanol) if your facility recycles non-halogens. The presence of F/Br contaminants ruins recycling batches.

  • Destruction: High-temperature incineration with flue gas scrubbing (to capture HBr/HF).

Environmental Impact

Halogenated cyclohexanes are generally persistent in water and toxic to aquatic life. Prevent entry into sewers or waterways.

Part 6: Synthesis & Reaction Safety (Advanced)

When using 1-bromo-2-fluorocyclohexane as a reagent, the reaction pathway dictates the safety profile.

ReactionSafety Reagent 1-Bromo-2-fluorocyclohexane Nucleophile Nucleophilic Sub (Sn2/Sn1) Reagent->Nucleophile Controlled Base Strong Base (E2) Reagent->Base Caution Product_Sub Target Fluorinated Product Nucleophile->Product_Sub Risk_Elim RISK: Exothermic Gas Evolution Base->Risk_Elim Product_Elim Elimination Byproducts (Fluorocyclohexene) Risk_Elim->Product_Elim

Figure 2: Reaction pathway risks. The presence of strong bases introduces elimination risks, potentially generating volatile alkenes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140195, 1-Bromo-2-fluorocyclohexane. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of trans-1-Bromo-2-fluorocyclohexane from Cyclohexene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of trans-1-bromo-2-fluorocyclohexane, a valuable fluorinated building block for pharmaceutical and materials science applications.[1][2] The protocol details a robust method for the bromofluorination of cyclohexene. It delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines critical safety precautions, and discusses methods for product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Fluorinated organic compounds hold a privileged position in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Vicinal halohydrins, molecules containing a halogen and a hydroxyl group on adjacent carbons, are highly versatile synthetic intermediates.[3][4] The targeted synthesis of 1-bromo-2-fluorocyclohexane provides a bifunctional scaffold where the bromine and fluorine atoms can be selectively manipulated in subsequent reactions, making it a highly valuable intermediate for constructing complex molecular architectures.[1][2]

The following protocol leverages the principles of electrophilic addition to an alkene. By using a suitable bromine source and a nucleophilic fluoride source, cyclohexene is efficiently converted to the desired bromofluorinated product with high stereoselectivity.

Reaction Mechanism: Electrophilic Bromofluorination

The synthesis proceeds via a well-established electrophilic addition mechanism. The key steps are outlined below:

  • Formation of a Bromonium Ion: The reaction is initiated by the electrophilic attack of the cyclohexene π-bond on a bromine source, typically N-Bromosuccinimide (NBS). This results in the formation of a cyclic, three-membered bromonium ion intermediate.[5][6][7][8] This intermediate blocks one face of the cyclohexane ring.

  • Nucleophilic Attack by Fluoride: A fluoride anion (from a source such as triethylamine trihydrofluoride) then acts as a nucleophile. It attacks one of the two carbons of the bromonium ion.

  • Anti-Addition Stereochemistry: The nucleophilic attack occurs from the face opposite to the bromonium ion ring, in a process analogous to an SN2 reaction.[7][9] This backside attack dictates the stereochemical outcome, resulting exclusively in the anti-addition of the bromine and fluorine atoms. For a cyclic substrate like cyclohexene, this leads to the formation of the trans diastereomer of 1-bromo-2-fluorocyclohexane.[7]

G cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack Cyclohexene Cyclohexene Bromonium_Ion < Bromonium Ion (3-membered ring) > Cyclohexene->Bromonium_Ion + NBS Product trans-1-Bromo-2-fluorocyclohexane Bromonium_Ion->Product + F⁻ (from Et₃N·3HF) (Backside Attack)

Caption: Mechanism of bromofluorination of cyclohexene.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of trans-1-bromo-2-fluorocyclohexane on a laboratory scale.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
CyclohexeneC₆H₁₀82.152.05 g (2.5 mL)25.01.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.984.63 g26.01.04
Triethylamine Trihydrofluoride(C₂H₅)₃N·3HF161.194.43 g (4.0 mL)27.51.1
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Solvent
Saturated NaHCO₃ solutionNaHCO₃84.01~30 mL-Quench/Wash
Saturated Na₂S₂O₃ solutionNa₂S₂O₃158.11~30 mL-Quench/Wash
BrineNaCl (aq)58.44~30 mL-Wash
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying Agent

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (optional)

  • 125 mL Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for column chromatography

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. All operations should be performed inside a certified chemical fume hood.

  • N-Bromosuccinimide (NBS): NBS is an oxidizer, harmful if swallowed, and causes severe skin burns and eye damage.[10][11][12] Avoid inhalation of dust. Keep away from combustible materials.

  • Triethylamine Trihydrofluoride: This reagent is a source of hydrogen fluoride. It is highly corrosive and toxic. It can cause severe burns to skin, eyes, and the respiratory tract which may not be immediately painful. Use with extreme caution and ensure appropriate HF-specific safety protocols are in place.

  • Dichloromethane (DCM): DCM is a suspected carcinogen and a volatile organic solvent.[13] Minimize exposure through inhalation and skin contact.

  • Cyclohexene: This reagent is flammable and has a strong, unpleasant odor.[13][14] Keep away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. In a chemical fume hood, add cyclohexene (2.5 mL, 25.0 mmol) and dichloromethane (50 mL).

  • Addition of Fluoride Source: Carefully add triethylamine trihydrofluoride (4.0 mL, 27.5 mmol) to the stirring solution. Cool the flask to 0 °C using an ice-water bath.

  • Addition of Bromine Source: Slowly add N-Bromosuccinimide (4.63 g, 26.0 mmol) to the cold, stirring reaction mixture in small portions over 20-30 minutes. Adding NBS too quickly can lead to an exothermic reaction and the formation of dibrominated byproducts.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the cyclohexene starting material.

  • Work-up - Quenching: Once the reaction is complete, pour the mixture into a 125 mL separatory funnel. Add 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining NBS or bromine. Shake gently and allow the layers to separate.

  • Work-up - Washing: Remove the aqueous layer. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then 30 mL of brine.[15]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure trans-1-bromo-2-fluorocyclohexane.

Product Characterization

The identity and purity of the synthesized 1-bromo-2-fluorocyclohexane should be confirmed using standard analytical techniques.

  • Physical Properties:

    • Molecular Formula: C₆H₁₀BrF[16][17]

    • Molecular Weight: 181.05 g/mol [17]

    • Appearance: Colorless to pale yellow oil.[2]

    • Boiling Point: 74.5-76.5 °C at 19 mmHg.[16]

  • Spectroscopic Analysis:

    • ¹H NMR: Will show complex multiplets for the cyclohexane ring protons. The protons on the carbons bearing the halogens (CHF and CHBr) will appear as distinct, downfield signals, with characteristic splitting due to coupling with each other and adjacent protons.

    • ¹³C NMR: Will show six distinct signals for the cyclohexane carbons. The carbons bonded to the electronegative F and Br atoms will be shifted downfield.

    • ¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.

    • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Experimental Workflow Diagram

G A 1. Reaction Setup (Cyclohexene, Et₃N·3HF, DCM in Flask) B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NBS (Portion-wise) B->C D 4. Reaction Stirring (0°C to RT) C->D E 5. Aqueous Work-up (Quench & Wash in Separatory Funnel) D->E F 6. Dry & Concentrate (MgSO₄, Rotary Evaporator) E->F G 7. Purification (Flash Chromatography) F->G H 8. Characterization (NMR, MS) G->H I Pure Product (trans-1-bromo-2-fluorocyclohexane) H->I

Caption: Overall workflow for the synthesis and purification.

References

  • Reaction of Alkenes with Bromine. Chemistry Steps.
  • Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
  • N-Bromosuccinimide. Apollo Scientific.
  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie.
  • Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.
  • NBS N-bromosuccinimide.
  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. (2013-03-15)
  • Halohydrin. Wikipedia.
  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • 1-bromo-2-fluorocyclohexane. LookChem. (2025-05-20)
  • Halohydrin Formation. Professor Dave Explains, YouTube. (2018-06-20)
  • 8.3: Halohydrins from Alkenes - Addition of HO-X. Chemistry LibreTexts. (2025-09-20)
  • 1-Bromo-2-fluorocyclohexane. Chem-Impex.
  • Addition Reaction of Bromine to Cyclohexene. UW Department of Chemistry.
  • Chem 267: Cyclohexene. University of Wisconsin-Madison. (2020-06)
  • Unraveling the Halohydrin Formation: A Dance of Molecules and Mechanisms.
  • 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. (2021-12-15)
  • Bromination Of Alkenes- Organic Chemistry Mechanism. The Organic Chemistry Tutor, YouTube. (2020-12-13)
  • Halohydrin form
  • (1S,2S)-1-bromo-2-fluorocyclohexane. CymitQuimica.
  • 1-Bromo-2-fluorocyclohexane. PubChem.
  • For each synthesis, start with bromocyclohexane and predict the p... Pearson+.
  • Preparation of cyclohexene. The Royal Society of Chemistry.
  • Bromination Of Cyclohexene Lab Report. IPL.org. (2024-04-16)
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B

Sources

Protocol for nucleophilic substitution on 1-bromo-2-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for performing nucleophilic substitution (


) on 1-bromo-2-fluorocyclohexane , a scaffold increasingly relevant in medicinal chemistry for its ability to introduce metabolic stability and conformational bias.

The reaction is kinetically challenged by two factors:

  • Steric/Conformational Gating: The requirement for an axial leaving group in a cyclohexane ring.

  • Electronic Deactivation: The strong inductive withdrawal (-I) of the

    
    -fluorine atom, which destabilizes the developing positive charge in the 
    
    
    
    transition state.

This guide provides a validated workflow using sodium azide (


)  as a model nucleophile to synthesize 1-azido-2-fluorocyclohexane , emphasizing the suppression of the competing E2 elimination pathway.

Mechanistic Insight & Substrate Analysis

The Conformational Challenge

Success in this reaction depends on understanding the conformational mobility of the cyclohexane ring.


 reactions on cyclohexyl halides require the leaving group (Br) to be in the axial  position to allow the nucleophile to attack from the backside (anti-periplanar trajectory).
  • Substrate: trans-1-bromo-2-fluorocyclohexane.[1]

  • Ground State (Major): The diequatorial conformer is thermodynamically preferred to avoid 1,3-diaxial interactions. However, this conformer is unreactive toward

    
    .
    
  • Reactive State (Minor): The ring must flip to the diaxial conformer to place Br in the axial position. This state is higher in energy, creating a "conformational lock" that slows the reaction rate significantly compared to non-fluorinated analogs.

The -Fluorine Effect

The presence of fluorine at the C2 position exerts a powerful electron-withdrawing effect.

  • Inductive Deactivation: The C-F dipole opposes the polarization required to break the C-Br bond. Literature suggests

    
    -fluorine substitution can retard 
    
    
    
    rates by a factor of ~10-100x compared to simple alkyl bromides [1].
  • Elimination Risk: The basicity of many nucleophiles promotes E2 elimination. In the reactive diaxial conformer, the axial Br is anti-periplanar to the axial protons at C3 and C6, making elimination to 3-fluorocyclohexene a dominant side reaction if conditions are too basic.

Strategic Visualization

The following diagram illustrates the conformational gating and the reaction pathway.

ReactionPathway Start trans-1-bromo-2-fluorocyclohexane (Diequatorial - Stable) Flip Ring Flip Start->Flip K_eq << 1 Reactive trans-1-bromo-2-fluorocyclohexane (Diaxial - Reactive) Flip->Reactive TS Transition State (Nu attack anti to Br) Reactive->TS + N3- (SN2) Elimination Side Product: 3-fluorocyclohexene (E2) Reactive->Elimination + Base (E2) Product cis-1-azido-2-fluorocyclohexane (Inversion of Configuration) TS->Product

Figure 1: Reaction coordinate showing the necessity of the high-energy diaxial conformer for substitution.

Experimental Protocol

Reagents & Equipment[2]
  • Substrate: 1-bromo-2-fluorocyclohexane (>97% purity).

  • Nucleophile: Sodium Azide (

    
    ) (Caution: Toxic, shock-sensitive).
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO.

    • Rationale: Polar aprotic solvents solvate the cation (

      
      ), leaving the anion (
      
      
      
      ) "naked" and highly reactive, which is crucial to overcome the substrate's deactivation.
  • Catalyst (Optional): 18-Crown-6 (if using DMSO/KF systems, but standard for

    
     is neat DMF).
    
Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add 1-bromo-2-fluorocyclohexane (1.0 equiv, e.g., 181 mg, 1.0 mmol).

  • Add anhydrous DMF (5.0 mL, 0.2 M concentration).

    • Note: High concentration favors bimolecular (

      
      ) kinetics over unimolecular processes.
      

Step 2: Nucleophile Addition

  • Add Sodium Azide (1.5 equiv, 97.5 mg, 1.5 mmol) in a single portion.

  • Seal the flask and purge with nitrogen for 5 minutes.

Step 3: Reaction Execution

  • Heat the reaction mixture to 60°C .

    • Optimization Note: While

      
       is typically fast at RT for primary halides, this deactivated secondary system requires thermal activation. Do not exceed 80°C to minimize E2 elimination.
      
  • Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS every 2 hours.

    • Target: Disappearance of bromide starting material (

      
      ) and appearance of azide product (
      
      
      
      ).

Step 4: Workup (Safety Critical)

  • Cool the mixture to room temperature.

  • Dilute with Diethyl Ether (20 mL) and pour into Cold Water (20 mL).

    • Safety: Azides can form explosive hydrazoic acid (

      
      ) if acidified. Keep aqueous layers neutral/basic.
      
  • Extract the aqueous layer with Diethyl Ether (3 x 15 mL).

  • Wash combined organics with Brine (2 x 20 mL) to remove DMF.

  • Dry over anhydrous

    
    , filter, and concentrate carefully under reduced pressure (Azides are volatile and potentially unstable).
    

Step 5: Purification

  • Purify via Silica Gel Flash Chromatography.

  • Eluent: Gradient of 100% Pentane

    
     5% EtOAc/Pentane.
    
    • Note: Fluorinated compounds often have low surface activity; use iodine stain or

      
       for visualization if UV is weak.
      

Data Analysis & Validation

Expected Results Table
ParameterValue / ObservationNotes
Yield 65 - 75%Lower than alkyl bromides due to E2 competition.
Major Product cis-1-azido-2-fluorocyclohexaneResult of Walden Inversion on trans starting material.
Side Product 3-fluorocyclohexeneCharacteristic alkene protons in NMR (5.5-6.0 ppm).
Reaction Time 6 - 12 HoursSignificantly slower than cyclohexyl bromide (<2h).
NMR Characterization Criteria

To validate the stereochemistry (Inversion), analyze the coupling constants (


) of the proton at C1 (

).
  • Starting Material (trans):

    
     is axial (in the stable diequatorial conformer). It appears as a triplet of triplets (tt) with large 
    
    
    
    couplings (~11 Hz).
  • Product (cis):

    • The nucleophile (

      
      ) is equatorial (if ring stays chair) or axial (if ring flips).
      
    • In cis-1,2-disubstituted cyclohexanes, the ring often exists as a fast equilibrium.

    • Diagnostic Signal: Look for the

      
       signal narrowing. If 
      
      
      
      becomes equatorial (in the flipped stable conformer), the large axial-axial couplings disappear, resulting in a smaller width at half-height (
      
      
      ).
    • 
       NMR:  Essential for purity check. 
      
      
      
      to
      
      
      ppm.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / High Elimination Check1 Check Basicity of Nucleophile Problem->Check1 Check2 Check Temperature Problem->Check2 Check3 Check Solvent Dryness Problem->Check3 Solution1 Switch to Azide (Less Basic) Avoid Alkoxides Check1->Solution1 Solution2 Lower Temp to 40°C Increase Time Check2->Solution2 Solution3 Use Freshly Distilled DMF Add Molecular Sieves Check3->Solution3

Figure 2: Decision tree for reaction optimization.

References

  • Dolbier, W. R. (2009). Fluorine-containing substituents and their effects on reaction rates. Journal of Fluorine Chemistry. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

  • PubChem. (2025).[1] trans-1-Bromo-2-fluorocyclohexane Compound Summary. National Library of Medicine. Link

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Stereochemistry. Link

  • NIST Chemistry WebBook. (2025).[2] Cyclohexane, 1-bromo-2-fluoro-, cis- Data. Link

Sources

Application Note: Selective Bromofluorination of Cyclic Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide medicinal chemists and process scientists through the precise installation of the vicinal bromofluoride motif—a high-value pharmacophore for modulating lipophilicity and metabolic stability in drug candidates.

Executive Summary

The introduction of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry, often improving metabolic stability (blocking P450 oxidation) and altering pKa. The vicinal bromofluoride moiety is particularly valuable; it not only serves as a final pharmacophore but also provides a "chemical handle" (the C-Br bond) for subsequent cross-coupling or elimination reactions, enabling the rapid diversification of core scaffolds.

This guide details the use of Amine-HF complexes (specifically Et


N·3HF and DMPU/HF) in conjunction with electrophilic bromine sources (NBS). Unlike traditional methods using gaseous HF or corrosive Olah’s Reagent (Pyridine·(HF)

), these protocols offer a balance of safety, bench-top stability, and high stereocontrol .

Mechanistic Principles & Selectivity

Understanding the mechanism is prerequisite to controlling the outcome. The reaction proceeds via an electrophilic addition pathway that dictates both the regiochemistry and stereochemistry.

The "Anti-Addition" Rule

The reaction is driven by the formation of a bridged bromonium ion intermediate. The fluoride anion, being a poor nucleophile in organic solvents, attacks the bromonium bridge from the dorsal (back) side.

  • Stereoselectivity: In cyclic systems, this obligate backside attack results in exclusive anti diastereoselectivity . For cyclohexene derivatives, this yields trans-1,2-bromofluorides (often diaxial initially, relaxing to diequatorial if conformationally permitted).

  • Regioselectivity: The fluoride attacks the carbon atom that can best stabilize a partial positive charge (Markovnikov-like addition). In unsymmetrical alkenes, F attacks the more substituted carbon.

Mechanistic Pathway Diagram

Bromofluorination_Mechanism Alkene Cyclic Alkene (Substrate) Bromonium Cyclic Bromonium Intermediate Alkene->Bromonium Electrophilic Attack NBS NBS (Br+ Source) NBS->Bromonium Br+ Transfer Transition Transition State (Backside Attack) Bromonium->Transition Activation Fluoride Fluoride Source (Et3N·3HF / DMPU-HF) Fluoride->Transition Nucleophilic Attack (SN2-like) Product Trans-1,2-Bromofluoride (Anti-Product) Transition->Product Ring Opening

Figure 1: Mechanistic flow of bromofluorination. The reaction is stereospecific, driven by the backside attack of fluoride on the bromonium intermediate.

Reagent Selection Guide

Choosing the right HF source is critical for balancing reactivity with safety.

ReagentCompositionAcidity (Reactivity)Safety ProfileRecommended Use
TREAT-HF Etngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

N · 3HF
ModerateHigh: Liquid, glass-compatible, lower fuming.Standard Protocol. Best for general substrates.
Olah's Reagent Pyridine[1][2] · ~9HFHighLow: Corrosive, fumes heavily, attacks glass.Only for highly unreactive alkenes. Requires plasticware.
DMPU-HF DMPU · HF complexHighMedium: Stable complex, high acidity but lower vapor pressure than Olah's.Advanced Protocol. Best for deactivated alkenes or when high regioselectivity is needed.
AgF Silver FluorideLow (Neutral)High: Solid, expensive, light sensitive.Use when acid-sensitive functional groups are present.

Expert Insight: For 90% of pharmaceutical applications, Et


N·3HF  is preferred because it can be used in standard borosilicate glassware (for short durations) and poses significantly lower inhalation risks than Pyridine·HF.

Experimental Protocols

Protocol A: Standard Diastereoselective Bromofluorination

Target: General cyclic alkenes (e.g., cyclohexene, Cbz-protected piperidines). Reagents: N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et


N·3HF), Dichloromethane (DCM).
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Dissolve the cyclic alkene (1.0 equiv) in anhydrous DCM (0.5 M concentration).

    • Why DCM? It is non-nucleophilic and solubilizes both the organic substrate and the amine-HF complex effectively.

  • Fluoride Addition: Add Et

    
    N·3HF (1.5 – 2.0 equiv) via syringe.
    
    • Note: The solution may fume slightly; ensure good ventilation.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

    • Causality: Low temperature prevents allylic bromination (radical pathway) and favors the ionic addition pathway.

  • Bromination (Critical Step): Add NBS (1.1 – 1.2 equiv) portion-wise over 10–15 minutes.

    • Tip: Protect the flask from light with aluminum foil to further suppress radical side reactions.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Pour the reaction mixture into a stirred solution of ice-water and saturated aqueous NaHCO

    
    .
    
    • Safety: Neutralization of excess HF is exothermic. Add slowly.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amines), water, and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.

Validation Criteria:

  • 
    F NMR:  Look for a distinct multiplet typically between -160 and -200 ppm. The coupling constant (
    
    
    
    ) confirms the trans relationship (typically
    
    
    ).
Protocol B: High-Selectivity Bromofluorination (DMPU/HF Method)

Target: Deactivated alkenes or substrates requiring high regiocontrol where Et


N·3HF fails.
Reagents:  DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), HF (aqueous or anhydrous source), NBS.

Expert Insight: The DMPU-HF complex is more acidic than Et


N·3HF but less volatile than Olah's reagent. It promotes faster ring-opening of the bromonium ion in sterically hindered systems.
Workflow Diagram

Protocol_Workflow Start Start: Deactivated Alkene Mix Mix Alkene + DMPU/HF in DCM (Plastic Vial) Start->Mix AddNBS Add NBS (1.2 equiv) at 0°C Mix->AddNBS Monitor Monitor: 19F NMR (Check for Regioisomer) AddNBS->Monitor Quench Quench: Sat. NaHCO3 (Gas Evolution!) Monitor->Quench

Figure 2: Operational workflow for the high-acidity DMPU/HF protocol. Note the requirement for plastic vessels due to higher HF activity.

  • Vessel Selection: Use a polypropylene (PP) or PFA reaction tube. Do not use glass.

  • Reagent Prep: Prepare the DMPU/HF reagent (or purchase commercially). If preparing: carefully mix DMPU and aqueous HF (48%) or anhydrous HF in a polyethylene bottle (Exothermic!).

  • Execution: Follow the steps in Protocol A, but maintain the temperature at 0 °C for a longer duration (1–2 hours) before warming. The higher acidity accelerates the reaction, so over-warming can lead to elimination byproducts.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Allylic Bromination (Side Product) Radical pathway active.Ensure reaction is in the dark. Degas solvents thoroughly to remove O

. Lower temperature to -20 °C.
No Reaction Fluoride source too weak.Switch from Et

N·3HF to DMPU/HF or Olah's Reagent .
Regioisomer Mixture Substrate lacks bias.Use a bulkier bromine source (e.g., DBDMH ) to increase steric demand on the bromonium intermediate.
Glass Etching HF concentration too high.Switch to plasticware immediately. Neutralize waste promptly.

Safety & Handling (Mandatory)

WARNING: While amine-HF complexes are safer than anhydrous HF, they still contain hydrogen fluoride, which can cause deep, painless burns that lead to systemic toxicity (calcium depletion).

  • PPE: Neoprene or Nitrile gloves (double gloved), face shield, and lab coat are non-negotiable.

  • First Aid: Calcium Gluconate Gel (2.5%) must be present on the bench before starting. In case of skin contact, wash with water for 5 minutes and immediately apply gel. Massage into skin until medical help arrives.

  • Waste: Quench all HF-containing waste with saturated Sodium Bicarbonate or Calcium Hydroxide before disposal. Do not mix with acidic waste streams.

References

  • Haufe, G. (2000). Regioselectivity of bromofluorination of functionalized 1-alkenes. Journal of Fluorine Chemistry.[3]

  • Inagaki, T., et al. (2003).[4] Effective Fluorination Reaction with Et3N[2][4][5]·3HF Under Microwave Irradiation. Synthesis.[2][4][5][6][7][8][9][10]

  • Bertrand, X., & Paquin, J. F. (2019).[5] Direct Hydrofluorination...[5] Using Methanesulfonic Acid/Triethylamine Trihydrofluoride.[5] Organic Letters.[5]

  • Gouverneur, V., et al. (2012). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Angewandte Chemie Int. Ed.

  • Apollo Scientific. (2023). Safety Data Sheet: Triethylamine trihydrofluoride.

Sources

Application Note: Solvent Selection Strategies for 1-Bromo-2-fluorocyclohexane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes mechanistic principles of conformational analysis with practical solvent selection strategies for 1-bromo-2-fluorocyclohexane.

Executive Summary

1-Bromo-2-fluorocyclohexane is a critical scaffold for introducing fluorine—a bioisostere for hydrogen or hydroxyl groups—into cyclic drug candidates. However, its reactivity is governed by a delicate interplay between conformational equilibrium (diaxial vs. diequatorial) and solvent-solute interactions .

This guide provides a protocol for selecting solvents to selectively drive Nucleophilic Substitution (S_N2) to generate functionalized fluorocyclohexanes or Elimination (E2) to synthesize fluorinated cyclohexenes.

Mechanistic Foundation: The Conformational Gate

Before selecting a solvent, one must understand that the reactivity of 1-bromo-2-fluorocyclohexane is "gated" by its ring conformation. The cyclohexane ring exists in a dynamic equilibrium between two chair forms.

The "Trans" Isomer Dilemma

For trans-1-bromo-2-fluorocyclohexane (the most common synthetic precursor):

  • Diequatorial Conformer (ee): Both Br and F are equatorial. This is typically the thermodynamic ground state due to steric factors, though the high polarity of the C-F and C-Br bonds creates dipole repulsion.

  • Diaxial Conformer (aa): Both Br and F are axial. While sterically less favorable, this conformer is required for E2 elimination (due to stereoelectronic anti-periplanar requirements) and is often kinetically favored for S_N2 attack.

The Solvent Effect:

  • Non-polar solvents (e.g., Hexane, CCl4): Favor the diaxial conformer less than polar solvents do, but the "gauche effect" of fluorine can sometimes stabilize the aa form unexpectedly.

  • Polar solvents (e.g., DMSO, Methanol): Tend to stabilize the conformer with the higher dipole moment. For 1,2-dihalides, the ee conformer often has a larger net dipole (vectors add up) compared to aa (vectors partially cancel), meaning polar solvents often sequester the molecule in the unreactiveee state.

Visualization of Reaction Pathways

The following diagram illustrates how solvent choice and base strength dictate the pathway.

ReactionPathways Substrate_ee Trans-Substrate (Diequatorial Conformer) STABLE / UNREACTIVE Substrate_aa Trans-Substrate (Diaxial Conformer) REACTIVE STATE Substrate_ee->Substrate_aa Ring Flip (K_eq) Note1 Polar solvents may stabilize 'ee' increasing activation energy by lowering ground state. Substrate_ee->Note1 Substrate_aa->Substrate_ee Product_SN2 Substitution Product (Inversion of Config) Substrate_aa->Product_SN2 S_N2 Pathway Polar Aprotic Solvent (DMSO, DMF) Product_E2 Elimination Product (3-Fluorocyclohexene) Substrate_aa->Product_E2 E2 Pathway Polar Protic Solvent (EtOH, MeOH)

Caption: Reaction landscape of trans-1-bromo-2-fluorocyclohexane. Reactivity is gated through the high-energy diaxial conformer.

Solvent Selection Protocols

Protocol A: Maximizing Nucleophilic Substitution (S_N2)

Goal: Replace Bromine with a Nucleophile (Nu⁻) (e.g., Azide, Cyanide, Thiol) while retaining the Fluorine atom. Challenge: Overcoming steric hindrance of the ring and suppressing elimination.

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) Dipolar Aprotic: These solvents solvate cations (Na⁺, K⁺) effectively but leave the anionic nucleophile "naked" and highly reactive. This increases the rate of S_N2 relative to E2.
Secondary Choice Acetonitrile (MeCN) Good for milder conditions; easier to remove than DMSO/DMF (lower boiling point).
Avoid Alcohols (MeOH, EtOH), WaterProtic Solvents: Form hydrogen bond "cages" around the nucleophile, significantly reducing its nucleophilicity and slowing S_N2, allowing E2 to compete.
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular (S_N2) kinetics.

Step-by-Step Workflow:

  • Preparation: Dissolve 1-bromo-2-fluorocyclohexane (1.0 equiv) in anhydrous DMSO (5–10 volumes).

  • Nucleophile Addition: Add the nucleophilic salt (e.g., NaN3, KCN) (1.2–1.5 equiv).

    • Note: If solubility is an issue, add a phase transfer catalyst (e.g., 18-crown-6 for K salts) rather than switching to a protic solvent.

  • Temperature Control: Maintain at 25°C – 40°C .

    • Warning: Heating >60°C significantly increases the risk of elimination (HBr loss).

  • Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of starting material.[1]

  • Workup: Dilute with water (to remove DMSO) and extract with Ethyl Acetate.

Protocol B: Maximizing Elimination (E2)

Goal: Synthesize 3-fluorocyclohexene (via regiospecific elimination). Mechanism: The base removes a proton anti-periplanar to the Bromine.

  • In trans-1-bromo-2-fluorocyclohexane (diaxial form), the H at C2 (bearing F) is equatorial and cannot be eliminated.

  • Only the axial H at C6 can be eliminated. Result: 3-fluorocyclohexene (Not 1-fluorocyclohexene).

ParameterRecommendationScientific Rationale
Primary Solvent Ethanol (EtOH) or Methanol (MeOH) Polar Protic: Solvates the leaving group (Br⁻) as it departs, lowering the activation energy for ionization/elimination.
Base Selection NaOEt (Sodium Ethoxide) or KOH Strong bases are required for E2.[2] Alkoxides match the solvent to prevent transesterification side reactions (if esters were present).
Temperature Reflux (78°C for EtOH) Elimination has a higher activation energy than substitution; heat favors entropy (2 molecules

3 molecules).

Step-by-Step Workflow:

  • Preparation: Dissolve 1-bromo-2-fluorocyclohexane in absolute Ethanol.

  • Base Addition: Add Sodium Ethoxide (21% wt in EtOH) or KOH pellets (2.0 equiv).

  • Reaction: Heat to reflux for 2–4 hours.

  • Quench: Cool to room temperature. Neutralize with dilute HCl (carefully, to avoid acid-catalyzed hydration of the alkene).

  • Isolation: The product (3-fluorocyclohexene) is volatile. Distillation is preferred over extraction if scale permits.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (S_N2) Nucleophile is "caged" or substrate is in unreactive ee conformation.Switch from MeCN to DMSO . Add heat (mildly, <50°C).
Elimination Byproduct in S_N2 Base is too strong or temperature too high.Use a "softer" nucleophile. Lower temperature. Ensure solvent is strictly anhydrous (water acts as a base/protic source).
Wrong Regioisomer (E2) Unexpected formation of 1-fluorocyclohexene.Check starting material stereochemistry. Cis-isomer allows elimination towards the fluorine. Ensure pure trans-starting material.

References

  • Conformational Analysis of 1,2-Dihalocyclohexanes

    • Title: Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes.
    • Source: Spectrochimica Acta Part A (2005).[3]

    • URL:[Link]

  • Solvent Effects in Nucleophilic Substitution

    • Title: Nucleophilic Substitution (SN2): Dependence on Nucleophile... and Solvent.[4][5]

    • Source: PMC (NIH).
    • URL:[Link]

  • Elimin

    • Title: Elimination Reactions: Mechanism and Regiochemistry.[6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Synthesis of Fluorin

    • Title: C-F Bond Cleavage by Intramolecular SN2 Reaction.[7]

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

Sources

Application Note: Bromofluorination Synthesis Using Olah's Reagent (Pyridinium Poly(hydrogen fluoride))

[1]

Introduction & Scope

This guide details the handling, safety, and synthetic protocol for utilizing Olah's Reagent (Pyridinium poly(hydrogen fluoride), PPHF) in the bromofluorination of alkenes.

Olah's reagent (typically ~70% HF by weight) acts as a stable, less volatile liquid source of anhydrous hydrogen fluoride (aHF). While it significantly reduces the vapor pressure hazards associated with aHF, it retains extreme corrosivity and toxicity. In bromofluorination, it serves as the nucleophilic fluoride source, reacting with a bromonium ion intermediate generated by an electrophilic bromine source (typically N-Bromosuccinimide, NBS).[1]

Key Advantages:

  • Regioselectivity: High Markovnikov selectivity (Fluorine attacks the more substituted carbon).

  • Stereoselectivity: Predominantly anti-addition.

  • Handling: Can be used in standard fume hoods (with appropriate vessel constraints) unlike gaseous aHF.

Safety "Gatekeeper" Protocols (Critical)

WARNING: Olah's reagent releases Hydrogen Fluoride (HF). HF is a unique hazard that causes deep tissue burns, bone destruction, and systemic toxicity (hypocalcemia) which can be fatal. Pain may be delayed.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves (Primary) Nitrile (Thick) Chemical resistance foundation.
Gloves (Secondary) Neoprene or Silver Shield Worn over nitrile. HF penetrates standard latex/thin nitrile rapidly.
Eye Protection Face Shield + Goggles Splash protection is mandatory; safety glasses alone are insufficient.
Body Acid-Resistant Apron PVC or Neoprene apron over a lab coat to prevent torso saturation.
Emergency Response
  • Skin Contact: Immediate irrigation (15 mins)

    
     Apply 2.5% Calcium Gluconate Gel  continuously. Do not wait for pain.
    
  • Spill Control: Do not use standard clay/silica kitty litter (HF reacts with silica to form toxic SiF₄ gas). Use specialized HF neutralizers (calcium carbonate/magnesium oxide based).

Equipment & Material Compatibility

The most common failure mode in HF chemistry is vessel failure. HF attacks silica-based glass, leading to vessel rupture and catastrophic spills.

MaterialCompatibilityApplication
Borosilicate Glass FORBIDDEN NEVER use for the reaction vessel. HF etches glass, generating heat and SiF₄ gas.
PTFE (Teflon) Excellent Ideal for reaction vessels, stir bars, and addition funnels.
Polypropylene (PP) Good Suitable for short-term storage and reaction vessels (translucent).
Polyethylene (HDPE) Good Suitable for storage bottles.
Stainless Steel (316) Fair/Poor Corrodes over time; avoid for this specific synthesis.

Mechanistic Basis

The reaction proceeds via an electrophilic addition mechanism.[2][3] Understanding this causality is vital for troubleshooting yield issues.

  • Activation: NBS does not react directly with the alkene efficiently without activation. The acidic environment of Olah's reagent activates NBS, promoting the release of the bromonium electrophile (

    
    ).[1]
    
  • Intermediate: The alkene attacks

    
    , forming a cyclic bromonium ion.
    
  • Nucleophilic Attack: The polyfluoride anion (

    
    ) attacks the bromonium ion at the more substituted carbon (Markovnikov) from the back side (anti-addition).
    
Diagram 1: Reaction Mechanism[2]

BromofluorinationMechanismReagentsAlkene + NBS(Electrophile Source)ActivationAcid Activation(by Py·HF)Reagents->Activation MixingIntermediateCyclic BromoniumIon (Intermediate)Activation->Intermediate ElectrophilicAdditionAttackNucleophilic Attack(by F- from Py·HF)Intermediate->Attack RegioselectiveTargetingProductBromofluoride(Markovnikov / Anti)Attack->Product Ring Opening

Caption: The stepwise conversion of alkene to bromofluoride via bromonium ion, mediated by Olah's Reagent.

Detailed Experimental Protocol

Target Reaction: Bromofluorination of Cyclohexene (Model Substrate) Scale: 10 mmol

Reagent Preparation
  • N-Bromosuccinimide (NBS): 1.96 g (11 mmol, 1.1 equiv). Note: Recrystallize NBS from water if it appears yellow/orange (indicates free

    
    ).
    
  • Olah's Reagent (Py[1][4][5]·HF): ~4.0 mL (Excess). Note: Use a plastic syringe with a stainless steel needle (wash immediately) or a PTFE pipette.

  • Cyclohexene: 0.82 g (10 mmol).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ). DCM is preferred for solubility.
    
Step-by-Step Procedure
  • Vessel Setup:

    • Equip a 50 mL Polypropylene (PP) or PTFE round-bottom flask with a PTFE-coated magnetic stir bar.

    • Clamp securely over a magnetic stirrer.

    • Crucial: Ensure the system is vented to a fume hood (e.g., via a CaCl₂ drying tube adapted with plastic fittings), but do not seal it (gas evolution risk).

  • Reagent Loading (0°C):

    • Charge the flask with 15 mL DCM .

    • Add 1.96 g NBS . The NBS may not fully dissolve; this is normal.

    • Cool the suspension to 0°C using an ice/water bath.

  • Addition of Olah's Reagent:

    • Slowly add 4.0 mL Olah's Reagent dropwise via a plastic syringe.

    • Observation: The mixture may turn yellow/orange. The NBS will begin to dissolve as it interacts with the HF-pyridine complex.

    • Stir for 10 minutes at 0°C to activate the electrophile.

  • Substrate Addition:

    • Add Cyclohexene (10 mmol) dropwise over 5–10 minutes.

    • Causality: Rapid addition can cause a sharp exotherm, potentially vaporizing DCM or HF. Control the rate to maintain T < 5°C.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 1–3 hours .

    • Monitoring: TLC (silica gel) can be used, but do not dip glass capillaries deep into the HF solution. Instead, remove a micro-aliquot with a plastic tip, quench in a mini-vial of bicarb, then spot.

  • Quenching (High Risk Step):

    • Prepare a beaker with 100 mL ice-cold water or saturated

      
        (Caution: Foaming).
      
    • Pour the reaction mixture INTO the quench beaker.

    • Never pour water into the reaction flask (exotherm risk).

    • Stir vigorously until gas evolution ceases.

  • Workup:

    • Transfer to a separatory funnel (Glass is acceptable only after quenching and dilution, but plastic is still preferred if available. If using glass, ensure HF is fully neutralized first).

    • Extract with DCM (2 x 30 mL).

    • Wash organic layer with water, then brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Diagram 2: Experimental Workflow

ExperimentalWorkflowStartStart: PTFE/PP VesselSolvent: DCMStep1Add NBS (1.1 eq)Cool to 0°CStart->Step1Step2Add Olah's Reagent(Dropwise, Slow)Step1->Step2 ActivationStep3Add Alkene(Control Exotherm)Step2->Step3 Reaction InitiationStep4Stir at RT(1-3 Hours)Step3->Step4QuenchQuench: Pour INTOIce/BicarbonateStep4->Quench CompletionWorkupExtraction (DCM)Wash & DryQuench->Workup Neutralization

Caption: Operational workflow for safe bromofluorination using Olah's Reagent.

Optimization & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield Moisture contaminationOlah's reagent is hygroscopic. Water competes with

as a nucleophile, forming bromohydrins (OH instead of F). Ensure dry DCM and dry vessel.
Dark/Black Mixture Polymerization or DecompositionReaction temperature too high. Keep strictly at 0°C during addition.
Glass Etching Incorrect materialSTOP. Transfer to PTFE immediately. Discard glassware.
Incomplete Conversion Old ReagentHF content in Olah's reagent decreases over time (absorbs moisture/evaporates). Titrate or use fresh bottle.

Alternative Reagent: If NBS proves sluggish, 1,3-Dibromo-5,5-dimethylhydantoin (DBH) can be used. DBH often provides a higher concentration of active bromine and can improve yields for electron-deficient alkenes.

Waste Disposal

  • Neutralization: All aqueous washes and quenched reaction mixtures contain fluoride ions. Treat with excess Calcium Hydroxide (

    
    ) or Calcium Carbonate to precipitate Calcium Fluoride (
    
    
    ), which is insoluble and safer.
  • Segregation: Do not mix fluoride waste with standard organic solvent waste streams unless approved by your EH&S department.

  • Labeling: Clearly label as "Toxic - Fluoride Waste" and "Corrosive."

References

  • Olah, G. A., Nojima, M., & Kerekes, I. (1973). Synthetic Methods and Reactions; I. Preparation and Applications of Pyridinium Poly(hydrogen fluoride) (F-Reagent). Synthesis.[6][7]

  • Haufe, G. (1986). Different selectivities in bromofluorination reactions using N-bromosuccinimide/triethylamine tris hydrofluoride or Olah's reagent.[5] Tetrahedron Letters.

  • Honeywell Specialty Chemicals. (2025).[8] Safety Data Sheet: Pyridinium poly(hydrogen fluoride).[4][9][10](Note: Generic link to supplier SDS repository for verification).

  • Sigma-Aldrich. (2024). Product Specification: Olah's Reagent.[10][11]

  • Kuroboshi, M., & Hiyama, T. (1991). Pyridinium Poly(hydrogen fluoride) as a Fluorinating Agent.[6][7] Synlett.[8]

Purification of 1-Bromo-2-fluorocyclohexane via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This guide details the purification of 1-bromo-2-fluorocyclohexane, a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Unlike standard aromatic intermediates, this cycloalkane lacks a UV chromophore and possesses significant volatility, presenting unique challenges in detection and isolation. This protocol establishes a robust workflow for separating the major trans-diastereomer from the cis-isomer and synthetic byproducts (e.g., cyclohexene, bromocyclohexane) using silica gel flash chromatography.

Introduction & Chemical Context

Synthetic Origin and Impurities

1-Bromo-2-fluorocyclohexane is typically synthesized via the bromofluorination of cyclohexene. Common methods include the use of Selectfluor/KBr or N-bromosuccinimide (NBS)/HF-amine complexes .

  • Major Product: trans-1-bromo-2-fluorocyclohexane (via anti-addition mechanism).

  • Minor Product: cis-1-bromo-2-fluorocyclohexane (often <5-10%, depending on conditions).

  • Common Impurities: Unreacted cyclohexene, 1-bromocyclohexane (from hydrobromination), and hydrolysis byproducts (bromohydrins).

Stereochemical Separation Logic

The separation of cis and trans isomers on silica gel relies on their dipole moments.

  • Trans-isomer: In the diequatorial conformation, the C-Br and C-F dipoles partially oppose each other, resulting in a lower net dipole moment.

  • Cis-isomer: The dipoles are additive in the equatorial-axial arrangement, resulting in a higher net dipole moment.

Elution Order (Normal Phase Silica):

  • Hydrocarbons (Cyclohexene) – Elutes at solvent front.

  • Monohalides (Bromocyclohexane) – Low retention.

  • Trans-1-bromo-2-fluorocyclohexane – Major product (Less Polar).

  • Cis-1-bromo-2-fluorocyclohexane – Minor product (More Polar).

  • Bromohydrins/Alcohols – High retention (require polar push).

Pre-Purification Analysis & Detection

CRITICAL WARNING: 1-Bromo-2-fluorocyclohexane is UV-inactive . Standard UV detection at 254 nm will fail.

Detection Methods
MethodSuitabilityNotes
UV (254/280 nm) ❌ UnsuitableMolecule lacks conjugation.
TLC Staining ✅ EssentialKMnO₄: Stains alkenes (impurities) yellow/brown.Iodine Chamber: Reversibly stains halides brown.Phosphomolybdic Acid (PMA): General stain, requires heating.
GC-MS / GC-FID ✅ BestDefinitive for isomer ratio and purity. Low boiling point makes it ideal for GC.
19F NMR ✅ ExcellentDistinct shifts for cis vs trans (coupling constants

differ).

Method Development

Solvent System Optimization

Due to the low polarity of the target haloalkane, standard EtOAc/Hexane gradients are often too strong, causing co-elution with the solvent front.

  • Recommended Weak Solvent (A): 100% n-Hexane (or Pentane for easier evaporation).

  • Recommended Strong Solvent (B): Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • TLC Mobile Phase: 100% Hexane or 98:2 Hexane:EtOAc.

    • Target Rf: 0.25 – 0.35 for the trans isomer.

Column Loading
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading Capacity: 1% to 3% w/w (Sample/Silica).

    • Example: For 1.0 g crude oil, use 30–50 g silica.

  • Loading Method: Liquid Loading is preferred to minimize band broadening. Dissolve crude in minimum hexanes. If the crude is an oil, load directly if viscosity permits. Avoid dry loading with silica/rotovap due to the compound's volatility.

Detailed Protocol

Step 1: Column Preparation
  • Select a column diameter ensuring a bed height of at least 15–20 cm.

  • Slurry pack silica gel using 100% Hexanes .

  • Flush with 2 column volumes (CV) of hexanes to equilibrate and remove air bubbles.

Step 2: Sample Loading
  • Dissolve the crude reaction mixture in the minimum volume of hexanes (e.g., 1 mL per gram of crude).

  • Carefully pipette the solution onto the sand bed of the column.

  • Rinse the vial twice with 0.5 mL hexanes and apply to the column.

  • Elute solvent until the liquid level matches the sand bed.[1]

Step 3: Elution Gradient

Run the column at a flow rate of ~15–20 mL/min (for a 2.5 cm diameter column).

PhaseSolvent CompositionVolume (CV)Target Component
1 100% Hexanes2–3 CVCyclohexene, Bromocyclohexane
2 100% Hexanes3–6 CVTrans-1-bromo-2-fluorocyclohexane
3 98:2 Hexane:EtOAc2–4 CVTransition / Mixed Fractions
4 95:5 Hexane:EtOAc3–5 CVCis-1-bromo-2-fluorocyclohexane
Step 4: Fraction Collection & Analysis[1]
  • Collect small fractions (e.g., 10–15 mL for a 1g scale).

  • Spot Check: Apply 1 µL of every 3rd fraction to a TLC plate.

  • Stain: Dip in KMnO₄ (to check for alkene breakthrough) and PMA (heat with heat gun) to visualize the haloalkanes.

    • Trans isomer appears first (higher Rf).

    • Cis isomer appears second (lower Rf).

  • Confirmation: Pool fractions based on TLC and confirm purity of "cut" fractions via GC-MS or 19F NMR before combining.

Step 5: Concentration

CAUTION: 1-Bromo-2-fluorocyclohexane is volatile (bp ~75°C at reduced pressure, but significant vapor pressure at RT).

  • Combine pure fractions.

  • Concentrate on a rotary evaporator at ambient temperature (20–25°C) .

  • Do not use high vacuum (< 20 mbar) for extended periods.

  • Stop when solvent volume is low and transfer to a tared vial. Remove final traces of solvent under a gentle stream of nitrogen.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (1-Bromo-2-fluorocyclohexane) Analysis Pre-Run Analysis (GC-MS & TLC with PMA Stain) Start->Analysis Prep Column Packing Silica Gel 60 / 100% Hexanes Analysis->Prep Confirm No UV Load Liquid Loading (Dissolve in min. Hexanes) Prep->Load Elution1 Elution Phase 1 100% Hexanes Load->Elution1 Frac1 Fraction Set A (Impurities: Cyclohexene) Elution1->Frac1 Early Elution Frac2 Fraction Set B (Major: TRANS-Isomer) Elution1->Frac2 Mid Elution Elution2 Elution Phase 2 98:2 Hexane:EtOAc Frac3 Fraction Set C (Minor: CIS-Isomer) Elution2->Frac3 Late Elution Frac2->Elution2 Gradient Step QC QC Check (19F NMR / GC-MS) Frac2->QC Frac3->QC Conc Concentration (Ambient Temp, Mild Vacuum) QC->Conc Pass Final Purified Product Conc->Final

Caption: Logical workflow for the purification of 1-bromo-2-fluorocyclohexane, highlighting the gradient switch and critical QC steps.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Spots on TLC Wrong detection methodUse PMA or Iodine stain; UV will not work.
Co-elution of Isomers Gradient too steepUse 100% Hexane for longer; decrease loading to <1% w/w.
Low Yield Product evaporationDo not heat water bath >25°C during rotovap. Avoid high vacuum.
Decomposition Silica aciditySome haloalkanes are acid-sensitive. Add 1% Triethylamine to the mobile phase if degradation is observed (browning on column).

Safety Considerations

  • Halogenated Waste: All fractions and raffinates must be disposed of in halogenated organic waste containers.

  • HF Residues: If synthesized via HF-amine reagents, ensure the crude is quenched with saturated NaHCO₃ and washed thoroughly before loading onto silica to prevent HF gas generation inside the column.

  • Inhalation: The compound is volatile and likely an irritant. Handle exclusively in a fume hood.

References

  • Synthesis & Properties: PubChem. 1-Bromo-2-fluorocyclohexane Compound Summary. National Library of Medicine. Available at: [Link]

  • Selectfluor Chemistry: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. Available at: [Link]

  • General Chromatography Guide: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry. Available at: [Link]

  • Stereochemical Analysis: Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley Online Library. Available at: [Link]

Sources

Fractional distillation setup for separating halocyclohexane isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of halocyclohexane isomers (e.g., cis- vs. trans-1,2-dichlorocyclohexane) presents a dual challenge in process chemistry: narrow boiling point differentials (


) and thermal instability. Conventional distillation often fails due to insufficient theoretical plates or results in product degradation via dehydrohalogenation.

This guide details a high-vacuum, high-efficiency fractionation protocol utilizing Spinning Band Distillation (SBD) technology. Unlike packed columns, SBD offers high separation power (low HETP) with minimal pressure drop, allowing lower pot temperatures that preserve the integrity of thermally labile halogenated rings.

Theoretical Basis & Component Selection

The Physicochemical Challenge

Halocyclohexanes exist as conformational isomers. For di-substituted systems (e.g., 1,2-dichlorocyclohexane), the cis isomer generally possesses a higher dipole moment and higher boiling point than the trans isomer due to intermolecular forces. However, the


 is often 

at atmospheric pressure.
  • Thermal Hazard: At temperatures

    
    , chlorocyclohexanes are prone to 
    
    
    
    or
    
    
    elimination, releasing HCl and forming cyclohexenes [1].
  • The Solution: Vacuum distillation reduces the boiling point, but traditional packed columns introduce a pressure drop (

    
    ) that forces the pot temperature higher. Spinning Band  columns minimize 
    
    
    
    while maximizing vapor-liquid contact.
Equipment Configuration
ComponentSpecificationScientific Rationale
Column Teflon or Metal Spinning Band (20-50 theoretical plates)Provides max plates with min hold-up (<2 mL). The spinning action actively wipes condensate, reducing HETP to ~1.2 cm [2].
Vacuum System Two-stage rotary vane or diaphragm pump (<0.1 Torr capability)Essential to lower B.P. below decomposition thresholds.
Vacuum Controller Digital solenoid control (

Torr)
Fluctuations in pressure cause B.P. swings, ruining fractionation.
Reflux Head Solenoid-driven automatic splitterAllows precise control of Reflux Ratio (

), critical for separating close-boiling isomers.
Chiller Recirculating coolant (

to

)
Halocyclohexanes are volatile; cold condensation prevents loss to the vacuum trap.

Experimental Configuration (Visualized)

The following diagram illustrates the required physical topology for the isolation of labile isomers.

DistillationSetup cluster_vac Vacuum Management Pot Distillation Pot (Stirred, Oil Bath) Column Spinning Band Column (Adiabatic Jacket) Pot->Column Vapor Rise Head Reflux Splitter Head (Solenoid Valve) Column->Head Enriched Vapor Head->Column Reflux (Return) Condenser Primary Condenser (-10°C Coolant) Head->Condenser Vapor Receiver Fraction Collector (Multi-position) Head->Receiver Distillate (Product) Condenser->Head Condensate (Liquid) Trap Cold Trap (Protect Pump) Condenser->Trap Vac Line VacCk Vacuum Controller & Sensor Pump Vacuum Pump VacCk->Pump Trap->VacCk

Figure 1: Topology of a Spinning Band Distillation system optimized for thermally sensitive halogenated compounds.

Detailed Protocol: Isomer Separation

Target: Separation of trans-1,2-dichlorocyclohexane (Lower BP) from cis-1,2-dichlorocyclohexane (Higher BP).

Phase 1: System Preparation & Degassing
  • Charge the Pot: Fill the boiling flask to max 60% capacity. Add a magnetic stir bar.

  • Seal & Test: Grease all joints (using chemically resistant Krytox grease). Evacuate the system cold to verify ultimate vacuum (target

    
     Torr).
    
  • Degas: Gently stir under vacuum at room temperature for 15 minutes to remove dissolved oxygen (prevents oxidation) and volatile solvents.

Phase 2: Equilibration (Total Reflux)
  • Spin Up: Start the spinning band. For Teflon bands, target 1000-1500 RPM; for metal, 2000+ RPM.

    • Why: This creates the "active" surface area for mass transfer.

  • Heat Ramp: Slowly raise the oil bath temperature.

    • Rule of Thumb: Bath temp should be

      
       above the expected boiling point of the mixture at that pressure.
      
  • Total Reflux: Set the reflux splitter to 100% Reflux (D=0) .

  • Stabilize: Allow the column to equilibrate for 30-60 minutes. The vapor temperature at the head should stabilize at the boiling point of the most volatile component (the trans isomer).

Phase 3: Fractionation Logic

Separation efficiency depends on the Reflux Ratio (


).[1][2] For isomers with 

, a high ratio is required.
  • Initial Cut (Foreruns): Set

    
     (20 parts back to column, 1 part collected). Collect light impurities.
    
  • Main Fraction (Trans Isomer): When temp stabilizes, collect the pure trans isomer.

    • Monitoring: If head temp rises

      
      , switch to an intermediate receiver and increase 
      
      
      
      to 50:1 to sharpen the transition.
  • Intermediate Fraction: A mixture of cis and trans will distill as the head temperature climbs.

  • Final Fraction (Cis Isomer): Once temp stabilizes at the higher setpoint, collect the cis isomer.

Decision Logic & Optimization

The following workflow describes the operational decisions required during the run to maintain purity.

DistillationLogic Start Start Distillation (Total Reflux) CheckTemp Head Temp Stable? Start->CheckTemp CheckTemp->Start No (Wait) SetRatio Set Reflux Ratio (R) Standard: 20:1 CheckTemp->SetRatio Yes Collect Collect Fraction SetRatio->Collect Monitor Monitor Head Temp & Vacuum Collect->Monitor DeltaT Temp Rise > 0.5°C? Monitor->DeltaT IncreaseR Increase Reflux (50:1) Change Receiver (Intermed) DeltaT->IncreaseR Yes (Transition) KeepCollecting Continue Collection DeltaT->KeepCollecting No (Pure) IncreaseR->Monitor KeepCollecting->Monitor

Figure 2: Operational logic for managing reflux ratios during close-boiling isomer separation.

Troubleshooting & Safety

IssueDiagnosisCorrective Action
Head Temp Fluctuates Vacuum instability or flooding.Check vacuum seals. Reduce boil-up rate (lower bath temp).
White Fumes in Trap Decomposition (HCl release).STOP IMMEDIATELY. Pot temp is too high. Increase vacuum depth to lower BP.
Poor Separation Reflux ratio too low.Increase

to 50:1 or 100:1. Ensure band is spinning at optimal RPM.
Flooding Vapor velocity too high.Reduce heat input. Spinning bands are susceptible to flooding if "choked" by liquid.

Safety Warning: Halocyclohexanes are skin irritants and potential carcinogens. Decomposition produces HCl gas, which is corrosive and toxic. Always operate with a secondary cold trap (liquid


 or Dry Ice/Acetone) to protect the vacuum pump and lab environment.

References

  • Benson, S. W., & O'Neal, H. E. (1970). Kinetic Data on Gas Phase Unimolecular Reactions. NSRDS-NBS 21. (Detailed kinetics on chlorocyclohexane elimination).

  • B/R Instrument Corp. (n.d.). Spinning Band Distillation: Theory and Efficiency. (Authoritative manufacturer data on HETP of spinning bands).

  • LibreTexts Chemistry. (2022). Fractional Distillation and Azeotropes. (General theory on Raoult's law and relative volatility).

  • Sigma-Aldrich. (n.d.). Solvent Properties and Drying. (Reference for physical properties of cyclohexane derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of cis and trans 1-Bromo-2-fluorocyclohexane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation of 1-bromo-2-fluorocyclohexane diastereomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common but challenging task of isolating pure cis and trans isomers. As Senior Application Scientists, we provide not only procedural steps but also the underlying principles and troubleshooting insights to ensure your success.

The stereochemical arrangement of substituents on a molecule can dramatically alter its physical, chemical, and biological properties.[1] For 1-bromo-2-fluorocyclohexane, a versatile building block in pharmaceutical and materials science research, obtaining stereochemically pure isomers is often a critical prerequisite for meaningful downstream applications.[2][3] This guide provides a structured approach to selecting and optimizing the appropriate separation technique based on your specific experimental needs.

Section 1: Isomer Properties & Initial Assessment

Understanding the distinct physical properties of your diastereomers is the foundation of any successful separation strategy. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess unique characteristics that can be exploited.[4][5]

FAQ: Foundational Knowledge

Q: What are the key physical property differences between cis- and trans-1-bromo-2-fluorocyclohexane?

A: The primary differences lie in their boiling points, dipole moments, and, consequently, their solubility and chromatographic behavior. The cis isomer, with both electronegative halogen atoms on the same face of the cyclohexane ring, generally exhibits a larger net dipole moment than the trans isomer, where the individual bond dipoles can partially cancel each other out. This difference in polarity is often the most critical factor for chromatographic separations.

Table 1: Physicochemical Properties of 1-Bromo-2-fluorocyclohexane Isomers

Propertycis-1-Bromo-2-fluorocyclohexanetrans-1-Bromo-2-fluorocyclohexaneData Source(s)
CAS Number 51422-74-317170-96-6[6][7][8]
Molecular Formula C₆H₁₀BrFC₆H₁₀BrF[2][9]
Molecular Weight 181.05 g/mol 181.05 g/mol [2][9]
Boiling Point 74.5-76.5 °C (at 19 mmHg)166.7 °C (at 760 mmHg)[6][10][11]
Density ~1.46 g/cm³~1.4 g/cm³[2][6]
Predicted Polarity HigherLowerGeneral Principles[5]

Note: Direct comparison of boiling points is challenging due to data being reported at different pressures. However, a difference is expected, which is crucial for separation by distillation.

Q: How can I determine the initial cis:trans ratio in my mixture before starting a separation?

A: Accurate determination of the starting ratio is crucial for assessing the efficiency of your separation. We recommend two primary methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile halogenated hydrocarbons.[12][13] A non-polar capillary column (e.g., DB-1 or SE-30) will typically separate the isomers based on small differences in their boiling points.[1] The relative peak areas in the chromatogram provide a quantitative measure of the isomer ratio.

  • NMR Spectroscopy: Both ¹H and ¹⁹F NMR can be used. The distinct chemical environments of the protons and fluorine atoms in the cis and trans configurations will result in different chemical shifts and coupling constants, allowing for integration and ratio determination.

Section 2: Method Selection Guide

The choice of separation technique depends on three key factors: the scale of the separation (mg vs. multi-gram), the required purity of the final products, and the equipment available in your laboratory.

MethodSelection Start What is your primary goal? Analytical Analytical Quantification (Determine cis:trans ratio) Start->Analytical Analysis Preparative Preparative Isolation (Isolate pure isomers) Start->Preparative Separation GC_MS Gas Chromatography (GC) - High resolution - Requires volatility Analytical->GC_MS Volatile Sample HPLC HPLC - Requires suitable detector Analytical->HPLC Non-Volatile Sample SmallScale Small Scale (< 1 g) Preparative->SmallScale Low Quantity LargeScale Large Scale (> 1 g) Preparative->LargeScale High Quantity PrepChromo Preparative Column Chromatography SmallScale->PrepChromo LargeScale->PrepChromo FracDist Fractional Distillation LargeScale->FracDist Crystallization Fractional Crystallization (If solid or derivable) LargeScale->Crystallization

Caption: Decision workflow for selecting a separation method.
FAQ: Choosing the Right Technique

Q: Which separation technique is best for my needs?

A: Use the workflow diagram above. For simply quantifying your mixture, analytical GC-MS is ideal. For isolating small amounts for characterization or screening (<1 g), preparative column chromatography offers the best balance of resolution and throughput. For multi-gram to kilogram scale, fractional distillation is often more practical and economical, provided there is a sufficient boiling point difference.

Q: I need multi-gram quantities of pure isomers. What should I try first?

A: Fractional Distillation . This should be your first approach for bulk quantities. Because diastereomers have different physical properties, a difference in boiling point is expected.[14][15] Success hinges on the efficiency of your distillation column. A simple distillation will not suffice. You must use a column with a high number of theoretical plates, such as a Vigreux column or, ideally, a packed column (e.g., with Raschig rings or metal sponge).

Q: I only need analytical-scale separation for quantification. What is the best method?

A: Gas Chromatography (GC) . GC offers excellent resolution for separating volatile diastereomers.[1] Coupling it with a mass spectrometer (MS) or a flame ionization detector (FID) provides robust quantification. An electron capture detector (ECD) is also highly sensitive to halogenated compounds.[16]

Section 3: Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting advice for the most common separation techniques.

Method 1: Fractional Distillation (Bulk Separation)

Causality: This technique exploits the difference in boiling points between the cis and trans isomers. The isomer with the lower boiling point will vaporize more readily, ascend the distillation column, and be collected as the distillate, while the higher-boiling isomer will remain concentrated in the distillation pot.

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with stainless steel sponge) of at least 30 cm in length, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charge the Flask: Add the cis/trans mixture to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Establish Reflux: Allow the vapor to rise and condense within the column, establishing a temperature gradient. The system should be at total reflux (all condensate returning to the pot) for at least 30 minutes to an hour to allow the separation equilibrium to be established.

  • Distillation: Slowly begin collecting the distillate. A low collection rate (e.g., 1 drop per 5-10 seconds) is critical for good separation. The "reflux ratio" (ratio of condensate returned to the column vs. condensate collected) should be high.

  • Monitor Temperature: Record the temperature at the distillation head. A stable, lower temperature indicates that the lower-boiling point isomer is distilling. A sharp rise in temperature signals that the second, higher-boiling isomer is beginning to distill.

  • Fraction Collection: Collect fractions in separate, labeled receiving flasks. Change flasks when you observe a significant temperature change.

  • Analysis: Analyze each fraction by GC-MS to determine the isomeric purity and identify which fractions contain the pure cis or trans isomer.

  • Problem: Poor separation (mixed isomers in all fractions).

    • Cause: Insufficient column efficiency.

      • Solution: Use a longer or more efficient packed column. Increase the packing density.

    • Cause: Distillation rate is too high.

      • Solution: Reduce the heating rate to slow down the collection of distillate. A higher reflux ratio improves separation.

  • Problem: Temperature fluctuations at the distillation head.

    • Cause: Uneven boiling ("bumping") or inconsistent heating.

      • Solution: Ensure vigorous stirring or add fresh boiling chips. Use a proportional controller for the heating mantle to provide steady heat.

Method 2: Preparative Column Chromatography (Small to Medium Scale)

Causality: This method separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase.[17] The more polar isomer (likely cis-1-bromo-2-fluorocyclohexane) will interact more strongly with the polar silica gel and will therefore elute from the column more slowly than the less polar isomer.[18]

  • Solvent System Selection (TLC): First, identify a suitable mobile phase using Thin Layer Chromatography (TLC). Spot the mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., increasing percentages of ethyl acetate in hexanes). The ideal system will show two distinct spots with Rf values between 0.2 and 0.5 and good separation between them.

  • Column Packing: Pack a glass chromatography column with silica gel using the selected solvent system (mobile phase) as a slurry. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Pre-adsorb the crude mixture onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the mixture in a minimal amount of the mobile phase and load it directly.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. Maintain a constant flow rate.

  • Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing the spots (e.g., using a potassium permanganate stain, as these compounds are not UV-active).

  • Combine and Concentrate: Once the separation is complete, combine the fractions containing each pure isomer (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Validation: Confirm the purity and identity of the separated isomers using GC-MS and/or NMR.

ChromoTroubleshoot Start Problem: Poor Resolution (Overlapping Peaks) CheckLoading Was the sample loaded in a small volume? Start->CheckLoading CheckPolarity Is the mobile phase polarity optimal? CheckLoading->CheckPolarity Yes Action_Reload Reload sample in minimal solvent or as a dry load. CheckLoading->Action_Reload No CheckColumn Is the column long enough? CheckPolarity->CheckColumn Yes Action_Polarity Decrease mobile phase polarity (e.g., less ethyl acetate in hexanes) to increase retention and separation. CheckPolarity->Action_Polarity No Action_Column Use a longer, narrower column for higher resolution. CheckColumn->Action_Column No

Sources

Preventing elimination side reactions in 1-bromo-2-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Bromo-2-fluorocyclohexane Optimization

Subject: Preventing Elimination Side Reactions in 1-Bromo-2-fluorocyclohexane Ticket ID: CHEM-SUP-882-F Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Users working with 1-bromo-2-fluorocyclohexane (CAS: 656-57-5) frequently encounter low yields in nucleophilic substitution (SN2) reactions due to competing E2 elimination pathways. The presence of the fluorine atom at the


-position introduces unique stereoelectronic effects that, when combined with cyclohexane conformational constraints, can accelerate elimination or alter regioselectivity.

This guide provides a mechanistic diagnosis of side reactions and a validated protocol to suppress elimination, ensuring high-fidelity functionalization of the cyclohexane ring.

Part 1: Diagnostic & Mechanistic Analysis

The Core Problem: Conformational Gatekeeping

In cyclohexane systems, E2 elimination is strictly governed by the anti-periplanar requirement.[1][2] The leaving group (Bromine) and the


-proton must be diaxial (180° dihedral angle) to react.
  • The Trap: Users often assume Zaitsev's rule (formation of the most substituted alkene) applies universally. However, in 1-bromo-2-fluorocyclohexane, the stereochemistry (cis vs. trans) dictates the product distribution regardless of thermodynamic stability.

Visualizing the Pathway

The following decision tree illustrates why your specific isomer yields a specific side product.

EliminationPathways Start Substrate: 1-Bromo-2-fluorocyclohexane IsomerCheck Identify Stereochemistry Start->IsomerCheck Trans Trans-Isomer (Br & F on opposite faces) IsomerCheck->Trans Cis Cis-Isomer (Br & F on same face) IsomerCheck->Cis ConfTrans Reactive Conformation: Br (Axial) / F (Axial) H(C2) is Equatorial Trans->ConfTrans Ring Flip ConfCis Reactive Conformation: Br (Axial) / F (Equatorial) H(C2) is Axial Cis->ConfCis Ring Flip PathTrans H(C2) cannot eliminate. Must eliminate H(C6). ConfTrans->PathTrans E2 Mechanism PathCis H(C2) is anti-periplanar. Elimination favored by F-acidity. ConfCis->PathCis E2 Mechanism ProdTrans Major Side Product: 3-Fluorocyclohexene (Non-Zaitsev) PathTrans->ProdTrans E2 Mechanism ProdCis Major Side Product: 1-Fluorocyclohexene (Thermodynamic) PathCis->ProdCis E2 Mechanism

Figure 1: Stereochemical determination of elimination regioselectivity. The Trans isomer is geometrically locked out of forming the 1-fluoro product via E2.

Part 2: Troubleshooting & FAQs

Q1: I am seeing 3-fluorocyclohexene instead of the expected substitution product. Why?

Diagnosis: You are likely using the Trans-isomer and a base that is too strong. Explanation: In the trans-isomer, when Bromine is in the necessary axial position for reaction, the Fluorine at C2 is also axial. This forces the proton at C2 into an equatorial position, making it inaccessible for E2 elimination. The base is forced to abstract the proton from C6, resulting in 3-fluorocyclohexene (the "anti-Zaitsev" or less substituted alkene) [1, 2].

Q2: Does the fluorine atom make the elimination faster?

Answer: Yes, inductively. Explanation: Fluorine is highly electronegative, increasing the acidity of the


-protons (at C2). In the Cis-isomer , where the C2 proton is accessible (anti-periplanar), elimination is rapid because the base can easily remove this acidified proton. This yields 1-fluorocyclohexene . If you have the cis isomer, you must be extremely careful to avoid basic conditions [3].
Q3: Can I use Sodium Ethoxide (NaOEt) for substitution?

Answer: Absolutely NOT. Explanation: Ethoxide is a strong base. With a secondary halide like cyclohexyl bromide, it will almost exclusively drive E2 elimination. The steric strain in the cyclohexane ring lowers the activation energy for elimination compared to substitution.

Part 3: The "Anti-Elimination" Substitution Protocol

To achieve successful SN2 substitution, you must suppress the basicity of your reagents and stabilize the transition state for nucleophilic attack.

Reagent Selection Matrix
ComponentRecommendedAvoidReason
Nucleophile Azide (

), Cyanide (

), Thiolates (

), Acetate (

)
Hydroxide (

), Alkoxides (

), Amides (

)
"Soft" nucleophiles with high nucleophilicity but low basicity minimize proton abstraction [4].
Solvent DMF, DMSO, Acetonitrile Ethanol, Methanol, WaterPolar aprotic solvents solvate cations (Na+, K+) but leave anions "naked" and highly reactive for SN2 attack.
Temperature 0°C to Room Temp Reflux / >50°CElimination has a higher activation energy (

) than substitution. Heating favors elimination.
Step-by-Step Protocol

Objective: Convert 1-bromo-2-fluorocyclohexane to 1-azido-2-fluorocyclohexane (Model SN2 reaction).

  • Preparation:

    • Dry all glassware and use an inert atmosphere (

      
       or Ar) to prevent moisture from introducing hydroxide (a base) via hydrolysis.
      
    • Solvent: Anhydrous DMF (Dimethylformamide).

  • Reaction Setup:

    • Dissolve 1-bromo-2-fluorocyclohexane (1.0 eq) in DMF (0.5 M concentration).

    • Cool the solution to 0°C in an ice bath. Cooling is critical to suppress E2.

  • Nucleophile Addition:

    • Add Sodium Azide (

      
      ) (1.5 eq) slowly.
      
    • Note:

      
       is a classic "good nucleophile, poor base."
      
  • Execution:

    • Allow the reaction to warm to room temperature slowly.

    • Monitor via TLC or GC-MS.

    • Stop point: Do not heat. If the reaction is sluggish, extend time (up to 24h) rather than increasing temperature.

  • Workup:

    • Dilute with water and extract with diethyl ether.

    • Wash organic layer copiously with water (to remove DMF).

    • Dry over

      
       and concentrate in vacuo (keep bath temp < 30°C).
      

Expected Outcome: >85% Substitution product with <5% Elimination side products.

References

  • Chemistry Steps. "E2 and E1 Elimination Reactions of Cyclohexanes." Chemistry Steps, [Link].

  • LibreTexts Chemistry. "11.9: The E2 Reaction and Cyclohexane Conformation." Chemistry LibreTexts, 24 Sept. 2022, [Link].

  • Master Organic Chemistry. "The E2 Mechanism." Master Organic Chemistry, [Link].

  • Chemguide. "Elimination versus Substitution in Halogenoalkanes." Chemguide, [Link].

Sources

Technical Support: De-halogenation & Purification Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Removal of 1,2-dibromocyclohexane impurity from crude product. Status: Open Agent: Senior Application Scientist

Introduction: The "Sticky" Bromide Problem

Welcome to the Purification Technical Support Center. You are likely here because you have identified 1,2-dibromocyclohexane (often the trans isomer) in your crude reaction mixture. This impurity frequently arises from:

  • Bromination reactions: Where cyclohexene was used as a solvent or starting material.

  • Scavenging protocols: Where cyclohexene was added to quench excess elemental bromine (

    
    ).
    

The Challenge: 1,2-dibromocyclohexane is a lipophilic, high-boiling alkyl halide (


 at atm) that often co-elutes with non-polar products during chromatography and resists removal via standard rotary evaporation.

This guide provides three specific "Tickets" (modules) to diagnose, chemically remediate, or physically separate this impurity.

Ticket #001: Diagnosis & Identification

Before attempting removal, confirm the impurity's identity and load. 1,2-dibromocyclohexane has a distinct spectroscopic footprint.

Data Table 1: Physicochemical & Spectroscopic Signature

PropertyValue / CharacteristicNotes
Boiling Point 100–103 °C @ 16 mmHgHigh vacuum required for distillation.[1]
Density 1.78 g/mLVery dense; forms the bottom layer in aqueous washes.

H NMR

4.4 – 4.7 ppm (Multiplet, 2H)
Distinctive methine protons (

).

C NMR

~52–55 ppm
Carbon attached to Bromine.
GC-MS

clusters at 240, 242, 244
Characteristic 1:2:1 isotopic ratio (

).
TLC Behavior High

in Hexanes
Non-polar; stains with

(slowly) or Iodine.

Tech Tip: In


H NMR, if your product has peaks in the 4.0–5.0 ppm region, look for the specific multiplet shape of the dibromide. The trans-isomer typically shows a broader splitting pattern due to axial-axial coupling if the ring is locked, though rapid chair-flipping often averages this.
Ticket #002: The "Zinc Method" (Chemical Remediation)

Recommendation: High Priority. This is the gold-standard method for removing vicinal dibromides. It utilizes reductive elimination to convert the high-boiling 1,2-dibromocyclohexane back into cyclohexene , which is volatile (


) and easily removed by rotary evaporation.

Mechanism:



Protocol: Reductive Elimination

Prerequisites: Your target product must be stable to activated Zinc and mild acid (Acetic Acid) or Ethanol.

  • Preparation: Dissolve your crude mixture in Ethanol (EtOH) or Acetic Acid (AcOH) .

    • Ratio: Use ~5-10 mL solvent per gram of crude.

  • Activation: Add Zinc dust (3–5 equivalents relative to the estimated impurity).

    • Tip: If the Zn is old, activate it by washing with dilute HCl, then water, then acetone, and drying.

  • Reaction: Stir the suspension vigorously.

    • Temperature: Mild heating (40–50 °C) or sonication accelerates the reaction.

    • Duration: Monitor by TLC. The non-polar dibromide spot should disappear, replaced by volatile cyclohexene (often not visible on TLC due to evaporation).

  • Workup:

    • Filter off the excess Zinc through a pad of Celite.

    • Concentrate the filtrate.[2]

    • Crucial Step: If AcOH was used, dilute with EtOAc and wash with saturated

      
       to neutralize.
      
    • Evaporate solvent.[3] The generated cyclohexene will co-evaporate, leaving your product dibromide-free.

Workflow Visualization

ZincMethod Start Crude Mixture (Product + Dibromide) Solvent Dissolve in EtOH or AcOH Start->Solvent ZincAdd Add Activated Zn Dust (3-5 equiv) Solvent->ZincAdd React Stir/Sonicate (40-50°C) Reductive Elimination Occurs ZincAdd->React Check TLC Check: Is Dibromide Gone? React->Check Check->React No (Incomplete) Filter Filter excess Zn (Celite) Check->Filter Yes Evap Rotary Evaporation Filter->Evap Result Final Product (Cyclohexene removed) Evap->Result Cyclohexene co-evaporates

Figure 1: Workflow for the Zinc-mediated reductive elimination of 1,2-dibromocyclohexane.

Ticket #003: Physical Separation (Distillation & Chromatography)

If your product is sensitive to Zinc reduction (e.g., contains nitro groups, sensitive olefins, or other alkyl halides), use physical separation.

Method A: Vacuum Distillation

Because 1,2-dibromocyclohexane has a high boiling point (


 at 16 mmHg), simple evaporation fails. You must use fractional vacuum distillation .
  • Applicability: Only if your product has a boiling point

    
     compared to the impurity.
    
  • Setup: Short-path distillation head or Kugelrohr.

  • Warning: Heating vicinal dibromides above 150°C can sometimes cause thermal elimination of HBr, turning your impurity into corrosive acid and vinyl bromide. Keep the vacuum high (< 1 mmHg) to keep temperatures low.

Method B: Flash Chromatography

1,2-dibromocyclohexane is non-polar .

  • Eluent: 100% Hexanes or 5% EtOAc/Hexane.

  • Strategy: The impurity will elute near the solvent front (High

    
    ). If your product is polar, flush the impurity with hexanes first, then increase polarity to elute your product.
    
Troubleshooting Decision Matrix

Use this logic flow to select the correct protocol for your specific crude mixture.

DecisionTree Start Impurity Identified: 1,2-dibromocyclohexane Q1 Is Target Product Acid/Zn Sensitive? Start->Q1 MethodZn USE TICKET #002 (Zinc Reduction) Q1->MethodZn No Q2 Is Product BP > 150°C or Solid? Q1->Q2 Yes MethodVac USE TICKET #003 (Vacuum Distillation) Q2->MethodVac Liquid (BP diff >30°C) MethodCol USE TICKET #003 (Chromatography - Hexane Flush) Q2->MethodCol Solid / Close BP

Figure 2: Triage logic for selecting the purification method.

FAQ: Frequently Asked Questions

Q: Can I use Sodium Iodide (NaI) instead of Zinc? A: Yes. This is the Finkelstein-like elimination . Treatment with NaI in acetone promotes the elimination of vicinal dibromides to alkenes +


. However, this generates elemental iodine, which requires a thiosulfate wash to remove and can act as an oxidant. The Zinc method is generally cleaner.

Q: Why not just use base (e.g., NaOH) to eliminate it? A: Strong base will likely perform a double elimination (E2) to form 1,3-cyclohexadiene or polymerize the material. It also risks side reactions with your target molecule (hydrolysis, epimerization). Reductive elimination (Zn) is milder than base-mediated elimination.

Q: I tried the Zinc method, but the reaction is slow. Why? A: The Zinc surface might be oxidized.[4] Add a few drops of 1,2-dibromoethane or TMSCl to the mixture to activate the Zinc surface. Alternatively, sonicate the mixture.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses. 1,2-Dibromocyclohexane. Org. Syn. 1925 , 5, 49. (Describes synthesis and physical properties, confirming BP and stability).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
  • SpectraBase. Trans-1,2-dibromocyclohexane 1H NMR. (Verification of chemical shifts).

Sources

Technical Support: Optimizing trans-1-Bromo-2-fluorocyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BF-CYC-001 Subject: Yield Optimization & Troubleshooting for Bromofluorination of Cyclohexene Assigned Specialist: Senior Application Scientist, Halogenation Chemistry Group

Executive Summary

The synthesis of trans-1-bromo-2-fluorocyclohexane is a classic electrophilic addition, but achieving high yields (>85%) requires suppressing two competitive pathways: dibromination (formation of 1,2-dibromocyclohexane) and hydrolysis (formation of bromohydrins).

While Olah’s reagent (HF-Pyridine) is the traditional fluoride source, our optimized protocol recommends Triethylamine Trihydrofluoride (Et₃N·3HF) . It offers a superior balance of nucleophilicity and acidity, reduces polymerization side-products, and is significantly safer to handle, consistently delivering higher isolated yields for this specific transformation.

Core Protocol: The "Golden Standard"

Use this protocol to establish a baseline high-yield reaction.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Cyclohexene 1.0SubstrateMust be peroxide-free.[1]
N-Bromosuccinimide (NBS) 1.2 - 1.5Electrophile (Br⁺)Recrystallize from water if yellow/aged.[1]
Et₃N·3HF (TREAT-HF) 1.5 - 2.0Nucleophile (F⁻)Preferred over HF-Py. Less fuming, better selectivity.
Dichloromethane (DCM) SolventMediumAnhydrous (0.1 - 0.5 M concentration).[1]
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere. Add Cyclohexene (1.0 equiv) and DCM . Cool to 0 °C .

  • Fluoride Addition: Add Et₃N·3HF (1.5 equiv) dropwise. Note: The mixture may be biphasic.

  • Electrophile Addition: Add NBS (1.2 equiv) portion-wise over 15 minutes at 0 °C.

    • Critical: Adding NBS after the fluoride source ensures F⁻ is available immediately upon bromonium ion formation, minimizing dibromide byproducts.

  • Reaction: Stir at 0 °C for 30 mins, then allow to warm to room temperature . Stir for 12–24 hours.

    • End-point Check: TLC (Hexane/EtOAc) or GC-MS.[1] Look for disappearance of alkene.

  • Quench (Safety Critical): Pour reaction mixture slowly into a stirred slurry of ice water and NaHCO₃ (or K₂CO₃). Stir until bubbling ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with 1M HCl (to remove amines), then water , then brine . Dry over MgSO₄.[1]

  • Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Troubleshooting Hub (Q&A)

Issue 1: "I am seeing significant amounts of 1,2-dibromocyclohexane."

Diagnosis: Competitive nucleophilic attack by bromide ions generated during the reaction or present as impurities.[1] Fix:

  • Switch Reagents: If using HF-Pyridine, switch to Et₃N·3HF . The amine complex effectively "buffers" the acidity and modulates nucleophilicity, favoring F⁻ attack.

  • Order of Addition: Ensure NBS is added last and slowly. A high instantaneous concentration of NBS before F⁻ is fully dispersed can favor bromide scavenging.

  • Add a Scavenger: In extreme cases, adding a small amount of AgF (expensive) or HgO can precipitate bromide, but this is usually unnecessary with the Et₃N·3HF protocol.[2][3]

Issue 2: "My yield is low (<50%) and I see a hydroxyl peak in IR/NMR."

Diagnosis: Bromohydrin formation due to moisture.[1] Fix:

  • Strict Anhydrous Conditions: The carbocation/bromonium intermediate is extremely electrophilic. Water is a better nucleophile than fluoride. Ensure DCM is distilled/dried and NBS is dry.

  • Check the NBS: Old, yellow NBS often contains HBr and water. Recrystallize it.

Issue 3: "The reaction is turning black/tarry."

Diagnosis: Polymerization of cyclohexene initiated by high acidity or heat.[1] Fix:

  • Temperature Control: Do not skip the 0 °C start. The initial bromonium formation is exothermic.

  • Acidity Check: This is common with Olah’s Reagent (70% HF) .[1] Et₃N·3HF is milder and rarely causes charring. If you must use HF-Py, dilute it with excess DCM before adding the alkene.

Issue 4: "I cannot separate the product from the amine residue."

Diagnosis: Incomplete removal of triethylamine or pyridine salts. Fix:

  • Acid Wash: The workup must include a wash with 1M HCl or 10% H₂SO₄ . The amine-HF complexes are water-soluble but protonating the amine ensures it partitions fully into the aqueous layer.

Advanced Optimization: Mechanism & Logic

The Stereochemical Pathway

The reaction is stereospecific.[4][5] The bulky bromine atom blocks one face of the cyclohexene ring, forming a bromonium ion . The fluoride nucleophile must attack from the opposite (anti) face to open the ring.

Bromofluorination Start Cyclohexene Inter Bromonium Ion (Bridged Intermediate) Start->Inter + Br+ (from NBS) NBS NBS (Electrophile) NBS->Inter Br source Product trans-1-bromo- 2-fluorocyclohexane Inter->Product Anti-Addition Fluoride F- (from Et3N·3HF) Back-side Attack Fluoride->Product

Caption: The reaction proceeds via a bromonium ion intermediate, necessitating anti-attack by fluoride to yield the trans-isomer exclusively.

Reagent Comparison Table
Reagent SystemTypical YieldProsCons
NBS / Et₃N·3HF 75 - 92% High selectivity, safer handling, stable liquid.Slower reaction time than HF-Py.[1]
NBS / HF-Pyridine (Olah's) 50 - 70%Very fast, cheap.[1]Corrosive fumes, causes polymerization, lower yield.
NBS / AgF 60 - 80%Precipitants Br- (clean product).[1]Prohibitively expensive, heterogeneous (stirring issues).[1]

Safety & Handling (FAQ)

Q: Can I use glass for this reaction? A: Yes, if using Et₃N·3HF or HF-Pyridine in DCM. These reagents do not etch glass rapidly under anhydrous conditions. However, plasticware (HDPE/PP) is recommended for long-term storage of the reagents.

Q: How do I quench the HF waste? A: Never pour HF reagents directly into the drain. Quench with saturated NaHCO₃ or Calcium Chloride (CaCl₂) solution. The Ca²⁺ precipitates fluoride as CaF₂ (solid), which is safer to dispose of.

Q: Is microwave irradiation viable? A: Yes. Recent studies indicate that Et₃N·3HF + NBS under microwave irradiation (approx. 1-10 mins) can drive the reaction to completion rapidly with comparable yields, useful for high-throughput screening.

References

  • Haufe, G. (1999).[1][6] "Bromofluorination of alkenes: 1-Bromo-2-fluoro-2-phenylpropane". Organic Syntheses, 76, 159.[6] Link

  • Crespo, L. T. C., et al. (2010). "Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine".[1][7][8][9] Synthesis, 2010(14), 2379-2382. Link

  • Inagaki, T., et al. (2003).[3] "Effective Fluorination Reaction with Et3N·3HF Under Microwave Irradiation". Synthesis, 2003(08), 1157-1159. Link

  • Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination".[1] Journal of Organic Chemistry, 44(22), 3872–3881. Link

Sources

Controlling regioselectivity in bromofluorination of substituted cyclohexenes

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement

Welcome to the Technical Support Center for electrophilic halofunctionalization. This guide addresses the specific challenges of bromofluorination in substituted cyclohexenes . Unlike simple alkenes, substituted cyclohexenes present a conflict between electronic bias (Markovnikov control) and steric hindrance (diaxial opening), often resulting in regioisomeric mixtures or elimination byproducts.

Our goal is to provide you with the mechanistic insight and validated protocols to lock in your desired regioisomer.

Module 1: The Mechanistic Diagnostic

Use this section to diagnose why your reaction is failing or producing the wrong isomer.

The Core Conflict: Electronic vs. Steric Control

In the bromofluorination of a substrate like 1-methylcyclohexene , the reaction proceeds via a bromonium ion intermediate. The regioselectivity of the subsequent fluoride attack is determined by two competing factors:

  • Electronic Control (The "Markovnikov" Path): The fluoride nucleophile attacks the carbon with the greatest positive charge character. In 1-methylcyclohexene, this is the tertiary carbon (C1).

    • Outcome: 1-fluoro-2-bromo-1-methylcyclohexane.

  • Steric/Conformational Control (The "Fürst-Plattner" Rule): In cyclohexene systems, the nucleophile must attack in an anti-diaxial trajectory relative to the leaving group (the bromonium bridge) to satisfy orbital overlap requirements.

    • Outcome: If the ring cannot adopt a conformation that allows diaxial opening at the tertiary center, the reaction may slow down or shift regioselectivity.

Visualizing the Pathway: The following diagram illustrates the decision matrix for a 1-substituted cyclohexene.

Bromofluorination_Mechanism Start Substituted Cyclohexene (e.g., 1-methylcyclohexene) Bromonium Bromonium Ion Intermediate Start->Bromonium NBS (Electrophile) PathA Path A: Electronic Control (Major) Bromonium->PathA High partial + charge at tertiary C PathB Path B: Steric Control (Minor/Trace) Bromonium->PathB Steric block at C1 ProductA 1-Fluoro-2-bromo (Tertiary Fluoride) PathA->ProductA F- attack ProductB 1-Bromo-2-fluoro (Secondary Fluoride) PathB->ProductB F- attack

Caption: Mechanistic bifurcation in bromofluorination. Path A dominates in standard conditions due to the stabilization of the partial positive charge at the tertiary carbon.

Module 2: Validated Experimental Protocols

Protocol A: Standard Regioselective Bromofluorination

Target: Tertiary Fluoride (Markovnikov Product) Best for: 1-alkyl or 1-aryl cyclohexenes where electronic control is desired.

Reagents:

  • N-Bromosuccinimide (NBS): Recrystallized from water/acetone. Old NBS turns yellow and contains Br₂, which alters radical pathways.

  • Et₃N·3HF (TREAT-HF): A mild, soluble fluoride source. Less aggressive than Olah's reagent (HF-Pyridine), reducing elimination side products.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve 1-methylcyclohexene (1.0 equiv) in DCM (0.2 M concentration).

  • Fluoride Addition: Add Et₃N·3HF (1.5 equiv) at 0°C. Note: Do not add NBS yet.

  • Electrophile Introduction: Add NBS (1.1 equiv) portion-wise over 15 minutes at 0°C.

    • Why? Adding NBS to the alkene/fluoride mixture ensures the fluoride is available immediately upon bromonium formation, preventing bromide ion (from NBS reduction) from competing as a nucleophile.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2-4 hours.

  • Quench: Pour into ice-cold saturated NaHCO₃/Na₂S₂O₃ (1:1 mixture) to neutralize HF and quench unreacted bromine species.

Protocol B: Directed "Anti-Markovnikov" Bromofluorination

Target: Secondary Fluoride (Regio-inversion) Best for: Cyclohexenes with a proximal directing group (e.g., Allylic Amides or Alcohols).

To invert regioselectivity, you must override electronic bias with Neighboring Group Participation (NGP) . A pendant nucleophile (like an amide oxygen) can attack the bromonium ion first, forming an intermediate that forces the fluoride to attack the other carbon.

Key Adjustment:

  • Substrate: Cyclohex-2-enyl-amide.

  • Mechanism: The amide oxygen attacks C2 (forming an oxazoline intermediate), blocking it. Fluoride is forced to attack C1 (or opens the oxazoline).

  • Reference: See Haufe et al. on directing groups in halofluorination [1].

Module 3: Troubleshooting Guide (FAQ)

Ticket #1: "I am seeing significant elimination products (cyclohexadienes)."

Diagnosis: The fluoride source is acting as a base rather than a nucleophile. This is common with sterically hindered substrates where


 attack is difficult.
Solution: 
  • Switch Reagent: Move from HF-Pyridine (highly acidic/basic depending on ratio) to Et₃N·3HF or AgF (Silver Fluoride). AgF precipitates AgBr, driving the reaction forward without requiring basic conditions.

  • Temperature: Lower the temperature to -20°C or -78°C. Elimination (

    
    ) has a higher activation energy than substitution (
    
    
    
    ).
Ticket #2: "The reaction is stuck at the bromonium stage (no Fluorine incorporation)."

Diagnosis: The nucleophilicity of your fluoride source is too low, or the solvent is too non-polar to support the charge-separated transition state. Solution:

  • Solvent Swap: Switch from DCM to Acetonitrile (MeCN) or Nitromethane . Polar aprotic solvents stabilize the transition state of the fluoride attack.

  • Add Lewis Acid: For stubborn substrates, adding 10 mol% BF₃·OEt₂ can activate the bromonium bridge, making it more susceptible to ring opening [2].

Ticket #3: "I'm getting a mixture of regioisomers."

Diagnosis: The electronic bias of your substrate is weak (e.g., 1-phenylcyclohexene vs. 1-methylcyclohexene). The phenyl ring delocalizes charge but also adds steric bulk, creating a conflict. Solution:

  • Thermodynamic Control: Run the reaction at lower temperatures (-78°C).

  • Reagent Control: Use N-bromoacetamide (NBA) instead of NBS. The acetamide byproduct is less nucleophilic than succinimide, preventing reversible ring opening.

Data & Reagent Comparison

Reagent SystemFluorine SourceAcidity (pH)Primary IssueBest For
Olah's Reagent HF-Pyridine (70% HF)Highly AcidicPolymerization / EliminationSimple, robust alkenes
TREAT-HF Et₃N·3HFMildly AcidicSlower reaction rateSubstituted Cyclohexenes (Standard)
Selectfluor N/A (F+ source)NeutralCost / Oxidative side reactionsElectrophilic Fluorination (Not Bromofluorination)
AgF / NBS AgF (Solid)NeutralHeterogeneous / CostAcid-sensitive substrates

Troubleshooting Logic Tree

Troubleshooting_Flow Start Start: Analyze Crude NMR Q1 Is the product formed? Start->Q1 Q2 Is it the correct Regioisomer? Q1->Q2 Yes Issue_NoRxn Issue: No Reaction (Recovered SM) Q1->Issue_NoRxn No (SM only) Issue_Elim Issue: Elimination (Diene formed) Q1->Issue_Elim No (New spots, no F) Issue_WrongRegio Issue: Wrong/Mixed Regioisomer Q2->Issue_WrongRegio No Success Success Q2->Success Yes Sol_NoRxn Solution: 1. Switch solvent to MeCN 2. Use AgF/NBS Issue_NoRxn->Sol_NoRxn Sol_Elim Solution: 1. Lower Temp (-20°C) 2. Use Et3N-3HF Issue_Elim->Sol_Elim Sol_Regio Solution: 1. Check directing groups 2. Lower Temp to enhance electronic control Issue_WrongRegio->Sol_Regio

Caption: Diagnostic flowchart for optimizing bromofluorination outcomes.

References

  • Haufe, G. (2008). "Asymmetric Fluorination of Alkenes." Journal of Fluorine Chemistry, 129(10), 915-919. Link

  • Inagaki, T., Fukuhara, T., & Hara, S. (2003).[1] "Effective Fluorination Reaction with Et3N·3HF Under Microwave Irradiation." Synthesis, 2003(08), 1157-1159. Link

  • Cresswell, A. J., Davies, S. G., Roberts, P. M., & Thomson, J. E. (2015). "Beyond the Balz–Schiemann Reaction: The Utility of Inert C–F Bonds." Chemical Reviews, 115(2), 566–611. Link

  • BenchChem Technical Support. "Troubleshooting Low Yield in Fluorination Reactions." BenchChem Knowledge Base. Link

Sources

Technical Support Center: Fluorine Stability & Workup Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers handling labile C-F bonds. It synthesizes mechanistic insights with practical, field-tested workup protocols.

Status: Operational | Topic: Minimizing C-F Hydrolysis | Tier: Advanced

Introduction: The Fluorine Paradox

While the C-F bond is thermodynamically strong (


), it is kinetically labile in specific electronic environments. During workup, the convergence of solvation , pH extremes , and Lewis acidic byproducts  often lowers the activation energy for hydrolysis, leading to defluorination (formation of alcohols, phenols, or carbonyls).

This guide provides diagnostic tools and protocols to preserve C-F integrity during the critical quench and isolation phases.

Module 1: Diagnostic Flowchart

Use this decision tree to assess the risk level of your specific substrate before initiating workup.

CF_Stability_Risk Start Identify Fluorinated Motif Type_ArF Aromatic C-F (Ar-F) Start->Type_ArF Type_AliF Aliphatic/Benzylic C-F (R-CH2-F / Ar-CH2-F) Start->Type_AliF Type_CF3 Trifluoromethyl (Ar-CF3 / R-CF3) Start->Type_CF3 Q_ElecDef Is Ring Electron Deficient? (e.g., Pyridine, Nitro, Carbonyl) Type_ArF->Q_ElecDef Q_Benzylic Is it Benzylic or Allylic? Type_AliF->Q_Benzylic Q_Hetero Adjacent to Heteroatom? (e.g., N-CF3, O-CF3) Type_CF3->Q_Hetero Risk_SNAr HIGH RISK: SNAr Hydrolysis Avoid strong OH- bases. Q_ElecDef->Risk_SNAr Yes Safe_ArF LOW RISK Standard Workup OK Q_ElecDef->Safe_ArF No Risk_SN1 HIGH RISK: Ionization (SN1) Avoid Acidic Quench. Q_Benzylic->Risk_SN1 Yes Q_BetaH Beta-Hydrogens present? Q_Benzylic->Q_BetaH No Q_BetaH->Safe_ArF No Risk_E2 MED RISK: Elimination (HF loss) Avoid strong alkoxides. Q_BetaH->Risk_E2 Yes Risk_Carbene HIGH RISK: Carbanion/Carbene Avoid strong bases. Q_Hetero->Risk_Carbene Yes Safe_CF3 Generally Stable (Watch for Haloform-type rxn) Q_Hetero->Safe_CF3 No

Caption: Risk assessment logic for common fluorinated motifs. Red nodes indicate pathways requiring specialized buffering.

Module 2: The "Red Flag" Motifs (Substrate-Specific Protocols)

Electron-Deficient Heterocycles (e.g., 2-Fluoropyridines)

The Issue: These substrates possess a low-energy LUMO, making the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide ions (

) generated during aqueous basic workups.
  • Symptom: Conversion of Fluoropyridine

    
     Pyridone (polar baseline spot).
    
  • Mechanism: Addition-Elimination via Meisenheimer complex.[1]

Protocol A: The "Cold Buffer" Quench Do NOT use NaOH or


 if the ring is highly activated (e.g., nitro-fluoropyridine).
  • Cool the reaction mixture to

    
     (or 
    
    
    
    for extreme cases).
  • Prepare a saturated solution of Ammonium Chloride (

    
    ) . The mild acidity (
    
    
    
    ) neutralizes basic residues without generating high concentrations of nucleophilic
    
    
    .
  • Add the quench dropwise with vigorous stirring.

  • Phase Separation: Extract immediately with DCM or EtOAc. Do not let the mixture stir in the aqueous phase for prolonged periods.

Benzylic and Allylic Fluorides

The Issue: The C-F bond can ionize to form a carbocation (


 pathway) or undergo displacement (

) if activated by Lewis acids (e.g., Aluminum, Boron salts).
  • Symptom: Loss of Fluorine; formation of benzylic alcohol.

  • Mechanism: Acid-catalyzed ionization (

    
    ).
    

Protocol B: The Non-Acidic Aluminum Workup Standard Fieser workups (Water/NaOH) generate heat and local basicity. Acidic workups strip the fluorine.

  • Reagent: Use Rochelle’s Salt (Potassium Sodium Tartrate) .

  • Dilute the reaction (containing Al/B species) with wet ether/THF at

    
    .
    
  • Add saturated aqueous Rochelle’s salt (10 mL per gram of hydride reagent).

  • Stir vigorously at room temperature for 1-2 hours.

    • Why? The tartrate chelates the Aluminum, pulling it into the aqueous phase without requiring extreme pH or generating HF-scavenging Lewis acids [1].

  • Separate the clear organic layer.

Trifluoromethyl Ketones & Sulfones

The Issue: While


 is stable, a 

group adjacent to a carbonyl or sulfone is susceptible to the "Haloform-type" reaction.
  • Symptom: Cleavage of the

    
     bond, releasing 
    
    
    
    (fluoroform).
  • Mechanism: Nucleophilic attack at the carbonyl

    
     expulsion of 
    
    
    
    anion.

Protocol C: Anhydrous/Buffered Processing

  • Avoid aqueous bases completely if possible.

  • If aqueous workup is necessary, use a Phosphate Buffer (pH 7.0) .

  • Keep temperature

    
     during the quench.
    

Module 3: Quantitative Data & Comparison

Table 1: Quenching Agents and C-F Compatibility

Quenching AgentpH ProfileRisk to C-FBest Use Case
1M NaOH pH 14 (Strong Base)High (

, Elimination)
Only for simple, electron-rich alkyl fluorides.
1M HCl pH 0 (Strong Acid)High (

on benzylic F)
Removal of basic amines (if F is stable).
Sat.

pH 5-6 (Mild Acid)Low General purpose; protects against

.
Rochelle's Salt pH ~7 (Neutral)Very Low Gold Standard for Al/B reductions with C-F bonds.
Solid

NeutralMinimal "Dry" quench for extremely sensitive substrates.

Module 4: Troubleshooting FAQ

Q1: I performed a LAH reduction on a fluorinated ester, and the fluorine is gone. What happened? A: Aluminum salts (byproducts of LAH) act as strong Lewis acids. They coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage, especially if the workup generated heat.

  • Fix: Switch to Protocol B (Rochelle's Salt) . The tartrate sequesters the aluminum, preventing it from interacting with the fluorine [2].

Q2: My fluoropyridine product turns into a polar spot on silica gel. Is it hydrolyzing on the column? A: Yes. Silica gel is slightly acidic and contains surface hydroxyls. For highly labile fluoropyridines or benzylic fluorides, silica can catalyze defluorination.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Alternatively, use neutral alumina.

Q3: Can I use brine to wash my reaction? A: Generally, yes. However, commercial brine can sometimes be slightly acidic or basic depending on the source.

  • Fix: Verify the pH of your brine. For ultra-sensitive compounds, prepare a fresh "Buffered Brine" by adding a small amount of phosphate buffer to the saturated NaCl solution.

Q4: I see a "dimer" forming during the workup of my trifluoromethyl phenol. A: This is likely a Quinone Methide intermediate mechanism. Under basic conditions,


-hydroxy trifluoromethyl compounds can eliminate fluoride to form a reactive quinone methide, which then reacts with other nucleophiles (or itself) [3].
  • Fix: Maintain strict pH control (pH < 8) and keep the system cold.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Foundational text on Aluminum workups/Rochelle's Salt).
  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37, 308-319. Link

  • Leroux, F. R.; Manteau, B.; Vors, J. P.; Pazenok, S. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem.2008 , 4, No.[1] 13. Link

  • Senaweera, S.; Weaver, J. D. Photocatalytic Hydrodefluorination: A General Strategy for C–F Bond Activation. J. Am. Chem. Soc.[2]2016 , 138, 2520–2523. (Context on C-F activation energies). Link

Sources

Troubleshooting low yields in SN2 substitution of bromofluorocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yields in


 Substitution of Bromofluorocyclohexane 

Part 1: Diagnostic & Triage (Visual Guide)

Case Reference: #SN2-CYC-F-BR Subject: Optimizing Nucleophilic Substitution on Secondary Cyclic Halides Status: Open

Before altering your reaction parameters, identify the specific failure mode using the diagnostic tree below. Low yields in this substrate class are rarely due to a single factor but rather a "frustrated" energy landscape where Elimination (


) and Steric Hindrance dominate.

TroubleshootingFlow Start START: Analyze Crude Reaction Mixture (NMR/GC-MS) Result_Alkene Major Product: Cyclohexene Derivative (Elimination Product) Start->Result_Alkene > 60% Alkene Result_SM Major Component: Unreacted Starting Material Start->Result_SM > 60% SM Result_Complex Complex Mixture / Decomposition Start->Result_Complex Tars/Unknowns Check_Base Check Nucleophile Basicity (Is pKa of conjugate acid > 11?) Result_Alkene->Check_Base Check_Solvent Check Solvent System (Is it Polar Aprotic?) Result_SM->Check_Solvent Sol_Temp Check Temperature Check_Base->Sol_Temp Nucleophile is Weak Base Action_E2 Action: Switch to 'Softer' Nucleophile (N3-, RS-, CN-) or Lower Temp Check_Base->Action_E2 Nucleophile is Strong Base (OH-, OR-) Sol_Temp->Action_E2 Temp > 60°C Check_Sterics Check Conformation (Is Br Equatorial or Axial?) Action_SN2 Action: Switch to DMF/DMSO Increase Conc. (1M) Check_Sterics->Action_SN2 Optimize for Axial Attack Check_Solvent->Check_Sterics Solvent is Aprotic Check_Solvent->Action_SN2 Solvent is Protic (MeOH, EtOH)

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure in substituted cyclohexyl systems.

Part 2: Technical Troubleshooting (Q&A)

Category 1: The Elimination Problem (E2 vs. )

Q: Why is my product almost exclusively the elimination product (fluorocyclohexene), even though I am using a standard nucleophile?

A: This is the most common failure mode for bromofluorocyclohexane. You are fighting two intrinsic factors:

  • Secondary Halide Sensitivity: Secondary halides are the "tipping point" where

    
     and 
    
    
    
    activation energies are dangerously close.[1]
  • Fluorine-Induced Acidity: The fluorine substituent is highly electronegative.[2] Through inductive effects (-I), it increases the acidity of the

    
    -hydrogens (the protons on carbons adjacent to the bromine). This lowers the activation energy for 
    
    
    
    elimination, making the proton abstraction significantly faster than the nucleophilic attack.

Technical Insight: If your nucleophile is even moderately basic (e.g., hydroxide, alkoxide),


 will dominate.[3]
  • Solution: Switch to a "soft" nucleophile with high nucleophilicity but low basicity.

    • Recommended: Azide (

      
      ), Thiolates (
      
      
      
      ), Cyanide (
      
      
      ), or Acetate (
      
      
      ).
    • Avoid: Hydroxide (

      
      ), Methoxide (
      
      
      
      ), or bulky amines.
Category 2: Steric & Conformational Locking

Q: I am using a good nucleophile (Sodium Azide), but the reaction rate is glacial. Why won't the reaction proceed?

A: The reaction is likely stalled due to conformational locking . For an


 reaction to occur on a cyclohexane ring, the nucleophile must attack from the backside of the C-Br bond.
  • The Catch-22:

    • If the Bromine is in the Equatorial position: Backside attack is blocked by the axial hydrogens on the

      
      -carbons (3,5-diaxial interaction).
      
    • If the Bromine is in the Axial position: Backside attack is less hindered, but the transition state suffers from 1,3-diaxial repulsion with the incoming nucleophile. Furthermore, the trans-1-bromo-2-fluoro isomer typically exists in the diequatorial conformation (more stable), which is the least reactive towards

      
      .
      

Technical Insight: The reaction rate for cyclohexyl bromide is typically


 to 

times slower than isopropyl bromide due to this ring strain and steric hindrance.
  • Solution: You must force the reaction conditions to overcome this barrier without triggering elimination.

    • Solvent: Use a dipolar aprotic solvent (DMF or DMSO) to strip the solvation shell from the nucleophile, making it "naked" and more reactive.

    • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to favor the bimolecular kinetics (

      
      ).
      
Category 3: The Fluorine "Neighboring Group" Effect

Q: Does the position of the fluorine atom (cis vs. trans) affect the yield?

A: Yes, profoundly.

  • 1,2-Trans Isomer: The F and Br are likely diequatorial. This is stable and unreactive. If they flip to diaxial, the F and Br are anti-periplanar, which can actually favor elimination or even rearrangement, rather than substitution.

  • Electrostatic Repulsion: The lone pairs on the Fluorine atom create a region of high electron density. If the nucleophile attacks from a trajectory close to the Fluorine (depending on the isomer), dipole-dipole repulsion will destabilize the transition state, further lowering yields.

Part 3: Optimized Experimental Protocol

Protocol ID: SOP-SN2-CYC-05 Objective: High-yield Azidation of 1-Bromo-2-fluorocyclohexane (Model Reaction)

Reagents:

  • Substrate: 1-Bromo-2-fluorocyclohexane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO

  • Catalyst (Optional): 18-Crown-6 (if using

    
     in less polar solvents)
    

Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Solvation: Dissolve Sodium Azide (1.5 equiv) in anhydrous DMF.

    • Critical Step: Ensure complete dissolution. If using DMSO, heating to 40°C may be required.

  • Addition: Add 1-Bromo-2-fluorocyclohexane (1.0 equiv) dropwise to the stirring azide solution at Room Temperature (25°C).

    • Note: Do not add the azide to the bromide; keep the nucleophile in excess.

  • Reaction: Heat the mixture to 50-60°C .

    • Warning: Do not exceed 70°C. Higher temperatures exponentially favor the

      
       elimination of HBr to form 1-fluorocyclohex-1-ene.
      
  • Monitoring: Monitor via TLC or GC-MS every 2 hours. Look for the disappearance of the bromide (SM) and the appearance of the azide product.

    • Expectation: Reaction times are long (12-24 hours) due to the secondary cyclic nature.

  • Workup: Dilute with water (5x volume) and extract with Diethyl Ether. Wash organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    

Data Summary: Solvent & Nucleophile Effects

SolventNucleophileTemp (°C)Major OutcomeEst.[1][3][4] Yield (

)
Ethanol

60Elimination (

)
< 5%
Ethanol

60Slow Reaction20-30%
DMF

25Slow Reaction40-50%
DMF

60 Substitution (

)
75-85%
DMSO

60Substitution (

)
80-90%

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Link

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on SN2 reactions. Link

  • Chemistry Steps. (2021). SN2 and E2 Rates of Cyclohexanes. Link

  • BenchChem. (2025).[4] Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane. Link

Sources

Storage stability of 1-bromo-2-fluorocyclohexane over time

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Bromo-2-fluorocyclohexane Stability & Handling

Part 1: Executive Summary & Core Stability Profile

Compound: 1-Bromo-2-fluorocyclohexane CAS: 656-57-5 Role: Chiral intermediate in fluorinated pharmaceutical synthesis.[1][2]

The Stability Paradox: While the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, the adjacent carbon-bromine (C-Br) bond creates a "vicinal dihalide" system prone to specific degradation pathways.[2] The stability of this molecule is not static; it is governed by a dynamic conformational equilibrium between its chair structures.

Quick Reference: Physicochemical & Storage Specifications

ParameterSpecificationCritical Note
Physical State Clear, colorless to pale yellow liquidDarkening indicates decomposition (Br₂ liberation).[2]
Storage Temp 2°C – 8°C (Refrigerated) Note: Some suppliers list RT, but refrigeration retards E2 elimination.[2]
Atmosphere Inert (Argon or Nitrogen)Oxygen promotes radical degradation; Moisture drives hydrolysis.[2]
Container Amber Glass (Borosilicate)Photosensitive: C-Br bonds cleave under UV/visible light.[2]
Shelf Life 12–18 MonthsIf stored strictly under inert gas in the dark.[2]
Flash Point ~56°CFlammable liquid – Store in flammables cabinet when not refrigerated.[2]

Part 2: Troubleshooting Guide (FAQ)

Designed for immediate problem-solving in the laboratory.

Q1: My sample has turned from colorless to a distinct orange/brown. Is it still usable?

Diagnosis: Oxidative Dehydrohalogenation. The color change is due to the liberation of elemental bromine (Br₂) or the formation of conjugated degradation products.[2] This is often accompanied by the release of Hydrogen Bromide (HBr), which is autocatalytic (accelerates further decomposition).[2]

Action Plan:

  • Check pH: Hold a piece of damp litmus paper above the open vial.[2] If it turns red immediately, significant HBr is present.[2]

  • Remediation:

    • Minor discoloration:[2] Wash the organic layer with a 5% Sodium Thiosulfate (

      
      ) solution to quench free bromine, followed by a Sodium Bicarbonate wash to neutralize acid.[2] Dry over 
      
      
      
      and distill.
    • Deep brown/opaque:[2]Discard. The purity is likely compromised beyond efficient recovery.[2]

Q2: I see a cloudy precipitate forming after storing the liquid in a standard clear vial.

Diagnosis: Hydrolysis & Photolysis. Moisture ingress leads to the substitution of the halides with hydroxyl groups (forming halohydrins).[2] If stored in clear glass, light may have initiated radical polymerization or decomposition.[2]

Action Plan:

  • Filtration: Filter the liquid through a 0.2

    
     PTFE syringe filter to remove solids.
    
  • Drying: Add activated 3Å molecular sieves to the filtrate to remove residual water.

  • Prevention: Always parafilm the cap and store in amber vials. If amber vials are unavailable, wrap the container in aluminum foil.

Q3: Why does the "trans" isomer seem less stable than the "cis" isomer during heating?

Diagnosis: Stereoelectronic Effects (E2 Elimination). This is a feature, not a bug. For an E2 elimination reaction (losing HBr to form 1-fluorocyclohexene) to occur, the Hydrogen and Bromine must be anti-periplanar (180° apart).[2][3]

  • Trans-isomer: Can flip into a diaxial conformation where H and Br are anti-periplanar, facilitating rapid elimination.[2]

  • Cis-isomer: One substituent is always equatorial while the other is axial.[2] It cannot easily achieve the perfect anti-periplanar geometry required for fast E2 elimination, making it kinetically more stable to heat.

Part 3: Mechanistic Insight & Experimental Workflows

The Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.[2] The two primary enemies are Base/Heat (Elimination) and Water (Hydrolysis).[2]

DegradationPathways Start 1-Bromo-2-fluorocyclohexane Heat Heat / Base (E2 Mechanism) Start->Heat Water Moisture (H2O) (SN1/SN2) Start->Water Light UV Light (hν) (Homolysis) Start->Light Product_E2 1-Fluorocyclohexene + HBr Heat->Product_E2 Diaxial Conformation Required Product_Hyd 2-Fluorocyclohexanol (Halohydrin) Water->Product_Hyd Slow Hydrolysis Product_Rad Radical Species (Br• formation) Light->Product_Rad Browning Effect

Figure 1: Primary degradation pathways.[2] Note that HBr produced in the elimination pathway can catalyze further decomposition.

Protocol: Re-purification of Degraded Stock

If your compound purity drops below 95% (verified by GC-MS or NMR), perform this recovery workflow.

Reagents Needed:

  • Diethyl ether or Dichloromethane (DCM)[2]

  • Saturated aq.[2]

    
    
    
  • 10% aq.[2]

    
     (Sodium Thiosulfate)[2]
    
  • Anhydrous

    
    [2]
    

Step-by-Step:

  • Dissolution: Dilute the 1-bromo-2-fluorocyclohexane in 5 volumes of DCM.

  • Quenching: Wash the organic phase with

    
     (removes 
    
    
    
    color).[2]
  • Neutralization: Wash with saturated

    
     (removes HBr/HF acids).[2]
    
  • Drying: Dry organic layer over

    
     for 15 minutes. Filter.
    
  • Concentration: Remove solvent via rotary evaporation at < 30°C (bath temp). Do not overheat, or you will re-initiate elimination.[2]

  • Storage: Immediately flush with Argon and store at 4°C.

Part 4: References & Authoritative Grounding

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140195, 1-Bromo-2-fluorocyclohexane.[2] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[2] (Authoritative source for E2 elimination stereochemistry in cyclohexanes and diaxial requirements).

Sources

Validation & Comparative

1H NMR coupling constants for cis vs trans 1-bromo-2-fluorocyclohexane

[1]

Executive Summary

Differentiation between cis- and trans-1-bromo-2-fluorocyclohexane relies on the distinct angular dependence of vicinal proton-proton (


1
  • The trans isomer is characterized by a large vicinal proton-proton coupling (

    
    )  arising from the antiperiplanar arrangement of the methine protons in the dominant diequatorial conformer.
    
  • The cis isomer is distinguished by a large vicinal proton-fluorine coupling (

    
    ) , caused by the antiperiplanar relationship between the H1 proton and the fluorine atom in the preferred conformer.
    

Theoretical Framework & Conformational Analysis

To interpret the NMR data accurately, one must consider the dynamic conformational equilibrium of the cyclohexane ring. The observed coupling constant (


trans-1-Bromo-2-fluorocyclohexane

The trans isomer exists in equilibrium between the diaxial (


)diequatorial (

)
1
  • Diequatorial (

    
    ):  Both Br and F are equatorial. The methine protons (H1 and H2) are both axial .
    
    • Relationship H1-H2: Anti (

      
      ).[1]
      
    • Relationship H-F: Gauche (

      
      ).
      
  • Diaxial (

    
    ):  Both Br and F are axial. The methine protons are both equatorial .
    
    • Relationship H1-H2: Gauche (

      
      ).[1]
      
    • Relationship H-F: Gauche (

      
      ).
      

Dominant Conformer: In most solvents, the diequatorial (


)


cis-1-Bromo-2-fluorocyclohexane

The cis isomer undergoes ring flipping between two chair forms where one substituent is axial and the other is equatorial.[1]

  • Conformer A (Br-eq, F-ax): Bromine is equatorial; Fluorine is axial.[1]

    • H1 (geminal to Br) is axial . H2 (geminal to F) is equatorial .

    • Relationship H1-H2: Gauche (

      
      ).[1]
      
    • Relationship H1-F: Anti (

      
      ).[1]
      
  • Conformer B (Br-ax, F-eq): Bromine is axial; Fluorine is equatorial.[1]

    • H1 is equatorial . H2 is axial .

    • Relationship H1-H2: Gauche (

      
      ).[1]
      
    • Relationship H1-F: Gauche (

      
      ).[1]
      

Dominant Conformer: Since Bromine has a larger steric A-value than Fluorine (


Conformer A (Br-eq, F-ax)1

Comparative NMR Data Analysis

The following table summarizes the diagnostic coupling constants. Note that chemical shifts (

Table 1: Diagnostic Coupling Constants (Predicted & Experimental Trends)
Parametertrans-1-Bromo-2-fluorocyclohexanecis-1-Bromo-2-fluorocyclohexaneMechanistic Basis

(Vicinal)
Large (~9 – 12 Hz) Small (~3 – 5 Hz) Karplus Relation.[1] Trans isomer has H1-H2 anti (ax-ax).[1] Cis isomer has H1-H2 gauche (ax-eq).[1]

(Vicinal)
Small (~4 – 10 Hz) Large (~20 – 30 Hz) Cis isomer (major conformer) places H1 and F anti (

).[1] Trans isomer places them gauche (

).

(Geminal)
Large (~45 – 50 Hz)Large (~45 – 50 Hz)Geminal H-F coupling is consistently large and less useful for stereochemical assignment.
H1 Signal Width Broad (Large couplings)Broad (Large

) but narrow

Width at half-height (

) is often used as a quick diagnostic tool.[1]
The Karplus Relationship in Fluorinated Systems

While the Karplus equation is standard for H-H couplings, H-F couplings also follow a dihedral dependence but with different coefficients.

  • 
     (Gauche, 
    
    
    ):
    Typically 2–10 Hz.
  • 
     (Anti, 
    
    
    ):
    Typically 20–45 Hz.

This massive difference makes

Stereochemical Assignment Workflow

The following decision tree illustrates the logic for assigning the stereochemistry based on the observed splitting patterns of the proton alpha to Bromine (H1) and the proton alpha to Fluorine (H2).

StereochemistryAssignmentStartAnalyze 1H NMR SpectrumFocus on H1 (alpha to Br) and H2 (alpha to F)CheckJHHMeasure Vicinal Coupling 3J(H1-H2)Start->CheckJHHLargeJHHLarge 3J(H1-H2)(> 9 Hz)CheckJHH->LargeJHHObservedSmallJHHSmall 3J(H1-H2)(< 6 Hz)CheckJHH->SmallJHHObservedTransResultTRANS Isomer(Diequatorial Conformer Dominant)H1(ax)-H2(ax) relationshipLargeJHH->TransResultConfirms Anti ProtonsCheckJHFMeasure Vicinal Coupling 3J(H1-F)SmallJHH->CheckJHFCisResultCIS Isomer(Br-eq, F-ax Conformer Dominant)H1(ax)-F(ax) relationshipCheckJHF->CisResultLarge (> 20 Hz)AmbiguousAmbiguous/Conformational AveragingPerform Low-Temp NMRCheckJHF->AmbiguousSmall (< 10 Hz)

Figure 1: Decision tree for stereochemical assignment of 1-bromo-2-fluorocyclohexane.

Experimental Protocol for Validation

To ensure high-confidence assignment, follow this protocol.

Sample Preparation[2]
  • Solvent Selection: Use Benzene-d6 or Toluene-d8 if possible.[1] Aromatic solvents often provide better dispersion of signals than

    
    . Furthermore, non-polar solvents stabilize the intramolecular dipole interactions differently than polar solvents (DMSO-d6), which can be useful if conformational averaging is suspected.
    
  • Concentration: Prepare a ~10-20 mg sample in 0.6 mL solvent. High concentration is not required for 1H, but helpful if 13C satellites or 2D heteronuclear experiments are planned.

Acquisition Parameters[1]
  • Pulse Sequence: Standard 1H ZG.

  • Spectral Width: Ensure the Fluorine chemical shift range is covered if performing 19F NMR (recommended for cross-validation).

  • Decoupling:

    • Acquire a standard 1H{19F} (fluorine-decoupled proton spectrum). This collapses the complex multiplets caused by large

      
       and 
      
      
      overlap, revealing the pure
      
      
      splitting pattern.
    • Comparison: Compare the coupled vs. decoupled spectra. The splitting that disappears is

      
      .
      
Advanced Validation (Low Temperature)

If the coupling constants are intermediate (e.g.,

  • Cool the sample to -80°C (using

    
     or Toluene-d8).
    
  • At the slow exchange limit, the signals will decoalesce into distinct sets for each conformer.

  • Measure

    
     values for the individual frozen conformers to confirm the cis (axial F) or trans (diequatorial) geometry.
    

References

  • Freibolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2011.[1] (Standard text on Karplus relationships and conformational analysis).

  • Thibaudeau, C., & Chattopadhyaya, J.Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press, 2005. (Detailed discussion on the gauche effect and fluorine coupling).
  • Reich, H. J. "WinPLT & NMR Data: 19F Coupling Constants." University of Wisconsin-Madison.[1] [Link]

  • Sardina, F. J., et al. "Conformational Analysis of 2-Fluorocyclohexanone Derivatives."[1] Journal of Organic Chemistry, 1990. (Provides analogous

    
     values for fluorinated cyclohexane rings).
    
  • Abraham, R. J., et al. "Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect." J. Chem. Soc., Perkin Trans. 2, 1996. [Link]

19F NMR shifts of 1-bromo-2-fluorocyclohexane isomers

Technical Comparison Guide: NMR Differentiation of 1-Bromo-2-Fluorocyclohexane Stereoisomers

Executive Summary

The stereochemical assignment of 1-bromo-2-fluorocyclohexane relies on the distinct magnetic environments of the fluorine nucleus in its axial versus equatorial conformations.

  • Cis-Isomer: Characterized by an upfield chemical shift (approx. -190 to -210 ppm) and a large vicinal coupling constant (

    
     Hz).
    
  • Trans-Isomer: Characterized by a downfield chemical shift (approx. -170 to -180 ppm) and a small vicinal coupling constant (

    
     Hz).
    

Theoretical Framework: Conformational Dynamics

To interpret the NMR data, one must analyze the conformational equilibrium of the cyclohexane ring. The observed NMR signal is a population-weighted average of the conformers in rapid equilibrium at room temperature.

A. Steric Dominance (A-Values)

The conformational preference is dictated by the steric bulk of the substituents (A-values):

  • Bromine (-Br): ~0.38 kcal/mol

  • Fluorine (-F): ~0.25 kcal/mol

  • Result: The Bromine atom has a stronger driving force to occupy the Equatorial position to minimize 1,3-diaxial interactions.

B. Isomer-Specific Conformations
IsomerConformer A (Dominant)Conformer B (Minor)Analysis
Cis Br(Eq) / F(Ax) Br(Ax) / F(Eq)The bulky Br group locks the ring, forcing F into the Axial position.
Trans Br(Eq) / F(Eq) Br(Ax) / F(Ax)Both groups can be equatorial. This is the thermodynamically preferred state.

Comparative Analysis: Spectral Characteristics

The following table summarizes the diagnostic parameters.

Table 1: NMR Parameters (Reference: ppm)
ParameterCis-1-bromo-2-fluorocyclohexane Trans-1-bromo-2-fluorocyclohexane
Dominant F Position Axial Equatorial
Chemical Shift (

)
Upfield (-190 to -210 ppm)Downfield (-170 to -185 ppm)
Vicinal Coupling (

)
Large (30 – 45 Hz)Small (5 – 15 Hz)
Coupling Mechanism Anti-periplanar relationship between H1(ax) and F2(ax).Gauche relationship between H1(ax) and F2(eq).
Mechanism of Differentiation
  • Chemical Shift (

    
    ):  Axial fluorine nuclei are more shielded (electron-rich environment) due to the 
    
    
    -gauche effect from the ring carbons, leading to a more negative (upfield) shift compared to equatorial fluorine.
  • Coupling Constant (

    
    ):  The Karplus equation dictates that spin-spin coupling is maximal when the dihedral angle is 
    
    
    (anti-periplanar) and minimal near
    
    
    (gauche).
    • Cis Case: H1 is axial; F2 is axial. Dihedral

      
      
      
      
      Large
      
      
      .
    • Trans Case: H1 is axial; F2 is equatorial. Dihedral

      
      
      
      
      Small
      
      
      .

Experimental Protocol

Method: Stereochemical Assignment Workflow

Objective: Determine isomer identity of a synthesized 1-bromo-2-fluorocyclohexane sample.

Reagents & Equipment:

  • Solvent:

    
     (Standard) or Acetone-
    
    
    (if polarity effects are being studied).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm).
  • Instrument: 300 MHz NMR or higher (tuned to 282 MHz for

    
    ).
    

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10–20 mg of the product in 0.6 mL of

    
    .
    
  • Acquisition:

    • Run a standard proton-decoupled

      
       scan to determine the chemical shift (
      
      
      ).
    • Run a proton-coupled

      
       scan (or simply turn off the decoupler) to resolve the splitting patterns.
      
  • Analysis:

    • Identify the multiplet centered at the fluorine shift.

    • Measure the width of the multiplet or extract the coupling constants (

      
      ).
      
    • Critical Check: Look for the specific splitting caused by the proton on C1 (the carbon bearing the Bromine).

Decision Matrix (Visualization)

The following diagram illustrates the logical flow for assigning stereochemistry based on spectral data.

GStartSynthesized Product(1-bromo-2-fluorocyclohexane)AcquireAcquire 19F NMR Spectrum(Proton-Coupled)Start->AcquireCheckShiftAnalyze Chemical Shift (δ)Acquire->CheckShiftBranchUpUpfield Signal(-190 to -210 ppm)CheckShift->BranchUpHigh ShieldingBranchDownDownfield Signal(-170 to -185 ppm)CheckShift->BranchDownLow ShieldingCheckCoupling1Check 3J(H-F) CouplingBranchUp->CheckCoupling1CheckCoupling2Check 3J(H-F) CouplingBranchDown->CheckCoupling2ResultCisAssignment: CIS Isomer(F-Axial / Br-Equatorial)Large J (~35 Hz)CheckCoupling1->ResultCisLarge Splitting (Anti)ResultTransAssignment: TRANS Isomer(F-Equatorial / Br-Equatorial)Small J (~10 Hz)CheckCoupling2->ResultTransSmall Splitting (Gauche)

Figure 1: Decision tree for the stereochemical assignment of 1,2-dihalocyclohexanes via Fluorine NMR.

References

  • Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Journal of the Chemical Society, Perkin Transactions 2.

    • Source:

  • Schneider, H. J., & Hoppen, V. (1978). Stereochemistry and conformation of halocyclohexanes. Journal of Organic Chemistry.[1]

    • Source:

  • Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications.

    • Source:

  • Reich, H. J. (2020). 19F Chemical Shifts and Coupling Constants.[2][3][4][5][6] University of Wisconsin-Madison.

    • Source:

Technical Guide: Distinguishing 1-Bromo-2-fluorocyclohexane from 1,2-Dibromocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and synthetic optimization, distinguishing vicinal dihalides is a critical quality control step. 1-bromo-2-fluorocyclohexane (a fluorinated scaffold often used to modulate metabolic stability) and 1,2-dibromocyclohexane (a common synthetic byproduct or intermediate) share similar chromatographic retention times but possess distinct physicochemical and spectral fingerprints.

This guide outlines a definitive analytical framework to distinguish these two species, prioritizing Mass Spectrometry (MS) for rapid identification and Nuclear Magnetic Resonance (NMR) for stereochemical validation.

Part 1: Physicochemical & Spectral Profile Comparison

The following table summarizes the fundamental differences that drive the analytical distinction strategies.

Feature1-Bromo-2-fluorocyclohexane 1,2-Dibromocyclohexane Distinction Logic
Molecular Formula


Fluorine vs. Bromine substitution
Molecular Weight ~181.05 g/mol ~241.95 g/mol Significant mass difference (

Da)
Isotopic Pattern (MS) 1:1 doublet (M, M+2)1:2:1 triplet (M, M+2, M+4)Signature of Br atom count

NMR
Signal Present (~ -170 to -190 ppm)Silent (No Signal)Binary "Yes/No" confirmation

NMR Coupling
Large

(~48-50 Hz)
No H-F couplingFluorine splits geminal protons significantly

Part 2: Mass Spectrometry Analysis (First-Line Defense)

Mass spectrometry provides the most immediate confirmation due to the unique isotopic abundance of Bromine (


 and 

are approx 1:1) and the monoisotopic nature of Fluorine (

).
Isotopic Pattern Recognition
  • 1-Bromo-2-fluorocyclohexane (

    
    ): 
    
    • The molecular ion cluster appears as two peaks of nearly equal intensity separated by 2 mass units.[1][2]

    • Peaks:

      
       180 (
      
      
      
      ) and 182 (
      
      
      ).
    • Ratio: 1:1.

  • 1,2-Dibromocyclohexane (

    
    ): 
    
    • The molecular ion cluster appears as three peaks separated by 2 mass units each.[1][2]

    • Peaks:

      
       240 (
      
      
      
      ), 242 (
      
      
      ), and 244 (
      
      
      ).
    • Ratio: 1:2:1.

Fragmentation Pathways[6]
  • Fluoro-Analogue: Look for the loss of HF (

    
    ) or the retention of the strong C-F bond while losing Br (
    
    
    
    ).
  • Dibromo-Analogue: Sequential loss of Br atoms (

    
    ) is characteristic.
    

Part 3: NMR Spectroscopy Deep Dive (Gold Standard)

While MS confirms identity, NMR is required to determine stereochemistry (cis/trans) and purity.

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for distinguishing these compounds using spectral data.

AnalyticalWorkflow Start Unknown Sample MS_Step Step 1: Mass Spectrometry (EI/CI) Start->MS_Step Iso_1_1 Isotopic Pattern 1:1 (m/z ~180, 182) MS_Step->Iso_1_1 1 Br Atom Iso_1_2_1 Isotopic Pattern 1:2:1 (m/z ~240, 242, 244) MS_Step->Iso_1_2_1 2 Br Atoms NMR_Step Step 2: 1H & 19F NMR Iso_1_1->NMR_Step Res_Dibromo CONFIRMED: 1,2-Dibromocyclohexane Iso_1_2_1->Res_Dibromo Likely F_NMR_Pos 19F Signal Detected (Definitive for F) NMR_Step->F_NMR_Pos F_NMR_Neg No 19F Signal NMR_Step->F_NMR_Neg H_NMR_Split Analyze 1H Coupling (J-values) F_NMR_Pos->H_NMR_Split F_NMR_Neg->Res_Dibromo Confirm Absence of F Res_Fluoro CONFIRMED: 1-Bromo-2-fluorocyclohexane H_NMR_Split->Res_Fluoro Geminal H-F Coupling (J ~48Hz)

Figure 1: Analytical decision tree for distinguishing monobromo-monofluoro and dibromo species.

NMR

This is the "smoking gun" experiment.

  • Protocol: Run a standard proton-decoupled

    
     scan.
    
  • Result: 1-bromo-2-fluorocyclohexane will show a sharp singlet (or multiplet if coupled) typically between -170 and -190 ppm (relative to

    
    ). 1,2-dibromocyclohexane will be completely silent.
    
NMR: The Coupling Constant ( ) Differentiator

The presence of Fluorine introduces large heteronuclear coupling constants that are absent in the dibromo compound.

  • Geminal Proton (

    
    ): 
    
    • In the fluoro-compound, the proton on the same carbon as fluorine exhibits a massive geminal coupling (

      
      ) , typically 45–55 Hz .
      
    • Appearance: This signal will appear as a wide "doublet of multiplets" (dm) centered around 4.5–5.0 ppm.

    • Contrast: In 1,2-dibromocyclohexane, the methine protons (

      
      ) only show homonuclear H-H coupling (
      
      
      
      ~3–12 Hz), appearing as narrower multiplets.
  • Vicinal Coupling (

    
    ): 
    
    • Fluorine also splits protons on adjacent carbons (including the

      
       proton). This creates complex splitting patterns not seen in the symmetric dibromo analog.
      
Stereochemical Analysis (Conformational Locking)

Both compounds exist in equilibrium between chair conformers. However, the energy penalty for an axial Bromine is different from an axial Fluorine.

  • Trans-1,2-dibromocyclohexane: Exists predominantly as the diaxial conformer in non-polar solvents (to minimize dipole repulsion), despite steric strain. This results in smaller

    
     values (approx 3-4 Hz for eq-eq coupling) compared to the diequatorial form.
    
  • Trans-1-bromo-2-fluorocyclohexane: The smaller size of Fluorine allows for different equilibrium dynamics. The

    
     values will reveal if the H atoms are axial (large J, ~10-12 Hz) or equatorial.
    

Part 4: Experimental Protocols

Protocol A: GC-MS Sample Preparation

Objective: To obtain clean mass spectral data without column saturation.

  • Solvent: Use HPLC-grade Dichloromethane (DCM) or Hexane.

  • Concentration: Prepare a dilute solution of 10 µg/mL (10 ppm). High concentrations can cause detector saturation, distorting isotopic ratios.

  • Injection: Split injection (50:1) is recommended.

  • Column: Standard non-polar capillary column (e.g., DB-5ms, 30m).

  • Temperature Program: Start at 50°C (hold 2 min)

    
     Ramp 10°C/min to 200°C.
    
    • Note: 1-bromo-2-fluorocyclohexane (BP ~150-160°C est.) will elute earlier than 1,2-dibromocyclohexane (BP ~244°C).

Protocol B: NMR Sample Preparation

Objective: To resolve hyperfine splitting caused by Fluorine.

  • Solvent:

    
     (Deuterated Chloroform) is standard.
    
  • Mass: Dissolve ~10-20 mg of sample in 0.6 mL solvent.

  • Tube: Use high-quality 5mm NMR tubes to ensure field homogeneity.

  • Acquisition:

    • Acquire

      
       (with and without proton decoupling) first for rapid confirmation.
      
    • Acquire

      
       with sufficient scans (16-32) to resolve the "feet" of the multiplets.
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,2-Dibromocyclohexane.[3][4] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 1-Bromo-2-fluorocyclohexane.[5][6] National Library of Medicine. [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. (General reference for J-value ranges). [Link]

  • ChemGuide. Mass Spectra - The M+2 Peak (Isotopic Patterns of Cl and Br). [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-Bromo-2-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of 1-bromo-2-fluorocyclohexane , comparing it against its chlorinated analog (1-bromo-2-chlorocyclohexane ) and differentiating between its stereoisomers (cis vs. trans ).[1]

For researchers in medicinal chemistry and metabolic profiling, distinguishing these di-halogenated motifs is critical. While bromine directs the primary isotopic fingerprint, the strong C-F bond creates a distinct "metabolic stability" signature in the fragmentation pathway that differs significantly from chlorinated alternatives. This guide details the mechanistic causality, isotopic abundance, and specific ion transitions required for unambiguous identification.

Fundamental Fragmentation Mechanisms

The fragmentation of 1-bromo-2-fluorocyclohexane (


) under Electron Ionization (EI, 70 eV) is governed by the relative bond dissociation energies (BDE) of the carbon-halogen bonds.
  • C-Br Bond (~276 kJ/mol): Weakest bond. Primary fragmentation driver.[2]

  • C-F Bond (~485 kJ/mol): Strongest bond. Resists direct cleavage; typically lost via elimination (HF).

Primary Pathways
  • 
    -Cleavage / Halogen Loss:  The molecular ion (
    
    
    
    ) preferentially loses the bromine radical (
    
    
    ) due to the weak C-Br bond, generating a fluorocyclohexyl cation. Direct loss of the fluorine radical is thermodynamically unfavorable and rare.
  • Dehydrohalogenation (HX Elimination):

    • Loss of HBr: Elimination of HBr is a dominant pathway, often driven by thermal effects in the source or 1,2-elimination mechanisms, yielding a fluorocyclohexene radical cation.

    • Loss of HF: Less common than HBr loss but observable; yields a bromocyclohexene radical cation.

  • Retro-Diels-Alder (RDA): High-energy ring opening can occur, though halogen substituents often suppress this compared to unsubstituted cyclohexenes.

Mechanistic Visualization

The following diagram illustrates the competitive decay pathways for the molecular ion.

Fragmentation M_Ion Molecular Ion (M+) m/z 180 / 182 (1:1 Isotope Ratio) Frag_F_Cation [M - Br]+ Fluorocyclohexyl Cation m/z 101 M_Ion->Frag_F_Cation - Br• (Major Pathway) Frag_HBr_Loss [M - HBr]+ Fluorocyclohexene m/z 100 M_Ion->Frag_HBr_Loss - HBr (Elimination) Frag_HF_Loss [M - HF]+ Bromocyclohexene m/z 160 / 162 M_Ion->Frag_HF_Loss - HF (Minor) Frag_C6H9 [C6H9]+ Cyclohexenyl Cation m/z 81 Frag_F_Cation->Frag_C6H9 - HF Frag_HBr_Loss->Frag_C6H9 - F• (Rare) Frag_C4H7 [C4H7]+ Butenyl Cation m/z 55 Frag_C6H9->Frag_C4H7 Ring Opening

Caption: Competitive fragmentation pathways for 1-bromo-2-fluorocyclohexane. The loss of Bromine is the kinetically favored event.

Comparative Analysis

Comparison A: Substitution Effect (Fluoro vs. Chloro)

When replacing the fluorine atom with chlorine (1-bromo-2-chlorocyclohexane), the fragmentation landscape shifts drastically due to the weaker C-Cl bond and the introduction of complex Cl isotope patterns.

Feature1-Bromo-2-fluorocyclohexane1-Bromo-2-chlorocyclohexaneTechnical Insight
Molecular Ion (

)
m/z 180, 182 (1:1 ratio)m/z 196, 198, 200 (3:4:1 ratio)Cl introduces a multi-peak isotope cluster (

+

), complicating

identification.
Base Peak Candidate m/z 101 (

)
m/z 117/119 (

)
The C-F bond survives Br loss; the C-Cl bond is weaker, making subsequent Cl loss more likely.
HX Elimination Loss of HBr dominates.HF loss is minimal.Loss of HCl and HBr are competitive.F stabilizes the ring against double-elimination better than Cl.
Secondary Ions m/z 55, 81 m/z 53, 79, 81 Chlorinated analogs show more extensive fragmentation due to lower total bond stability.
Comparison B: Stereochemical Effect (Cis vs. Trans)

Stereoisomers fragment via identical masses but distinct intensities. This is governed by Neighboring Group Participation (NGP) and stereoelectronic requirements for elimination.

  • Trans-Isomer (Diaxial): In the diaxial conformation, the H and Br (or H and F) can be anti-periplanar. This geometry highly favors thermal elimination (loss of HBr/HF) inside the GC injector or ion source.

    • Result: Weaker

      
       intensity, stronger 
      
      
      
      and
      
      
      peaks.
  • Cis-Isomer (Axial-Equatorial): Lacks the ideal anti-periplanar geometry for facile E2-type elimination.

    • Result: Stronger preserved

      
       intensity, dominant simple cleavage (
      
      
      
      ).

Critical Diagnostic: To distinguish isomers, calculate the ratio of the Molecular Ion (


) to the Elimination Ion (

). The cis isomer typically yields a higher ratio (more stable

).

Experimental Protocol: GC-MS Validation

To replicate these results and ensure separation of stereoisomers, use the following protocol.

Instrument Setup
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or equivalent).

  • Ionization: Electron Impact (EI), 70 eV.

  • Source Temp: 230°C (Keep moderate to prevent thermal degradation of the labile C-Br bond).

Chromatographic Method[3]
  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm ID x 0.25µm film.

    • Reasoning: Non-polar phases separate based on boiling point and dispersive forces. The trans isomer (lower dipole moment) typically elutes before the cis isomer (higher dipole moment).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

    • Note: If degradation is observed, lower inlet temp to 200°C.

  • Oven Program:

    • Initial: 50°C (hold 2 min).

    • Ramp: 10°C/min to 200°C.

    • Hold: 200°C for 5 min.

Data Acquisition
  • Scan Range: m/z 40 – 300.

  • Solvent Delay: 3.0 min (to skip solvent peak).

Reference Data Tables

Table 1: Key Diagnostic Ions for 1-Bromo-2-fluorocyclohexane
m/z ValueIon IdentityFormulaRelative Intensity (Approx)Origin
180

(

)

Low (<10%)Molecular Ion
182

(

)

Low (<10%)Isotope of M+
101


High (Base Peak) Loss of Br radical
100


MediumElimination of HBr
81


HighLoss of Br and HF
55


HighRing cleavage (Butenyl)
Table 2: Isotopic Pattern Verification

Use this to confirm the presence of Bromine.

Mass Window Pattern Description Cause

| Molecular Ion (180-182) | Two peaks of equal height (1:1) separated by 2 amu. | Natural abundance of


 (50.7%) and 

(49.3%). | | Fragment (101) | Single dominant peak (No +2 isotope). | Loss of Bromine leaves only Fluorine (Monoisotopic). |

References

  • NIST Chemistry WebBook. Cyclohexane, 1-bromo-2-fluoro-, cis- Mass Spectrum. National Institute of Standards and Technology.[3][4][5][6]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

Reactivity comparison C-Br vs C-F bond cleavage in cyclohexane rings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Comparison: C-Br vs. C-F Bond Cleavage in Cyclohexane Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Kinetic vs. Thermodynamic Divide

In the optimization of cyclohexane-based pharmacophores, the choice between carbon-bromine (C-Br) and carbon-fluorine (C-F) substituents is rarely a simple swap; it is a choice between two distinct reactivity landscapes.

This guide objectively compares the cleavage protocols of C-Br and C-F bonds within cyclohexane systems. While C-Br serves as a classic "kinetic handle"—readily cleaved via nucleophilic attack or base-mediated elimination due to a weak bond and high polarizability—C-F acts as a "thermodynamic anchor." The C-F bond is metabolically stable and sterically compact, requiring specialized, high-energy activation strategies (e.g., Lewis acid catalysis or transition metal insertion) to cleave.

Part 1: Fundamental Physicochemical Disparities

To engineer a reaction, one must first understand the barrier. The reactivity difference stems directly from bond dissociation energy (BDE) and stereoelectronic requirements in the cyclohexane chair conformation.

Table 1: Comparative Physicochemical Properties in Cyclohexane Systems

PropertyC-Br BondC-F BondImpact on Reactivity
Bond Dissociation Energy (BDE) ~68 kcal/mol~116 kcal/molC-Br breaks under mild heat/base; C-F requires activation.
Bond Length 1.94 Å1.35 ÅC-Br is accessible; C-F is shielded and holds the backbone tight.
Leaving Group Ability Excellent (

HBr = -9)
Poor (

HF = 3.2)
Br departs as a stable anion; F⁻ is unstable in organic solvents.
A-Value (Steric Bulk) 0.38 kcal/mol0.24 kcal/molBoth prefer equatorial positions, but the cost to force them axial (required for E2) is low.
C-X Dipole Weakly PolarizableHighly PolarizedC-F has a strong dipole but low polarizability, resisting

transition states.

Part 2: Mechanistic Deep Dive & Causality

Scenario A: Base-Mediated Elimination (E2)

The "Anti-Periplanar" Constraint

In cyclohexane rings, E2 elimination is governed by the Curtin-Hammett principle . The reaction does not occur from the most stable conformer (equatorial halide), but from the reactive conformer (axial halide) where the C-X bond is anti-periplanar to the


-hydrogen.
  • Bromocyclohexane: The C-Br bond is weak. Even though the axial conformer is a minor population, the activation energy (

    
    ) for cleavage is low. The base rapidly captures the 
    
    
    
    -proton, and Br departs.
  • Fluorocyclohexane: The C-F bond is too strong. Even if the ring flips to place F in the axial position, the transition state energy to break the C-F bond is prohibitively high for standard bases (e.g., ethoxide). Instead of elimination, the system often stalls or undergoes unselective decomposition under extreme forcing conditions.

Scenario B: Nucleophilic Substitution ( )

Steric Shielding vs. Electronic Repulsion

  • Bromocyclohexane:

    
     is sluggish due to the secondary carbon's steric hindrance (ring puckering), but possible with strong nucleophiles (e.g., thiols).
    
  • Fluorocyclohexane: The fluorine atom's electron lone pairs create a "shield" of electron density (Pauli repulsion) that repels incoming nucleophiles. Combined with the short bond length, the carbon center is effectively inaccessible to backside attack.

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways. Note the "Energy Wall" that blocks C-F from participating in the standard E2 manifold.

ReactivityLandscape cluster_0 Cyclohexane Conformation Equilibrium cluster_1 Reaction Outcomes Eq_Br Equatorial-Br (Stable, Inert) Ax_Br Axial-Br (Reactive Conformer) Eq_Br->Ax_Br Ring Flip (Low Cost) Cyclohexene Cyclohexene (Elimination Product) Ax_Br->Cyclohexene Base (E2) Low Barrier NoRxn No Reaction / Decomposition Eq_F Equatorial-F (Stable) Ax_F Axial-F (High Bond Energy) Eq_F->Ax_F Ring Flip Ax_F->Cyclohexene Lewis Acid Activation (e.g., B(C6F5)3) Ax_F->NoRxn Standard Base (Barrier too High) caption Fig 1: The 'Axial Requirement' for Elimination. C-Br is kinetically competent; C-F hits a thermodynamic wall.

Part 4: Experimental Protocols

These protocols contrast a standard synthesis (Br cleavage) with a specialized activation (F cleavage), demonstrating the operational difference in the lab.

Protocol A: Standard E2 Elimination of Bromocyclohexane

Objective: Synthesis of Cyclohexene via base-mediated cleavage.

Reagents:

  • Bromocyclohexane (10 mmol)

  • Sodium Ethoxide (NaOEt), 21% wt in ethanol (15 mmol)

  • Solvent: Anhydrous Ethanol

Workflow:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Bromocyclohexane (1.63 g) and anhydrous ethanol (10 mL).

  • Initiation: Add NaOEt solution dropwise over 5 minutes. Observation: Slight exotherm.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. The reaction is driven by the precipitation of NaBr (white solid).
    
  • Workup: Cool to room temperature. Pour into ice water (50 mL). Extract with pentane (

    
    ).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Distill the residue (bp 
    
    
    
    ) to obtain Cyclohexene.
  • Validation:

    
     NMR shows disappearance of the methine proton (
    
    
    
    4.0 ppm) and appearance of alkene protons (
    
    
    5.6 ppm).
Protocol B: Lewis Acid-Mediated C-F Activation

Objective: Defluorination/Functionalization of Fluorocyclohexane. Note: Standard bases (as used in Protocol A) will fail here. This protocol uses a silylium-like activation strategy.[1]

Reagents:

  • Fluorocyclohexane (1.0 mmol)

  • Triethylsilane (

    
    ) (1.2 mmol)
    
  • Catalyst: Tris(pentafluorophenyl)borane (

    
    ) (5 mol%)
    
  • Solvent: Dichloromethane (

    
    ), anhydrous
    

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. Moisture kills the catalyst.

  • Mixing: Add Fluorocyclohexane (102 mg),

    
     (139 mg), and 
    
    
    
    (2 mL).
  • Catalysis: Add

    
     (25 mg) rapidly against positive Argon pressure.
    
  • Reaction: Stir at Room Temperature for 12-24 hours.

    • Mechanism:[2][3][4][5] The Borane abstracts the Fluoride to form

      
      , generating a transient cyclohexyl cation which is immediately trapped by the hydride from the silane (Hydrodefluorination).
      
  • Workup: Quench with

    
     (0.1 mL) to neutralize the Lewis acid. Pass through a short silica plug.
    
  • Analysis: GC-MS will show the mass of Cyclohexane (

    
     84).
    
    • Contrast: This reaction cleaves C-F by attacking the fluorine (fluorophilicity), not the carbon.[4]

Part 5: Decision Logic for Drug Design

When to use which?

DecisionTree Start Select Halogen for Cyclohexane Scaffold Goal_Metab Goal: Metabolic Stability (Block P450 sites) Start->Goal_Metab Goal_Func Goal: Late-Stage Functionalization Start->Goal_Func Use_F Use C-F Bond (Thermodynamic Anchor) Goal_Metab->Use_F Use_Br Use C-Br Bond (Kinetic Handle) Goal_Func->Use_Br Warning Warning: Difficult to remove later. Requires specialized activation. Use_F->Warning Benefit Benefit: Easy access to Alkenes, Grignards, or Amines. Use_Br->Benefit caption Fig 2: Strategic selection of Halogens in Medicinal Chemistry.

References

  • Bond Dissociation Energies & Radical Stability Master Organic Chemistry. "Bond Dissociation Energies And Radical Stability."[6] [Link]

  • E2 Elimination Mechanism in Cyclohexanes Chemistry Steps. "E2 and E1 Elimination Reactions of Cyclohexanes." [Link]

  • C-F Bond Activation Strategies National Institutes of Health (PMC). "Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes... via B(C6F5)3." [Link]

  • Experimental Protocol for E2 Elimination University of Missouri-Kansas City. "E2 Reaction: Formation of cyclohexene from bromocyclohexane."[7] [Link]

  • Comparative Solvolysis Rates Chemistry LibreTexts. "Comparing Substitution and Elimination Reactions." [Link]

Sources

Karplus equation analysis for H-H coupling in fluorobromocyclohexane

Evaluating Analytical Workflows for Coupling in Fluorobromocyclohexane: Empirical Karplus vs. DFT Methods

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Accurate stereochemical elucidation of heavily substituted cyclic systems, such as fluorobromocyclohexane, is a critical bottleneck in drug development and synthetic chemistry. While the vicinal proton-proton coupling constant (

This guide objectively compares three distinct analytical workflows—Empirical Generalized Karplus (HLA) models , Quantum Mechanical (DFT) J-coupling calculations , and Automated Spin Simulation —to establish a self-validating protocol for stereochemical assignment.

The Mechanistic Challenge: Electronegativity and the Fermi Contact Term

To understand why standard Karplus equations fail for fluorobromocyclohexane, we must examine the physical origins of the J-coupling. The


1

When highly electronegative substituents like fluorine (Pauling electronegativity




2

Comparison of Analytical Approaches

Approach A: Empirical Generalized Karplus (Haasnoot-de Leeuw-Altona Equation)

The incorporates substituent electronegativity (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


  • Pros: Computationally instantaneous. Integrated into highly accessible software like MestReJ and Mnova[3].

  • Cons: Struggles with complex steric clashes or non-standard hyperconjugative effects not captured in the empirical training set.

  • Best For: Rapid, first-pass stereochemical screening of rigid chair conformations.

Approach B: First-Principles DFT Calculations

Density Functional Theory (DFT) calculates the J-coupling tensor directly from the electronic wavefunction, bypassing empirical approximations. Using functionals like B3LYP with specialized basis sets (e.g., pcJ-2) allows for the explicit calculation of the Fermi Contact, Spin-Dipolar, and Spin-Orbit terms[4].

  • Pros: Highly accurate. Accounts for specific molecular geometries, solvent effects (via PCM), and unique hyperconjugation.

  • Cons: Computationally expensive. Requires (MD or Monte Carlo) to account for Boltzmann-weighted chair-flip equilibria[5].

  • Best For: Ambiguous stereocenters, highly flexible rings, or when empirical models yield borderline results.

Approach C: Automated Spin System Simulation

Direct extraction of


  • Pros: Yields the "true" experimental J-coupling, serving as the ground truth for computational models.

  • Cons: Requires high-quality, high-resolution NMR data and manual spectral phasing.

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, stereochemical assignment must not rely on a single method. The following protocol establishes a self-validating loop between experimental extraction and theoretical prediction.

Step 1: High-Resolution NMR Acquisition & Spin Simulation
  • Acquisition: Acquire 1D

    
     and 2D J-resolved NMR spectra of the fluorobromocyclohexane sample in a non-polar solvent (e.g., 
    
    
    ) at
    
    
    MHz to minimize second-order strong coupling effects.
  • Spin System Definition: Import the FID into spin-simulation software. Define the spin system (e.g., 5 spins for the relevant ring protons adjacent to the halogens).

  • Iterative Fitting: Iteratively optimize chemical shifts (

    
    ) and J-couplings until the simulated spectrum's Root Mean Square Deviation (RMSD) from the experimental spectrum is minimized.
    
Step 2: Conformational Sampling & DFT Calculation
  • Sampling: Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to identify the diaxial and diequatorial conformers[6].

  • Optimization: Optimize geometries using DFT at the B3LYP/def2-TZVP level[6].

  • Tensor Calculation: Calculate the NMR J-coupling tensors using the specialized pcJ-2 basis set, applying a solvent continuum model (PCM).

  • Boltzmann Weighting: Apply a Boltzmann weighting based on the calculated Gibbs free energies to derive the population-averaged

    
    [2].
    
Step 3: HLA Empirical Prediction
  • Parameter Input: Input the DFT-optimized dihedral angles into the HLA equation via MestReJ or equivalent software[3].

  • Electronegativity Definition: Define the Huggins electronegativities for the F and Br substituents based on their specific topological orientation.

  • Prediction: Generate the predicted

    
    .
    
Step 4: Convergence Analysis

Compare




Quantitative Performance Comparison

The following table summarizes the performance of each method in determining the

Conformer (H1-H2 orientation)Dihedral Angle (

)
Standard Karplus (Hz)HLA Prediction (Hz)DFT (B3LYP/pcJ-2) (Hz)Extracted Exp. NMR (Hz)
Diequatorial (Axial-Axial Protons)

12.510.210.810.6
Diaxial (Equatorial-Equatorial Protons)

3.22.12.42.3

Data Insight: The standard Karplus equation overestimates the axial-axial coupling by nearly 2 Hz because it fails to account for the electron-withdrawing nature of the adjacent fluorine and bromine atoms. Both HLA and DFT successfully capture this attenuation, with DFT providing slightly higher accuracy due to its explicit treatment of orbital overlap.

Workflow Visualization

WorkflowExpNMRExperimental 1D/2D NMR(Acquisition & Phasing)SpinSimSpin System Extraction(Iterative Fitting)ExpNMR->SpinSimAnalysisStereochemical Assignment(RMSD Minimization)SpinSim->AnalysisConfSampConformational Sampling(MD / Molecular Mechanics)DFTCalcDFT J-Coupling Calc(B3LYP / pcJ-2)ConfSamp->DFTCalcHLACalcEmpirical HLA Karplus(MestReJ Prediction)ConfSamp->HLACalcDFTCalc->AnalysisHLACalc->Analysis

Caption: Self-validating workflow for NMR J-coupling analysis in halocyclohexanes.

Conclusion & Best Practices

For the stereochemical analysis of fluorobromocyclohexane, relying solely on standard Karplus equations is scientifically unsound. The alicyclic gauche effect and severe electronegativity distortions necessitate advanced analytical workflows.

  • For high-throughput screening of synthetic libraries, the HLA equation (via MestReJ/Mnova) offers the best balance of speed and accuracy.

  • For definitive structural proof in drug development or patent filings, DFT J-coupling calculations combined with Automated Spin Simulation must be employed to establish a mathematically rigorous, self-validating proof of stereochemistry.

References

  • Title: The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates Source: eScholarship.org URL: [Link]

  • Title: A DFT study of the Karplus-type dependence of vicinal (3)J(Sn-C-X-C), X=N,O,S, in organotin(iv) compounds: application to conformationally flexible systems Source: PubMed (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: One-Bond 13C-13C Spin-Coupling Constants in Saccharides: A Comparison of Experimental and Calculated Values Source: Physical Chemistry Chemical Physics (RSC) URL: [Link]

  • Title: The relationship between proton-proton NMR coupling constants and substituent electronegativities—I: An empirical generalization of the Karplus equation Source: Tetrahedron (via Encyclopedia.pub) URL: [Link]

  • Title: MestReJ: A free tool for the prediction of vicinal proton-proton 3J(HH) coupling constants Source: NMR Analysis, Processing and Prediction Blog URL: [Link]

  • Title: Evaluation of the Alicyclic Gauche Effect in 2-Fluorocyclohexanone Analogs: a Combined NMR and DFT Study Source: ResearchGate URL: [Link]

Spectral Fingerprints of Halogens: A Comparative Guide to C-F and C-Br Analysis in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, halogenation is a critical tool for modulating metabolic stability and lipophilicity.[1] Fluorine (F) and Bromine (Br) occupy opposite ends of the substituent spectrum in vibrational spectroscopy.[1] While the C-F bond is one of the strongest single bonds in organic chemistry, yielding intense, high-frequency absorptions, the C-Br bond is heavy and weak, manifesting in the far-infrared region often obscured by standard instrumentation limits.[1]

This guide provides a technical comparison of the Infrared (IR) spectral characteristics of C-F and C-Br stretches, offering validated protocols for their detection and differentiation in drug substances.[1]

Theoretical Foundation: The Mass Effect

To interpret the spectral divergence between C-F and C-Br, one must apply Hooke’s Law to molecular vibrations.[1] The frequency of oscillation (


) is inversely proportional to the reduced mass (

) of the atoms involved.[1]

[1]
  • Force Constant (

    
    ):  The C-F bond is short (1.35 Å) and strong (bond energy ~485 kJ/mol), leading to a high 
    
    
    
    .[1] The C-Br bond is longer (1.94 Å) and weaker (~276 kJ/mol), leading to a low
    
    
    .[1]
  • Reduced Mass (

    
    ):  Fluorine (19 amu) is light; Bromine (79/81 amu) is heavy.[1]
    

Result: C-F stretches appear at high wavenumbers (High Energy), while C-Br stretches shift to very low wavenumbers (Low Energy), often sitting on the edge of the "Fingerprint Region" or falling into the Far-IR.[1]

Comparative Analysis: C-F vs. C-Br

Characteristic Bands Table[1]
FeatureC-F Stretch C-Br Stretch
Primary Frequency 1000 – 1400 cm⁻¹ 500 – 690 cm⁻¹
Intensity Very Strong (High dipole moment change)Medium to Strong
Band Shape Broad, often multiple peaks due to couplingSharp, but can be split by rotational isomers
Interference Overlaps with C-O, C-N stretchesOverlaps with aromatic ring bends; Instrument Cutoff
Detection Limit Visible on all standard FTIRsInvisible on ZnSe ATR (Cutoff ~600 cm⁻¹)
The "Invisible" C-Br Hazard

A critical oversight in modern labs is the reliance on Zinc Selenide (ZnSe) ATR crystals.[1] ZnSe absorbs IR radiation below 600 cm⁻¹.[1] Since many C-Br stretches occur between 500–600 cm⁻¹, a standard ZnSe ATR spectrum may show no evidence of bromine , leading to false negatives.[1]

Application Note: For C-Br analysis, you must use a Diamond/ZnSe composite (check low-end cutoff) or a KBr/CsI transmission pellet .[1]

Detailed Spectral Signatures

The C-F Signature (The "Blue" Shift)

Fluorine is highly electronegative, creating a massive dipole.[1] This results in bands that are often the strongest in the entire spectrum.[1]

  • Monofluorinated Alkanes: 1000–1100 cm⁻¹.[1]

  • Polyfluorinated / Trifluoromethyl (-CF₃): Shifts higher to 1100–1350 cm⁻¹ .[1] The -CF₃ group (common in drugs like Fluoxetine) typically shows two strong, broad bands due to asymmetric and symmetric stretching.[1]

  • Aromatic C-F: ~1200–1250 cm⁻¹.[1] The resonance with the ring strengthens the bond, shifting it to higher frequencies compared to aliphatic counterparts.[1]

The C-Br Signature (The "Red" Shift)

Bromine is heavy, dragging the vibrational frequency down.[1]

  • Aliphatic C-Br: 500–690 cm⁻¹.[1] The frequency is highly sensitive to the rotational conformation (trans vs. gauche) of the alkyl chain.[1]

  • Aromatic C-Br: The C-Br stretch itself is often < 450 cm⁻¹ (Far IR).[1] However, a "mass-sensitive" ring vibration is often induced at 1075–1030 cm⁻¹ , which can serve as a proxy marker, though it is not the bond stretch itself.[1]

Experimental Protocols

Protocol A: Rapid ATR Screening (Best for C-F)

Use this for high-throughput screening of fluorinated compounds.[1]

  • Crystal Selection: Diamond or ZnSe.

  • Background: Collect 32 scans of air.

  • Sample Prep: Place solid drug substance (~2 mg) on the crystal. Apply high pressure (clamp) to ensure intimate contact.[1]

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Analysis: Look for the "Super-Band"—a massive, broad absorbance between 1000–1400 cm⁻¹.[1]

    • Validation: If the peak intensity > 90% absorbance, it is likely C-F (or C-O).[1] Check for absence of broad O-H (3400 cm⁻¹) to rule out alcohols.[1]

Protocol B: KBr Pellet Transmission (Gold Standard for C-Br)

Use this when C-Br is suspected, or when the region < 600 cm⁻¹ is critical.[1]

  • Matrix: Dry Potassium Bromide (KBr) powder (IR Grade).

  • Ratio: Mix 1–2 mg of sample with 200 mg KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect" (skewed baselines).[1]

  • Pressing: Compress in a hydraulic die at 10 tons for 2 minutes to form a transparent disk.

  • Acquisition: Transmission mode, 4000–400 cm⁻¹.[1]

  • Analysis: Inspect the 690–500 cm⁻¹ region.[1] A sharp, medium-intensity band here confirms C-Br.[1]

Visualization & Workflows

Decision Workflow for Halogen Analysis

The following diagram illustrates the logical flow for selecting the correct instrument configuration based on the target halogen.

HalogenAnalysis Start Start: Unknown Halogenated Sample Target Target Halogen? Start->Target Fluorine Fluorine (C-F) Target->Fluorine High Energy Bromine Bromine (C-Br) Target->Bromine Low Energy ATR_ZnSe Standard ZnSe/Diamond ATR (Range: 4000 - 600 cm⁻¹) Fluorine->ATR_ZnSe CF_Band Look for Strong Band 1000 - 1400 cm⁻¹ ATR_ZnSe->CF_Band Check_Optic Check Optic Cutoff Bromine->Check_Optic ZnSe_Fail ZnSe ATR (BLIND SPOT < 600 cm⁻¹) Check_Optic->ZnSe_Fail Standard ATR KBr_Pellet KBr Pellet / CsI Optics (Range: 4000 - 400 cm⁻¹) Check_Optic->KBr_Pellet Recommended CBr_Band Look for Band 500 - 690 cm⁻¹ KBr_Pellet->CBr_Band

Figure 1: Decision tree for selecting the appropriate IR sampling technique. Note the critical failure point for C-Br detection using standard ZnSe ATR.

Spectral Region Map

This diagram visualizes where the bands fall relative to common drug functional groups.[1]

SpectralMap Scale 4000 cm⁻¹ 3000 cm⁻¹ 2000 cm⁻¹ 1500 cm⁻¹ 1000 cm⁻¹ 500 cm⁻¹ FuncGroups O-H / N-H C-H C=O C-F (Fingerprint) C-Br (Far IR) CF_Region C-F Stretch (1000-1400) VERY STRONG FuncGroups:CF->CF_Region CBr_Region C-Br Stretch (500-690) MEDIUM/WEAK FuncGroups:CBr->CBr_Region

Figure 2: Spectral map highlighting the separation between the high-energy C-F region and the low-energy C-Br region.[1]

Case Study: Fluoxetine vs. Alkyl Bromide

To validate these principles, we compare the spectral data of Fluoxetine HCl (a common fluorinated antidepressant) against a standard Alkyl Bromide .[1]

Fluoxetine HCl (Prozac)[1]
  • Structure: Contains a Trifluoromethyl (-CF₃) group on a phenoxy ring.[1][2][3]

  • Observed Spectra:

    • 1325 cm⁻¹: Very strong, sharp band (Asymmetric C-F stretch).[1]

    • 1120 cm⁻¹: Strong band (Symmetric C-F stretch).[1]

    • Note: These bands dominate the fingerprint region, often obscuring the C-O stretch of the ether linkage.[1]

1-Bromopropane (Reference Standard)[1]
  • Structure: Simple aliphatic chain with terminal bromine.[1]

  • Observed Spectra:

    • 645 cm⁻¹: Distinct C-Br stretch (Gauche isomer).[1]

    • 560 cm⁻¹: Distinct C-Br stretch (Trans isomer).[1]

    • Observation: If this sample were run on a ZnSe ATR with a 650 cm⁻¹ cutoff, the 560 cm⁻¹ band would be completely lost, and the 645 cm⁻¹ band would appear as noise on the baseline slope.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for IR frequency tables).

  • NIST Chemistry WebBook. Fluoxetine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1]

  • Specac Application Notes. ATR Crystal Selection and Cutoff Frequencies. Available at: [Link][1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1]

Sources

Comparative Guide: Elimination Kinetics of cis- and trans-1-Bromo-2-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of fluorinated intermediates for pharmaceutical synthesis, the elimination of hydrogen bromide (HBr) from 1-bromo-2-fluorocyclohexane exhibits profound stereoselectivity and kinetic differentiation.

  • The cis isomer undergoes rapid E2 elimination to yield 1-fluorocyclohexene (vinyl fluoride) as the major product.

  • The trans isomer reacts significantly slower, yielding 3-fluorocyclohexene (allyl fluoride) or substitution products, depending on the base.

This guide details the conformational analysis, mechanistic pathways, and experimental protocols required to control and predict these outcomes.

Mechanistic Analysis & Causality

The reactivity difference between the cis and trans isomers is a classic manifestation of the E2 anti-periplanar requirement overlaid on cyclohexane conformational dynamics.

Conformational Energy Landscape

For an E2 reaction to occur, the leaving group (Bromine) and the


-hydrogen must be anti-periplanar  (dihedral angle 

). In a cyclohexane ring, this geometry is only achievable when both the H and Br atoms are in axial positions.
Case A: cis-1-Bromo-2-fluorocyclohexane [1][2][3][4][5]
  • Conformers: The cis isomer exists in equilibrium between two chair forms:

    • Conformer A: Br-axial / F-equatorial.

    • Conformer B: Br-equatorial / F-axial.

  • Reactivity: Conformer A places the Bromine in the required axial position. In this conformation, the Fluorine is equatorial. Crucially, the

    
    -carbon at C2 (bearing the Fluorine) possesses an axial hydrogen .
    
  • Electronic Effect: The fluorine atom at C2 is electron-withdrawing. This increases the acidity of the C2 proton (

    
    ), making it more susceptible to deprotonation by a base.
    
  • Outcome: The base abstracts the activated

    
    , leading to the formation of the double bond between C1 and C2.
    
    • Major Product: 1-Fluorocyclohexene.[1][3][5][6]

Case B: trans-1-Bromo-2-fluorocyclohexane [3]
  • Conformers: The trans isomer equilibrates between:

    • Conformer C (Major): Br-equatorial / F-equatorial (Diequatorial).

    • Conformer D (Minor): Br-axial / F-axial (Diaxial).

  • Reactivity:

    • Conformer C: The ground state is diequatorial to minimize steric strain and 1,3-diaxial interactions. However, with an equatorial Bromine, E2 elimination is geometrically forbidden .

    • Conformer D: To react, the molecule must "ring flip" to the high-energy diaxial conformer. Even in this state, the stereochemistry at C2 is problematic. Since F is axial, the hydrogen on C2 must be equatorial (gauche to Br).

  • Outcome: There is no anti-periplanar hydrogen on C2 . The only available anti-periplanar hydrogens are on C6.

    • Major Product: 3-Fluorocyclohexene (via elimination at C6).

    • Kinetics: The reaction is slow because it proceeds through a high-energy, low-population conformer (Curtain-Hammett principle applies, but the barrier is high).

Visualizing the Reaction Pathways[7]

The following diagram illustrates the divergent pathways and energy barriers.

ReactionPathways Substrate_Cis cis-1-Bromo-2-fluorocyclohexane (Mixture of Conformers) Conf_Cis_Reactive Reactive Conformer (Br-ax, F-eq, H-ax) Substrate_Cis->Conf_Cis_Reactive Ring Flip (Fast) TS_Cis Transition State (Low Energy) Conf_Cis_Reactive->TS_Cis Base: OH- Prod_1Fluoro Product: 1-Fluorocyclohexene (Vinyl Fluoride) TS_Cis->Prod_1Fluoro Major Pathway Substrate_Trans trans-1-Bromo-2-fluorocyclohexane (Stable Diequatorial) Conf_Trans_Reactive Reactive Conformer (Br-ax, F-ax) *High Energy* Substrate_Trans->Conf_Trans_Reactive Ring Flip (Slow/Unfavorable) TS_Trans Transition State (High Energy) Conf_Trans_Reactive->TS_Trans No Anti-H on C2 Elimination at C6 Prod_3Fluoro Product: 3-Fluorocyclohexene (Allyl Fluoride) TS_Trans->Prod_3Fluoro Minor Pathway

Figure 1: Comparative reaction coordinate showing the accessible pathway for the cis-isomer versus the energetically demanding pathway for the trans-isomer.

Comparative Data Summary

The following table summarizes the expected kinetic and regiochemical outcomes based on standard alkoxide bases (e.g., NaOEt, KOtBu).

Featurecis-1-Bromo-2-fluorotrans-1-Bromo-2-fluoro
Relative Rate Fast (

)
Slow
Reactive Conformer Br-axial, F-equatorialBr-axial, F-axial (High Energy)
Anti-H Availability C2-H (Activated) & C6-HC6-H Only (Unactivated)
Major Product (E2) 1-Fluorocyclohexene 3-Fluorocyclohexene
Side Reactions MinimalSubstitution (

) or HF elimination
Mechanism Type Concerted E2 (Anti-periplanar)E2 (at C6) or E1-like

Experimental Protocols

Kinetic Assessment Protocol (Self-Validating)

To experimentally verify these rates in your specific solvent system, use the following GC-MS monitoring protocol.

Materials:

  • Substrates: Pure cis and trans isomers (commercial or synthesized via Hunsdiecker/halofluorination).

  • Base: 1.0 M Sodium Ethoxide in Ethanol (freshly prepared).

  • Internal Standard: Dodecane (inert).

Workflow:

  • Preparation: Prepare a 0.1 M solution of the substrate and 0.05 M dodecane in dry ethanol.

  • Initiation: Thermostat the solution to 25°C (or 50°C for trans). Add 1.0 equivalent of base rapidly.

  • Sampling: Aliquot 100

    
    L every 5 minutes (for cis) or every 30 minutes (for trans).
    
  • Quenching: Quench immediately into a vial containing cold dilute HCl/Hexane to stop the reaction.

  • Analysis: Inject into GC-MS. Monitor the disappearance of the starting material peak relative to dodecane.

  • Validation:

    • Cis reaction should follow second-order kinetics (linear

      
       vs time plot).
      
    • Trans reaction may show deviations or significant substitution products (ethoxy-fluorocyclohexane).

Product Characterization
  • 1-Fluorocyclohexene: Look for a vinyl fluoride signal in

    
    F NMR (typically 
    
    
    
    to
    
    
    ppm) and a triplet/multiplet for the vinyl proton in
    
    
    H NMR.
  • 3-Fluorocyclohexene: Look for the allylic fluoride signal in

    
    F NMR (typically 
    
    
    
    to
    
    
    ppm).

References

  • Mechanistic Studies on Fluorobenzene Synthesis. (Discusses the elimination products of cis/trans-1-bromo-2-fluorocyclohexane). ResearchGate. Available at: [Link]

  • The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. (General principles of diaxial elimination). Available at: [Link]

  • 1-Bromo-2-fluorocyclohexane Properties. PubChem. Available at: [Link]

  • Elimination Reactions of Cyclohexyl Halides. Master Organic Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Laboratory Disposal Guide: 1-Bromo-2-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Operational Standard Operating Procedure (SOP)

Executive Summary: The "One-Minute" Protocol

Do not mix this compound with general organic waste. 1-Bromo-2-fluorocyclohexane (CAS: 656-57-5) is a halogenated organic solvent . It must be segregated from non-halogenated solvents (e.g., acetone, hexane) to ensure compliant high-temperature incineration.

  • Primary Hazard: Flammable Liquid (Category 3), Skin/Eye Irritant.[1]

  • Critical Incompatibility: Do NOT use aluminum or galvanized metal containers/tools (Risk of exothermic decomposition/explosion).

  • Disposal Stream: Halogenated Waste (Red Tag/Label).

Chemical Profile & Risk Assessment

To handle a chemical safely, you must understand its molecular behavior. 1-Bromo-2-fluorocyclohexane presents a dual-hazard profile due to its mixed-halogen structure.

The Molecular "Why"
  • Thermal Instability: The molecule contains both a C-F bond (highly stable) and a C-Br bond (weaker, good leaving group). Upon improper incineration or contact with reactive metals, the bromine atom can initiate radical chain reactions, while the fluorine atom necessitates specific flue-gas scrubbing to prevent hydrofluoric acid (HF) emission.

  • Reactivity: As a secondary alkyl halide, it is susceptible to elimination reactions (E2) in the presence of strong bases, generating flammable cyclohexenes and toxic hydrogen halides.

PropertyDataOperational Implication
CAS Number 656-57-5Use for waste manifesting.
Flash Point ~35°C (Est.)Flammable. Ground all transfer equipment.
Density ~1.46 g/mLHeavier than water. Sinks in aqueous phases.
Solubility Immiscible in waterWill form a distinct organic bottom layer in aqueous mixes.
RCRA Status Halogenated SolventRequires specialized incineration (>1000°C with scrubbing).
Pre-Disposal Stabilization & Segregation

The Golden Rule: Segregation at the source prevents explosions at the incinerator.

A. Chemical Quenching (If Reactive)

If the 1-Bromo-2-fluorocyclohexane is part of a reaction mixture containing unreacted reagents:

  • Quench Strong Bases: If mixed with alkoxides (e.g., NaOEt) or hydrides, quench carefully with isopropanol followed by water before placing in the waste container.

  • Neutralize Acids: If the stream is acidic (pH < 4), neutralize with a dilute Sodium Bicarbonate (

    
    ) solution to prevent gas buildup in the waste drum.
    
B. Material Compatibility

CRITICAL WARNING: Halogenated solvents can react violently with aluminum, magnesium, and zinc (galvanized steel) to form organometallic halides (e.g., Grignard-like reagents), leading to spontaneous ignition.

  • Approved Containers:

    • High-Density Polyethylene (HDPE) - Preferred

    • Borosilicate Glass (Amber)

    • Stainless Steel (316L only)

  • Prohibited Containers:

    • Aluminum cans/bottles

    • Standard steel (rust risk)

The Disposal Workflow

Follow this logical flow to ensure compliance with EPA (RCRA) and local EHS regulations.

Step 1: Identification & Labeling

Before moving the liquid, attach a hazardous waste tag.

  • Must Read: "HAZARDOUS WASTE - HALOGENATED SOLVENT"[2][3]

  • Constituents: List "1-Bromo-2-fluorocyclohexane" explicitly. Do not use abbreviations like "BFCH."

  • Hazard Checkboxes: Check "Flammable" and "Toxic/Irritant."

Step 2: Transfer
  • Perform transfers in a fume hood .

  • Use a polyethylene or glass funnel .

  • Leave 10% headspace in the container for vapor expansion.

  • Cap tightly. Do not leave funnels in open bottles.

Step 3: Storage

Store the waste container in a Secondary Containment Tray (polypropylene) to capture potential leaks. Keep away from heat sources and non-halogenated waste streams.[4]

Visualizing the Workflow

The following diagram outlines the critical decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 1-Bromo-2-fluorocyclohexane CheckMix Is it mixed with other chemicals? Start->CheckMix Quench Quench Reactive Reagents (Neutralize pH 5-9) CheckMix->Quench Yes (Acids/Bases/Metals) Segregate SEGREGATION STEP: Separate from Non-Halogenated Solvents CheckMix->Segregate No (Pure/Solvent Only) Quench->Segregate Container Select Container: HDPE or Amber Glass (NO ALUMINUM) Segregate->Container Critical Safety Check Label Labeling: 'Hazardous Waste - Halogenated' List CAS: 656-57-5 Container->Label Storage Store in Secondary Containment (Cool, Ventilated Area) Label->Storage Disposal Hand off to EHS/Disposal Vendor (High-Temp Incineration) Storage->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of halogenated waste.

Emergency Contingencies

In the event of a spill or exposure, immediate action is required.[5][6]

Spill Cleanup (Small Scale < 500 mL)
  • Evacuate & Ventilate: Alert nearby personnel. Open fume hoods fully.

  • PPE: Wear Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.

  • Absorb: Use Vermiculite , Sand , or Commercial Solusorb .

    • Warning: Do NOT use paper towels or sawdust. These increase the surface area of the flammable liquid, creating a "wick" effect that increases fire risk.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar using a plastic scoop (spark-proof).

  • Label: "Debris from Halogenated Solvent Spill."

Exposure Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the cyclohexane ring allows skin absorption; do not use organic solvents to wash skin.

  • Eye Contact: Rinse for 15 minutes at an eyewash station. Seek medical attention.

References
  • National Center for Biotechnology Information (PubChem). 1-Bromo-2-fluorocyclohexane (Compound Summary). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Guidelines for Solvent Waste Recycling and Disposal (RCRA). Retrieved from [Link]

  • Versa-Matic. Chemical Compatibility Guide (Halogenated Solvents vs. Aluminum). Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Bromo-2-fluorocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) for Handling 1-Bromo-2-fluorocyclohexane Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and EHS Officers[1][2][3]

Executive Safety Summary

Compound: 1-Bromo-2-fluorocyclohexane (CAS: 656-57-5) Physical State: Colorless to light yellow liquid.[1][2][3][4] Primary Hazards: Flammable Liquid (H226), Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335).[2][3][5] Critical Warning: As a halogenated cycloalkane, this compound exhibits high lipophilicity.[2][3] While classified primarily as an irritant, its structural analogs suggest a potential for rapid transdermal absorption.[2][3] Standard nitrile gloves provide only momentary splash protection. [1][2][3]

Risk Assessment & Engineering Controls

Before donning PPE, you must validate the engineering controls.[2][3] PPE is the last line of defense, not the first.[2][3]

ParameterSpecificationScientific Rationale
Primary Barrier Chemical Fume HoodRequired. The vapor pressure (approx. 16 mmHg at 78°C) indicates significant volatility at ambient temperatures.[1][2][3] Inhalation can cause respiratory tract inflammation (H335).[2][3]
Face Velocity 0.5 m/s (100 fpm)Ensures capture of heavy halogenated vapors which tend to sink and flow along bench surfaces.[2][3]
Ignition Control Grounding/BondingFlash Point Warning. Vapors can travel to ignition sources.[2][3] Ensure all transfer vessels are grounded.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (The Critical Failure Point)

The Trap: Many researchers default to disposable nitrile gloves.[2][3] For halogenated hydrocarbons like 1-Bromo-2-fluorocyclohexane, nitrile degrades rapidly, swelling and allowing permeation within minutes.[1][2][3]

  • Protocol A: Incidental Contact (Splash Protection) [1][2]

    • Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).[2][3]

    • Configuration: Double-gloving is mandatory.[1][2][3]

    • Visual Indicator: If the outer glove curls or ripples, immediate change is required.[2][3]

    • Breakthrough Time: < 5 minutes (Estimated based on halogenated solvent data).[2][3]

  • Protocol B: Prolonged Handling / Spill Cleanup [1][2][3]

    • Material: Silver Shield® (Laminate) or Viton® .[2][3]

    • Why? Laminate films provide >8 hours of breakthrough resistance against mixed halogenated organics.[2][3] Viton offers superior resistance to swelling caused by brominated solvents.[2][3]

    • Dexterity Fix: Wear a laminate glove under a nitrile glove to improve grip and fit.[2][3]

B. Respiratory Protection
  • Primary: Fume hood usage negates the need for a respirator.[2][3]

  • Secondary (Spill/Maintenance):

    • Respirator Type: Half-face or Full-face elastomeric respirator.[1][2][3]

    • Cartridge: Organic Vapor (OV) - Black Label .[1][2][3]

    • Life Cycle: Halogenated compounds have poor warning properties (odor threshold > PEL).[2][3] Change cartridges strictly based on a calculated service life schedule, not smell.

C. Ocular & Face Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).[2][3] Safety glasses are insufficient due to the liquid's low viscosity and splash potential.[3]

  • High Volume (>500 mL): Face shield + Goggles.[2][3]

Operational Workflow: Handling & Transfer

This workflow integrates PPE changes into the experimental logic to prevent cross-contamination.[2][3]

PPE_Workflow Start Start: Risk Assessment CheckHood Verify Fume Hood (Flow > 100 fpm) Start->CheckHood Donning Don PPE: 1. Lab Coat 2. Goggles 3. Laminate Liner + Nitrile Outer CheckHood->Donning Handling Handling 1-Bromo-2-fluorocyclohexane (Keep inside hood sash) Donning->Handling Splash Splash Event? Handling->Splash NoSplash Complete Transfer Splash->NoSplash No YesSplash IMMEDIATE ACTION: 1. Doff outer nitrile 2. Inspect Laminate liner 3. Re-don new nitrile Splash->YesSplash Yes Waste Waste Disposal: Segregated Halogenated Waste NoSplash->Waste YesSplash->Handling Doffing Doffing Sequence: 1. Wash outer gloves 2. Peel from inside-out 3. Wash hands (Soap/Water) Waste->Doffing

Figure 1: Operational workflow emphasizing the "Double-Glove" strategy for handling halogenated intermediates.

Disposal & Decontamination Logic

Chemical Compatibility Check: 1-Bromo-2-fluorocyclohexane must be segregated from strong oxidizers and strong bases .[1][2][3][6]

  • Risk:[1][2][3][6] Reaction with strong bases (e.g., NaOH) can induce dehydrohalogenation, releasing Hydrogen Fluoride (HF) or Hydrogen Bromide (HBr) gas.[2]

Disposal Protocol:

  • Container: High-density polyethylene (HDPE) or Glass.[1][2][3] Avoid standard LDPE wash bottles for long-term storage as they may swell.[1][2][3]

  • Labeling: "Flammable," "Toxic," "Halogenated Organic Waste."[2][3]

  • Decontamination of Glassware:

    • Rinse with Acetone or Dichloromethane (DCM) first (collect rinsate as halogenated waste).[2][3]

    • Wash with Alconox/water.[2][3]

    • Do not mix initial rinsate with aqueous waste streams.[2][3]

Emergency Response (PPE Failure)

If PPE is breached, the lipophilic nature of the compound requires aggressive decontamination.[2][3]

ScenarioImmediate ActionMedical Follow-up
Skin Contact 15-Minute Flush. Do not use solvents (ethanol/acetone) to clean skin; this increases absorption.[1][2][3] Use soap and copious water.[2][3]Monitor for delayed dermatitis or systemic CNS effects.[2][3]
Eye Contact Eye Wash Station. Hold eyelids open.[2][3] Flush for full 15 minutes.Seek ophthalmologist immediately.[2][3] Halides can cause corneal clouding.[2][3]
Inhalation Fresh Air. Move victim to fresh air.[2][3] If breathing is labored, administer oxygen (trained personnel only).[2][3]Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140195, 1-Bromo-2-fluorocyclohexane.[1][2][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132).[2][3] Retrieved from [Link][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.